MGlc-DAG
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C42H78O10 |
|---|---|
Molecular Weight |
743.1 g/mol |
IUPAC Name |
[(2S)-2-[8-(2-hexylcyclopropyl)octanoyloxy]-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] hexadecanoate |
InChI |
InChI=1S/C42H78O10/c1-3-5-7-9-10-11-12-13-14-15-16-19-23-27-37(44)49-31-35(32-50-42-41(48)40(47)39(46)36(30-43)52-42)51-38(45)28-24-20-17-18-22-26-34-29-33(34)25-21-8-6-4-2/h33-36,39-43,46-48H,3-32H2,1-2H3/t33?,34?,35-,36-,39-,40+,41-,42+/m1/s1 |
InChI Key |
ZWWQIYSUSGJDIJ-FVYDPLESSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)OC(=O)CCCCCCCC2CC2CCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC1C(C(C(C(O1)CO)O)O)O)OC(=O)CCCCCCCC2CC2CCCCCC |
Origin of Product |
United States |
Foundational & Exploratory
The Molecular Architecture of Monoglucosyldiacylglycerol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure of monoglucosyldiacylglycerol (MGDG), a key glycolipid in certain biological membranes. The document details its molecular composition, spatial arrangement, and the experimental methodologies employed for its structural elucidation. Quantitative data are presented in tabular format for clarity, and relevant biochemical pathways are illustrated using logical diagrams.
Introduction to Monoglucosyldiacylglycerol (GlcDG)
Monoglucosyldiacylglycerol (GlcDG), often referred to in the context of its more ubiquitous galactosyl counterpart, is a glyceroglycolipid. It plays a crucial role as a biosynthetic intermediate in the formation of monogalactosyldiacylglycerol (MGDG) in cyanobacteria.[1][2][3] Structurally, it is characterized by a glycerol backbone to which two fatty acids are ester-linked at the sn-1 and sn-2 positions, and a single glucose moiety is attached via a glycosidic bond at the sn-3 position. While MGDG is a major lipid component of photosynthetic membranes in chloroplasts and cyanobacteria, GlcDG is typically found in lower concentrations as it is an intermediate product.[4][5] The specific fatty acid composition of GlcDG can vary significantly between different species of cyanobacteria.
General Chemical Structure
The fundamental structure of monoglucosyldiacylglycerol comprises three distinct chemical entities: a glycerol molecule, two fatty acyl chains, and a glucose unit. The fatty acids are attached to the C-1 and C-2 positions of the glycerol backbone through ester bonds. The glucose molecule is linked to the C-3 position of the glycerol via an O-glycosidic bond.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Is Monoglucosyldiacylglycerol a Precursor to Monogalactosyldiacylglycerol in All Cyanobacteria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Galactolipid - Wikipedia [en.wikipedia.org]
- 5. Structural insights and membrane binding properties of MGD1, the major galactolipid synthase in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
The Central Role of Monogalactosyldiacylglycerol (MGDG) in Plant Photosynthesis: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Monogalactosyldiacylglycerol (MGDG), a non-phosphorous glycolipid, is the most abundant lipid class in the photosynthetic thylakoid membranes of plants and cyanobacteria, constituting over 50% of their total lipid content.[1][2][3] Its unique conical shape and physicochemical properties are not merely structural; they are fundamental to the biogenesis of chloroplasts, the structural integrity of the photosynthetic machinery, and the regulation of light-harvesting and photoprotective mechanisms. This technical guide provides an in-depth examination of the multifaceted roles of MGDG in plant photosynthesis, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing complex pathways to offer a comprehensive resource for the scientific community.
Core Functions of MGDG in Photosynthesis
MGDG's role extends far beyond that of a simple membrane filler. It is an active participant in the key processes of photosynthesis, from membrane architecture to the stabilization of protein supercomplexes.
Structural Architect of the Thylakoid Membrane
The thylakoid membrane has a unique lipid composition, dominated by the non-bilayer forming MGDG and the bilayer-forming digalactosyldiacylglycerol (DGDG).[4][5] MGDG possesses a small galactose head group relative to its two long fatty acid tails, resulting in a cone-like molecular shape. This geometry prevents it from forming stable flat bilayers in isolation, instead favoring the formation of a curved, inverted hexagonal (HII) phase.
This non-bilayer property is critical for the thylakoid's complex three-dimensional architecture, which features highly curved regions at the grana margins. The precise ratio of MGDG to DGDG is crucial for maintaining the stability and functional integrity of the photosynthetic membranes. The interaction between the abundant Light-Harvesting Complex II (LHCII) and MGDG is thought to be essential for integrating this non-bilayer lipid into a stable lamellar membrane structure.
Integral Component of Photosynthetic Complexes
Crystallographic studies have revealed that MGDG is not just part of the lipid matrix but is an integral structural component of the major photosynthetic protein complexes. Specific MGDG molecules are found tightly bound within the structures of Photosystem I (PSI), Photosystem II (PSII), and the Cytochrome b₆f complex.
Its functions within these complexes include:
-
Stabilization: MGDG molecules fill voids within and between protein subunits, contributing to the overall stability of these large supercomplexes. The conical shape of MGDG is thought to sterically match the hourglass shape of trimeric LHCII, substantially increasing its mechanical stability against unfolding.
-
Energy Transfer: In PSII, MGDG is believed to enhance the functional interaction between the core complex (PSIICC) and its main light-harvesting antenna (LHCIIb). Increasing the proportion of MGDG in reconstituted proteoliposomes enhances the photochemical activity of PSII by promoting more efficient energy transfer from LHCIIb to the reaction center.
Regulation of Photoprotection
Plants must safely dissipate excess light energy to prevent photo-oxidative damage. MGDG plays a direct role in this process, particularly through its influence on the xanthophyll cycle. This cycle converts violaxanthin to zeaxanthin, a pigment that facilitates the thermal dissipation of excess energy, a process measured as non-photochemical quenching (NPQ).
The key enzyme in this cycle, violaxanthin de-epoxidase (VDE), is dependent on both an acidic lumenal pH and the presence of MGDG for its activation. Studies on the mgd1-1 Arabidopsis mutant, which has a ~40% reduction in MGDG, show a massively impaired capacity for thermal dissipation. This impairment is attributed to increased proton conductivity across the thylakoid membrane, which prevents the lumen from reaching the low pH required to fully activate VDE and the PsbS protein, another key component of NPQ. This demonstrates that MGDG is essential for maintaining the proton motive force and enabling efficient photoprotection under high light stress.
Quantitative Data on MGDG in Photosynthesis
The following tables summarize key quantitative findings from studies on MGDG, primarily using the model organism Arabidopsis thaliana.
Table 1: Typical Lipid Composition of Chloroplast Membranes
| Lipid Class | Abbreviation | Abundance (mol %) in Thylakoids | Abundance (mol %) in Inner Envelope | Abundance (mol %) in Outer Envelope | Reference(s) |
| Monogalactosyldiacylglycerol | MGDG | ~50% | ~46% | ~17% | |
| Digalactosyldiacylglycerol | DGDG | ~26% | ~28% | ~32% | |
| Sulfoquinovosyldiacylglycerol | SQDG | ~7% | ~6% | ~7% | |
| Phosphatidylglycerol | PG | ~9% | ~10% | ~3% |
Table 2: Effects of MGDG Deficiency in Arabidopsis thaliana mgd1 Mutants
| Parameter | Wild Type (WT) | mgd1-1 Mutant (~40% MGDG reduction) | mgd1-2 Mutant (~98% MGDG reduction) | Reference(s) |
| MGDG Content | 100% | ~58% | ~2% | |
| Chlorophyll Content | 100% | ~50% | Severely reduced (albino phenotype) | |
| Photosynthetic Efficiency (Fv/Fm) | Normal | Indistinguishable from WT in low light | Impaired photoautotrophic growth | |
| High Light Tolerance | Tolerant | Cannot withstand high light intensities | Non-viable | |
| Zeaxanthin content (after 60 min high light) | High | Significantly lower than WT | N/A | |
| Violaxanthin content (after 60 min high light) | Low | Significantly higher than WT | N/A |
MGDG Biosynthesis and Regulation
MGDG is synthesized in the envelope membranes of the chloroplast through the action of MGDG synthases (MGDs), which transfer a galactose residue from UDP-galactose to a diacylglycerol (DAG) backbone.
Synthesis Pathways
In Arabidopsis, there are three main MGDG synthase isoforms:
-
MGD1 (Type A): Localized to the inner envelope membrane, MGD1 is responsible for the bulk synthesis of MGDG required for the massive expansion of thylakoid membranes under normal growth conditions.
-
MGD2 and MGD3 (Type B): Localized to the outer envelope membrane, these isoforms are typically expressed at lower levels but are induced under specific conditions, such as phosphate starvation, to produce MGDG that serves as a substrate for DGDG synthesis in extraplastidial membranes.
The DAG substrate for MGDG synthesis is supplied by two main routes:
-
Prokaryotic Pathway: DAG is synthesized entirely within the plastid.
-
Eukaryotic Pathway: Fatty acids are exported from the plastid to the endoplasmic reticulum (ER) for modification and assembly into lipids before DAG is returned to the chloroplast envelope.
Caption: MGDG biosynthesis pathway in the chloroplast envelope.
MGDG as a Precursor for Jasmonates
Beyond its structural and photosynthetic roles, MGDG is a key substrate for the biosynthesis of jasmonic acid and related oxylipins, which are crucial plant hormones involved in defense against biotic and abiotic stress. The polyunsaturated fatty acids esterified to the MGDG backbone can be released and enter the jasmonate synthesis pathway.
Caption: Role of MGDG as a precursor in stress-induced jasmonate signaling.
Key Experimental Protocols
Investigating the role of MGDG requires a combination of lipid analysis, physiological measurements, and genetic approaches.
Lipid Extraction and Analysis
A standard method for analyzing MGDG content and fatty acid composition involves several steps:
-
Homogenization: Plant tissue (e.g., leaves) is flash-frozen in liquid nitrogen and ground to a fine powder.
-
Lipid Extraction: Total lipids are extracted using a solvent system, typically chloroform:methanol, often following the Bligh and Dyer method.
-
Lipid Separation: Individual lipid classes (MGDG, DGDG, PG, SQDG) are separated using two-dimensional thin-layer chromatography (2D-TLC).
-
Quantification: The amount of each lipid can be determined by scraping the corresponding spots from the TLC plate and quantifying the fatty acid content.
-
Fatty Acid Analysis: The fatty acid composition of each lipid is determined by creating fatty acid methyl esters (FAMEs) through transmethylation, which are then analyzed by gas chromatography (GC).
Measurement of Photosynthetic Performance
Chlorophyll fluorescence is a non-invasive technique used to assess the performance of the photosynthetic apparatus.
-
Maximum Quantum Yield of PSII (Fv/Fm): This parameter is measured on dark-adapted leaves to assess the potential efficiency of PSII photochemistry. A reduction in this value indicates photoinhibition or stress.
-
Quantum Yield of PSII (ΦPSII or Y(II)): Measured in the light, this parameter reflects the actual operating efficiency of PSII electron transport at a given light intensity.
-
Electron Transport Rate (ETR): Calculated from ΦPSII and light intensity, ETR provides an estimate of the rate of linear electron flow through PSII.
-
Non-Photochemical Quenching (NPQ): This parameter quantifies the rate of heat dissipation of excess absorbed light energy. It is a key indicator of photoprotective capacity.
Caption: Workflow for analyzing the effects of MGDG deficiency.
Conclusion
Monogalactosyldiacylglycerol is an indispensable component of the photosynthetic apparatus in plants. Its roles are deeply integrated into the fabric of the thylakoid, influencing everything from the physical curvature of the membrane to the quantum efficiency of photochemistry. As the primary lipid constituent, MGDG is essential for the structural assembly and stabilization of the photosystem supercomplexes. Furthermore, its direct involvement in maintaining the proton gradient across the thylakoid membrane underscores its critical function in photoprotection and the regulation of energy dissipation. Understanding the synthesis, regulation, and multifaceted functions of MGDG continues to be a vital area of research, offering insights into fundamental plant biology and potential avenues for improving crop resilience and photosynthetic efficiency.
References
- 1. Recycling of the major thylakoid lipid MGDG and its role in lipid homeostasis in Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chapter 13 Biosynthesis and Function of Monogalactosyldiacylglycerol (MGDG), the Signature Lipid of Chloroplasts | Semantic Scholar [semanticscholar.org]
- 3. Frontiers | Quality Control of Photosystem II: The Mechanisms for Avoidance and Tolerance of Light and Heat Stresses are Closely Linked to Membrane Fluidity of the Thylakoids [frontiersin.org]
- 4. Frontiers | Do Galactolipid Synthases Play a Key Role in the Biogenesis of Chloroplast Membranes of Higher Plants? [frontiersin.org]
- 5. Role of Galactolipids in Plastid Differentiation Before and After Light Exposure - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthesis of Monoglucosyldiacylglycerol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monoglucosyldiacylglycerol (MGDG), a crucial glycerolipid, is the most abundant lipid in photosynthetic membranes, constituting up to 50% of the total lipids in the thylakoid membranes of chloroplasts.[1][2][3] Its synthesis is paramount for the biogenesis of these membranes, the proper assembly and function of photosynthetic complexes, and consequently, for photoautotrophic growth.[3][4] This technical guide provides a comprehensive overview of the MGDG biosynthesis pathway, detailing the key enzymes, their localization, and regulation. It further presents quantitative data and experimental protocols relevant to the study of this essential metabolic pathway, aiming to serve as a valuable resource for researchers in plant biology, biochemistry, and drug development.
The Core Biosynthesis Pathway of Monoglucosyldiacylglycerol
The synthesis of MGDG primarily occurs in the envelope membranes of chloroplasts. The final and committed step in MGDG biosynthesis is the transfer of a galactose moiety from UDP-galactose (UDP-Gal) to a diacylglycerol (DAG) backbone. This reaction is catalyzed by the enzyme MGDG synthase (UDP-galactose:sn-1,2-diacylglycerol 3-β-D-galactosyltransferase).
Substrates: Diacylglycerol (DAG) and UDP-galactose
The DAG pool for MGDG synthesis originates from two distinct pathways:
-
The Prokaryotic Pathway: This pathway operates entirely within the plastid, leading to the synthesis of DAG with a C16 fatty acid at the sn-2 position.
-
The Eukaryotic Pathway: In this pathway, lipids are first assembled in the endoplasmic reticulum and then imported into the chloroplast to be converted to DAG. This results in DAG species typically containing a C18 fatty acid at the sn-2 position.
The second substrate, UDP-galactose, is an activated sugar donor. While it can be imported from the cytosol, evidence suggests that an epimerase within the chloroplast stroma can convert UDP-glucose to UDP-galactose, providing a local supply for MGDG synthesis.
Key Enzymes: MGDG Synthases
In the model plant Arabidopsis thaliana, MGDG synthesis is catalyzed by a small family of MGDG synthase enzymes, which are categorized into two types:
-
Type A MGDG Synthase (MGD1): This enzyme is localized to the inner envelope membrane of chloroplasts and is responsible for the bulk of MGDG synthesis required for the massive expansion of the thylakoid network in photosynthetic tissues. MGD1 is considered the major isoform for thylakoid biogenesis.
-
Type B MGDG Synthases (MGD2 and MGD3): These enzymes are located on the outer envelope membrane of chloroplasts. Their expression is generally low in vegetative tissues but is significantly upregulated under specific conditions, such as phosphate starvation, and in non-photosynthetic tissues like roots and flowers. They play a crucial role in providing MGDG for the synthesis of digalactosyldiacylglycerol (DGDG) as a substitute for phospholipids in extraplastidial membranes during phosphate deprivation.
A Divergent Pathway in Cyanobacteria
It is important to note that the MGDG biosynthesis pathway differs between plants and cyanobacteria, the evolutionary ancestors of chloroplasts. In cyanobacteria, MGDG is synthesized in a two-step process. First, a monoglucosyldiacylglycerol (MGlcDG) synthase catalyzes the transfer of glucose from UDP-glucose to DAG, forming MGlcDG. Subsequently, an epimerase converts the glucose moiety of MGlcDG to galactose, yielding MGDG.
Quantitative Data on MGDG Biosynthesis
The following table summarizes key quantitative data related to the enzymes involved in MGDG biosynthesis in Arabidopsis thaliana.
| Enzyme Isoform | Substrate Affinity (KM) for DAG | Vmax | Tissue Expression | Subcellular Localization |
| atMGD1 | Lower affinity for eukaryotic DAG | ~5 times higher than Type B enzymes | Abundantly expressed in green tissues throughout development. | Inner envelope membrane of chloroplasts |
| atMGD2 | Higher affinity for eukaryotic DAG | Lower than atMGD1 | Higher expression in non-green tissues (e.g., inflorescence); induced by phosphate deprivation. | Outer envelope membrane of chloroplasts |
| atMGD3 | Higher affinity for eukaryotic DAG | Lower than atMGD1 | Higher expression in non-green tissues (e.g., roots); induced by phosphate deprivation. | Outer envelope membrane of chloroplasts |
Experimental Protocols
Expression and Purification of Recombinant MGDG Synthase
This protocol describes the expression of Arabidopsis MGDG synthases in E. coli for subsequent characterization.
Methodology:
-
Vector Construction: The cDNA fragments corresponding to the mature form of atMGD1 (lacking the transit peptide) and the full-length atMGD2 and atMGD3 are inserted into a suitable expression vector (e.g., pET-Y3a).
-
Bacterial Strain: E. coli strain BL21 is commonly used for protein expression.
-
Culture Growth: The transformed E. coli are grown at 37°C with vigorous agitation until the optical density at 600 nm (OD600) reaches 0.4.
-
Induction of Expression: Protein expression is induced by the addition of 0.4 mM isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Incubation: The cultures are then grown for an additional 3.5 hours at 28°C.
-
Cell Harvesting: The bacterial cells are collected by centrifugation and can be stored at -80°C.
-
Purification: The recombinant MGDG synthase can be purified from the cell lysate using techniques such as hydroxyapatite chromatography.
MGDG Synthase Activity Assay
This assay measures the enzymatic activity of MGDG synthase.
Methodology:
-
Reaction Mixture: The assay is typically performed in a mixture containing a buffer (e.g., Tricine-NaOH, pH 7.5), a detergent to solubilize the lipid substrate (e.g., CHAPS), the diacylglycerol substrate (e.g., sn-1,2-dioleoylglycerol), and radiolabeled UDP-[14C]galactose.
-
Enzyme Source: The enzyme can be in the form of crude cell extracts from recombinant E. coli, purified recombinant protein, or isolated chloroplast envelope membranes.
-
Initiation and Incubation: The reaction is initiated by the addition of the enzyme source and incubated at a specific temperature (e.g., 25°C) for a defined period.
-
Termination: The reaction is stopped by the addition of a chloroform/methanol mixture.
-
Lipid Extraction: The lipids are extracted, and the organic phase containing the radiolabeled MGDG is collected.
-
Analysis: The reaction products are separated by thin-layer chromatography (TLC).
-
Quantification: The amount of radioactive MGDG is quantified using a bio-imaging analyzer or by scintillation counting of the scraped silica spot corresponding to MGDG.
Visualizing the Biosynthesis Pathway and Experimental Workflow
MGDG Biosynthesis Pathway in Plants
Caption: Overview of the MGDG biosynthesis pathway in plant chloroplasts.
Experimental Workflow for MGDG Synthase Characterization
Caption: A typical experimental workflow for characterizing MGDG synthase.
References
- 1. Analysis of Chloroplast Monogalactosyldiacylglycerols Biosynthesis - Lifeasible [chloroplast.lifeasible.com]
- 2. Arabidopsis Type B Monogalactosyldiacylglycerol Synthase Genes Are Expressed during Pollen Tube Growth and Induced by Phosphate Starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Frontiers | Functional Characterization of the Monogalactosyldiacylglycerol Synthase Gene ptMGD2 in the Diatom Phaeodactylum tricornutum [frontiersin.org]
MGlc-DAG as a Precursor for Other Glycolipids: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Monoglucosyl-diacylglycerol (MGlc-DAG) is a glyceroglycolipid that plays a pivotal role as a metabolic intermediate in the biosynthesis of more complex glycolipids in a variety of organisms, particularly bacteria.[1] This technical guide provides a comprehensive overview of this compound's function as a precursor, detailing the enzymatic pathways, experimental protocols for its study, and its potential implications in cellular signaling. The information presented herein is intended to equip researchers with the necessary knowledge and methodologies to investigate the metabolism and function of this compound and its derivatives.
Glyceroglycolipids, which consist of a mono- or oligosaccharide group attached to a diacylglycerol (DAG) moiety, are essential components of cellular membranes.[2][3] In many bacteria, under conditions of phosphate limitation, phospholipids are replaced by these phosphate-free glycolipids to maintain membrane integrity and function.[1] this compound is a key building block in this adaptive process, serving as the acceptor molecule for the sequential addition of further sugar residues by specific glycosyltransferases.[4] Understanding the enzymatic conversion of this compound is crucial for elucidating the mechanisms of membrane adaptation and for identifying potential targets for novel antimicrobial agents.
Biosynthesis of Glycolipids from this compound
The synthesis of complex glycolipids from this compound is a stepwise process catalyzed by a family of enzymes known as glycosyltransferases. These enzymes transfer sugar moieties from activated sugar donors, such as UDP-glucose, to the this compound acceptor.
In many Gram-positive bacteria, such as Bacillus subtilis, this compound is the direct precursor to diglucosyl-diacylglycerol (DGlc-DAG). This conversion is catalyzed by a processive glycosyltransferase, often designated as UgtP or YpfP, which synthesizes both this compound from DAG and then DGlc-DAG from this compound. DGlc-DAG is of particular importance as it serves as the membrane anchor for lipoteichoic acid (LTA), a major component of the cell wall of Gram-positive bacteria.
In other bacteria, such as Agrobacterium tumefaciens, a bifunctional glycosyltransferase has been identified that can synthesize both monoglucosyl- and glucuronosyl-diacylglycerol. Furthermore, some bacteria utilize a sequential mechanism with two distinct enzymes to produce more complex glycolipids. For instance, in Enterococcus faecalis and Streptococcus agalactiae, one enzyme synthesizes this compound, which is then used as a substrate by a second enzyme to produce DGlc-DAG.
The general enzymatic reaction for the conversion of this compound to DGlc-DAG is as follows:
This compound + UDP-Glucose → DGlc-DAG + UDP
This reaction is catalyzed by a diglucosyl-diacylglycerol synthase (DGlcDAG synthase).
Signaling Pathways and Logical Relationships
While the primary role of this compound in the context of this guide is as a biosynthetic precursor, its relationship with diacylglycerol (DAG) warrants a discussion of potential signaling implications. DAG is a well-established second messenger in eukaryotes, activating protein kinase C (PKC) and other signaling proteins. In bacteria, the role of DAG as a signaling molecule is less defined, though it is known to be a key intermediate in lipid metabolism and its levels are tightly regulated.
The synthesis of this compound consumes DAG, thereby potentially modulating the pool of DAG available for other cellular processes. Conversely, the degradation of this compound could release DAG, thus influencing DAG-mediated signaling events. The interplay between this compound metabolism and DAG signaling is an area ripe for further investigation.
Below are diagrams illustrating the core metabolic pathway and a proposed experimental workflow for studying the conversion of this compound to other glycolipids.
Caption: Biosynthetic pathway of DGlc-DAG from DAG via this compound.
Caption: Experimental workflow for studying this compound conversion.
Data Presentation
Quantitative analysis of the enzymatic conversion of this compound is essential for understanding the efficiency and regulation of glycolipid biosynthesis. The following tables provide a template for presenting key quantitative data obtained from in vitro enzyme assays.
Table 1: Michaelis-Menten Kinetic Parameters for Diglucosyl-diacylglycerol Synthase
| Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| This compound | ||||
| UDP-Glucose |
This table should be populated with experimentally determined values. The methods for determining these parameters are outlined in the Experimental Protocols section.
Table 2: Substrate Specificity of Glycosyltransferase
| Acceptor Substrate (at fixed concentration) | Relative Activity (%) |
| This compound (C16:0/C18:1) | 100 |
| This compound (C18:1/C18:1) | |
| This compound (C16:0/C16:0) | |
| Other potential acceptors... |
This table is used to compare the enzyme's activity with different molecular species of this compound or other potential acceptor molecules.
Experimental Protocols
The following protocols provide a framework for the purification of the necessary components and the execution of in vitro assays to study the conversion of this compound to other glycolipids.
Protocol 1: Purification of this compound from Bacterial Membranes
-
Bacterial Cell Culture and Harvest:
-
Grow a suitable bacterial strain (e.g., Bacillus subtilis) in an appropriate medium to a high cell density.
-
Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).
-
Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline).
-
-
Lipid Extraction (Bligh-Dyer Method):
-
Resuspend the cell pellet in a single-phase mixture of chloroform:methanol:water (1:2:0.8, v/v/v).
-
Sonicate the mixture to ensure cell lysis and complete extraction.
-
Induce phase separation by adding chloroform and water to achieve a final ratio of 2:2:1.8 (chloroform:methanol:water).
-
Centrifuge to separate the phases. The lipids will be in the lower chloroform phase.
-
Collect the lower phase and dry it under a stream of nitrogen.
-
-
Thin-Layer Chromatography (TLC) for this compound Purification:
-
Resuspend the dried lipid extract in a small volume of chloroform:methanol (2:1, v/v).
-
Spot the lipid extract onto a silica gel TLC plate.
-
Develop the TLC plate in a solvent system appropriate for separating neutral glycolipids (e.g., chloroform:methanol:water, 65:25:4, v/v/v).
-
Visualize the separated lipids using a non-destructive method (e.g., primuline spray followed by UV visualization).
-
Identify the band corresponding to this compound based on its retention factor (Rf) compared to a known standard.
-
Scrape the silica containing the this compound band from the plate.
-
Elute the this compound from the silica using chloroform:methanol (2:1, v/v).
-
Dry the purified this compound under nitrogen and store it at -20°C.
-
Protocol 2: Purification of a His-tagged Glycosyltransferase
-
Expression of the Recombinant Enzyme:
-
Transform E. coli with an expression vector containing the gene for the His-tagged glycosyltransferase of interest.
-
Grow the transformed E. coli in a suitable medium and induce protein expression (e.g., with IPTG).
-
Harvest the cells by centrifugation.
-
-
Cell Lysis and Membrane Preparation:
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol) containing protease inhibitors.
-
Lyse the cells by sonication or high-pressure homogenization.
-
Remove cell debris by low-speed centrifugation.
-
Isolate the cell membranes by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).
-
-
Solubilization of the Membrane-Bound Enzyme:
-
Resuspend the membrane pellet in a solubilization buffer containing a mild non-ionic detergent (e.g., 1% DDM or Triton X-100) and incubate with gentle agitation.
-
Remove insoluble material by ultracentrifugation.
-
-
Affinity Chromatography:
-
Load the solubilized protein onto a Ni-NTA affinity column pre-equilibrated with a buffer containing a lower concentration of the same detergent.
-
Wash the column extensively to remove non-specifically bound proteins.
-
Elute the His-tagged glycosyltransferase with an elution buffer containing a high concentration of imidazole.
-
-
Buffer Exchange and Storage:
-
Remove the imidazole and exchange the buffer to a storage buffer using dialysis or a desalting column.
-
Store the purified enzyme at -80°C.
-
Protocol 3: In Vitro Glycosyltransferase Assay
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing:
-
Buffer (e.g., 50 mM Tris-HCl pH 7.5)
-
Divalent cation (e.g., 10 mM MgCl₂)
-
Detergent (if required for enzyme activity, e.g., 0.1% Triton X-100)
-
Purified this compound (substrate)
-
UDP-Glucose (sugar donor, may be radiolabeled for easier detection)
-
Purified glycosyltransferase
-
-
-
Enzyme Reaction:
-
Initiate the reaction by adding the enzyme to the pre-warmed reaction mixture.
-
Incubate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.
-
Stop the reaction by adding a quench solution (e.g., chloroform:methanol, 2:1, v/v).
-
-
Product Analysis:
-
Extract the lipids from the reaction mixture as described in Protocol 1, step 2.
-
Analyze the lipid extract by TLC (as in Protocol 1, step 3) to separate the substrate (this compound) from the product (DGlc-DAG).
-
If a radiolabeled sugar donor was used, visualize the products by autoradiography.
-
Quantify the amount of product formed by scraping the corresponding silica band and measuring the radioactivity by liquid scintillation counting.
-
Protocol 4: Analysis by Mass Spectrometry and NMR
-
Mass Spectrometry (MS):
-
For quantification, perform LC-MS analysis of the lipid extracts from the in vitro assay.
-
Use a suitable internal standard for accurate quantification.
-
For structural confirmation, perform tandem MS (MS/MS) to obtain fragmentation patterns of the product, which can be compared to known standards or theoretical fragmentation.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
For detailed structural elucidation of the product, larger quantities may need to be produced and purified.
-
Dissolve the purified product in a suitable deuterated solvent (e.g., CDCl₃:CD₃OD, 2:1, v/v).
-
Acquire ¹H and ¹³C NMR spectra, as well as 2D NMR spectra (e.g., COSY, HSQC, HMBC) to determine the complete structure, including the linkage of the sugar moieties.
-
Conclusion
This compound is a central intermediate in the biosynthesis of a diverse array of glycolipids, particularly in bacteria. Its role as a precursor makes the enzymes involved in its metabolism attractive targets for the development of novel therapeutic agents. The experimental protocols and analytical methods detailed in this guide provide a robust framework for researchers to investigate the conversion of this compound to other glycolipids, quantify the enzymatic reactions involved, and explore the potential signaling roles of these molecules. A deeper understanding of these pathways will undoubtedly contribute to advancements in microbiology, biochemistry, and drug discovery.
References
- 1. Multi-enzyme kinetic analysis of glycolipid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thin-Layer Chromatography Process [sigmaaldrich.com]
- 3. biorxiv.org [biorxiv.org]
- 4. A Kinetic Analysis of Regiospecific Glucosylation by Two Glycosyltransferases of Arabidopsis thaliana: DOMAIN SWAPPING TO INTRODUCE NEW ACTIVITIES - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Pivotal Role of Monoglucosyldiacylglycerol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monoglucosyldiacylglycerol (MGDG), a defining feature of photosynthetic membranes, has a rich history of discovery that has paved the way for our current understanding of its indispensable roles in chloroplast structure, function, and cellular signaling. This technical guide provides an in-depth exploration of the discovery and history of MGDG, its biosynthesis, and its multifaceted functions. Detailed experimental protocols for the isolation, quantification, and characterization of MGDG are presented, alongside quantitative data on its abundance in various photosynthetic organisms. Furthermore, key signaling pathways involving MGDG are illustrated to provide a comprehensive resource for researchers in the field.
Discovery and History
The journey of understanding Monoglucosyldiacylglycerol (MGDG) began in the mid-20th century. In 1956, the laboratory of H.E. Carter first identified this novel glycolipid in wheat flour. Subsequent research in the 1960s further elucidated its structure and established its prevalence in the leaves of higher plants. A pivotal discovery in the history of MGDG research was the elucidation of its distinct biosynthetic pathways in cyanobacteria and plants, hinting at its evolutionary origins. In cyanobacteria, MGDG is synthesized via an intermediate, monoglucosyldiacylglycerol (MGlcDG), which is subsequently epimerized to MGDG. In contrast, plants utilize a direct galactosylation of diacylglycerol (DAG) to form MGDG. This fundamental difference underscores the evolutionary adaptation of MGDG synthesis following the endosymbiotic event that gave rise to chloroplasts.
Biosynthesis of Monoglucosyldiacylglycerol
The synthesis of MGDG is a critical process for the biogenesis of photosynthetic membranes. In plants, this process is primarily carried out by MGDG synthases (MGDs), which are located in the inner and outer envelope membranes of chloroplasts.
There are two main pathways that provide the diacylglycerol (DAG) substrate for MGDG synthesis:
-
The Prokaryotic Pathway: Occurs entirely within the chloroplast, leading to the synthesis of DAG with a 16-carbon fatty acid at the sn-2 position.
-
The Eukaryotic Pathway: Involves the endoplasmic reticulum for the initial steps of lipid synthesis, with subsequent transport of lipid precursors back to the chloroplast. This pathway typically results in DAG with an 18-carbon fatty acid at the sn-2 position.
In Arabidopsis thaliana, three isoforms of MGDG synthase have been identified: MGD1, MGD2, and MGD3. MGD1 is the primary enzyme responsible for the bulk of MGDG synthesis required for chloroplast biogenesis. MGD2 and MGD3 are induced under specific conditions, such as phosphate starvation, and are involved in the production of MGDG for the synthesis of digalactosyldiacylglycerol (DGDG) that can substitute for phospholipids in extraplastidial membranes.
MGDG Biosynthesis Pathway in Plants
Caption: MGDG biosynthesis pathway in plants.
Quantitative Data on MGDG Content
MGDG is the most abundant lipid class in photosynthetic membranes, highlighting its fundamental importance. The table below summarizes the approximate MGDG content in the thylakoid membranes of several model organisms.
| Organism | MGDG Content (mol %) | Reference(s) |
| Spinacia oleracea (Spinach) | ~50 | [1] |
| Arabidopsis thaliana | ~52 | [2] |
| Chlamydomonas reinhardtii | ~40-50 | [3] |
| Synechocystis sp. PCC 6803 | ~55 | [4] |
Experimental Protocols
Chloroplast Isolation from Arabidopsis thaliana
This protocol describes the isolation of intact chloroplasts for subsequent biochemical analyses.
Materials:
-
Arabidopsis thaliana leaves (10-20 g)
-
Grinding buffer (0.33 M sorbitol, 50 mM HEPES-KOH, pH 7.6, 2 mM EDTA, 1 mM MgCl₂, 1 mM MnCl₂, 0.1% (w/v) BSA)
-
Percoll gradient solutions (40% and 80% Percoll in grinding buffer)
-
Resuspension buffer (0.33 M sorbitol, 50 mM HEPES-KOH, pH 7.6)
-
Blender, cheesecloth, miracloth, centrifuge, soft paintbrush.
Procedure:
-
Homogenize leaves in ice-cold grinding buffer using a blender with short bursts.
-
Filter the homogenate through four layers of cheesecloth and two layers of Miracloth.
-
Centrifuge the filtrate at 4,000 x g for 1 minute at 4°C.
-
Gently resuspend the crude chloroplast pellet in a small volume of grinding buffer using a soft paintbrush.
-
Layer the resuspended pellet onto a discontinuous Percoll gradient (40% on top of 80%).
-
Centrifuge at 2,500 x g for 10 minutes at 4°C in a swinging-bucket rotor.
-
Intact chloroplasts will form a band at the 40%/80% interface. Carefully collect this band.
-
Wash the intact chloroplasts by diluting with resuspension buffer and centrifuging at 1,000 x g for 5 minutes at 4°C.
-
Resuspend the final chloroplast pellet in a minimal volume of resuspension buffer.
Lipid Extraction (Modified Bligh-Dyer Method)
This protocol is for the total lipid extraction from plant tissues.
Materials:
-
Plant tissue (e.g., leaves, isolated chloroplasts)
-
Chloroform
-
Methanol
-
0.9% (w/v) NaCl solution
-
Vortex mixer, centrifuge.
Procedure:
-
Homogenize the plant tissue in a chloroform:methanol (1:2, v/v) mixture.
-
Add chloroform and 0.9% NaCl to achieve a final solvent ratio of chloroform:methanol:water of 2:2:1.8.
-
Vortex vigorously to ensure thorough mixing and phase separation.
-
Centrifuge at low speed to separate the phases.
-
The lower chloroform phase contains the total lipids. Carefully collect this phase.
-
Evaporate the chloroform under a stream of nitrogen gas to obtain the total lipid extract.
-
Resuspend the lipid extract in a known volume of chloroform for further analysis.
Two-Dimensional Thin-Layer Chromatography (TLC) for Galactolipid Separation
This method allows for the separation of individual lipid classes.
Materials:
-
Silica gel 60 TLC plates (20 x 20 cm)
-
Developing solvent 1 (first dimension): Chloroform:methanol:water (65:25:4, v/v/v)
-
Developing solvent 2 (second dimension): Chloroform:acetone:methanol:acetic acid:water (50:20:10:10:5, v/v/v/v)
-
Iodine vapor or primuline spray for visualization.
-
TLC developing tanks.
Procedure:
-
Spot the lipid extract onto the bottom-left corner of the TLC plate.
-
Develop the plate in the first dimension using developing solvent 1.
-
Air-dry the plate completely.
-
Rotate the plate 90 degrees counter-clockwise and develop in the second dimension using developing solvent 2.
-
Air-dry the plate and visualize the separated lipid spots using iodine vapor or by spraying with primuline and viewing under UV light. MGDG will be one of the major spots.
Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Analysis of MGDG
This protocol is for determining the fatty acid composition of MGDG after its isolation by TLC.
Materials:
-
Isolated MGDG spot from TLC
-
Methanolic HCl (5%) or BF₃-methanol
-
Hexane
-
Saturated NaCl solution
-
GC-MS instrument with a suitable capillary column (e.g., DB-23 or equivalent).
Procedure:
-
Scrape the silica containing the MGDG spot from the TLC plate into a glass tube.
-
Add methanolic HCl or BF₃-methanol and heat at 80°C for 1 hour to transmethylate the fatty acids to fatty acid methyl esters (FAMEs).
-
After cooling, add hexane and saturated NaCl solution to extract the FAMEs into the hexane phase.
-
Analyze the hexane phase containing the FAMEs by GC-MS.
-
GC Parameters (example):
-
Injector temperature: 250°C
-
Oven program: 150°C for 1 min, then ramp to 250°C at 4°C/min, hold for 5 min.
-
Carrier gas: Helium
-
MS detector: Scan range 50-500 m/z.
-
NMR Spectroscopy for MGDG Structural Analysis
NMR provides detailed structural information about the MGDG molecule.
Materials:
-
Purified MGDG
-
Deuterated chloroform (CDCl₃)
-
NMR spectrometer.
Procedure:
-
Dissolve the purified MGDG in CDCl₃ in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra.
-
Key signals to identify MGDG include:
-
Anomeric proton of the galactose moiety (~4.3 ppm in ¹H NMR).
-
Glycerol backbone protons.
-
Acyl chain protons (olefinic, methylene, and methyl groups).
-
-
Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can be used for complete structural elucidation.
Key Signaling Pathways Involving MGDG
Jasmonic Acid Biosynthesis
MGDG is a primary source of polyunsaturated fatty acids for the biosynthesis of the plant hormone jasmonic acid (JA), a key regulator of plant defense and development. An increased MGDG to DGDG ratio has been shown to be a primary cause of JA overproduction[5].
Caption: Jasmonic acid biosynthesis pathway originating from MGDG.
Regulation of MGDG Synthesis under Phosphate Starvation
Plants have evolved sophisticated mechanisms to cope with nutrient limitations. Under phosphate (Pi) starvation, the expression of certain MGDG synthase genes is transcriptionally upregulated to facilitate the replacement of phospholipids with galactolipids.
References
- 1. Frontiers | Specific Composition of Lipid Phases Allows Retaining an Optimal Thylakoid Membrane Fluidity in Plant Response to Low-Temperature Treatment [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Composition and regulation of thylakoid membrane of Antarctic ice microalgae Chlamydomonas sp. ICE-L in response to low-temperature environment stress | Journal of the Marine Biological Association of the United Kingdom | Cambridge Core [cambridge.org]
- 4. researchgate.net [researchgate.net]
- 5. Increased ratio of galactolipid MGDG : DGDG induces jasmonic acid overproduction and changes chloroplast shape - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Sources and Occurrence of Monogalactosyldiacylglycerol (MGlc-DAG)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monogalactosyldiacylglycerol (MGlc-DAG or MGDG) is a major class of glycerolipids found ubiquitously in the photosynthetic membranes of plants, cyanobacteria, and algae. As the most abundant lipid class in these membranes, this compound plays a critical structural and functional role in the process of photosynthesis. This technical guide provides a comprehensive overview of the natural sources, quantitative occurrence, and experimental protocols for the study of this compound, tailored for professionals in research and drug development.
Natural Sources and Occurrence
This compound is predominantly found in the thylakoid membranes of chloroplasts in higher plants and algae, as well as in the photosynthetic membranes of cyanobacteria.[1][2][3] These membranes are the site of the light-dependent reactions of photosynthesis, and their unique lipid composition is essential for their function.[3][4]
Plants: In higher plants, this compound is the most abundant lipid in thylakoid membranes, constituting a significant portion of the total membrane lipids. It is synthesized in the chloroplast envelope and is crucial for the biogenesis and stability of the thylakoid membranes.
Cyanobacteria: As the evolutionary ancestors of chloroplasts, cyanobacteria also possess thylakoid membranes rich in this compound. The presence and composition of this compound in these prokaryotic organisms underscore its fundamental importance in oxygenic photosynthesis.
Algae: Various species of microalgae are significant sources of this compound. The lipid composition of algal thylakoids is similar to that of higher plants, with this compound being a primary component.
Quantitative Data on this compound Occurrence
The abundance of this compound varies among different organisms and can be influenced by environmental conditions. The following table summarizes the quantitative occurrence of this compound in several well-studied species.
| Organism | Tissue/Cellular Compartment | This compound Content (% of Total Thylakoid Lipids) | Reference(s) |
| Spinacia oleracea (Spinach) | Thylakoid Membranes | ~50% | |
| Arabidopsis thaliana | Thylakoid Membranes | ~50% | |
| Synechocystis sp. PCC 6803 | Thylakoid Membranes | 40-55% | |
| Anabaena cylindrica | Thylakoid Membranes | High, but specific % not detailed | |
| Chlamydomonas reinhardtii | Thylakoid Membranes | ~50% |
Biological Role and Signaling Pathways
While the immediate precursor of this compound, diacylglycerol (DAG), is a well-established second messenger in various signaling cascades, the primary role of this compound appears to be structural. Its conical shape is thought to be critical for the proper packing of protein complexes within the highly curved regions of the thylakoid membrane. This compound is indispensable for the biogenesis of chloroplasts and the proper assembly and function of the photosynthetic machinery.
The biosynthesis of this compound is a key metabolic pathway in photosynthetic organisms. In plants, MGDG is synthesized by the transfer of a galactose moiety from UDP-galactose to diacylglycerol (DAG). In contrast, cyanobacteria utilize a two-step process involving the synthesis of monoglucosyldiacylglycerol (MGlcDG) as an intermediate, which is then epimerized to MGDG.
Thylakoid Membrane Lipid Composition
The following diagram illustrates the typical lipid composition of a plant thylakoid membrane, highlighting the predominance of this compound.
Caption: Relative abundance of major lipid classes in plant thylakoid membranes.
This compound Biosynthesis Pathways
The diagrams below illustrate the distinct biosynthetic pathways of this compound in plants and cyanobacteria.
Caption: this compound biosynthesis pathway in cyanobacteria.
Experimental Protocols
Extraction of Total Lipids from Plant Leaf Tissue
This protocol is a modified version of established methods for the extraction of total lipids from plant leaves.
Materials:
-
Fresh plant leaf tissue
-
Liquid nitrogen
-
Mortar and pestle, pre-chilled
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Glass centrifuge tubes with Teflon-lined caps
-
Centrifuge
-
Rotary evaporator or nitrogen stream evaporator
Procedure:
-
Harvest fresh leaf tissue (approximately 1 g) and immediately freeze in liquid nitrogen to quench enzymatic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer the powdered tissue to a glass centrifuge tube.
-
Add 10 mL of a chloroform:methanol (1:2, v/v) mixture and homogenize thoroughly using a vortex mixer.
-
Centrifuge the homogenate at 3,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new glass tube.
-
Re-extract the pellet with 5 mL of chloroform:methanol (2:1, v/v), vortex, and centrifuge as before.
-
Combine the supernatants.
-
To induce phase separation, add 5 mL of chloroform and 5 mL of 0.9% NaCl solution to the combined supernatant.
-
Vortex the mixture and centrifuge at 2,000 x g for 5 minutes.
-
Three phases will form: an upper aqueous phase, a lower organic (chloroform) phase containing the lipids, and a protein interface.
-
Carefully collect the lower chloroform phase using a glass Pasteur pipette and transfer it to a pre-weighed round-bottom flask.
-
Evaporate the chloroform using a rotary evaporator or a gentle stream of nitrogen gas.
-
The dried lipid film can be weighed to determine the total lipid yield and then redissolved in a known volume of chloroform:methanol (2:1, v/v) for further analysis.
Separation of this compound by Thin-Layer Chromatography (TLC)
This protocol describes the separation of this compound from a total lipid extract using one-dimensional TLC.
Materials:
-
Silica gel 60 TLC plates (20 x 20 cm)
-
TLC developing chamber
-
Total lipid extract (dissolved in chloroform:methanol)
-
Developing solvent: chloroform:methanol:acetic acid:water (85:15:10:3.5, v/v/v/v)
-
Visualization reagent: 0.05% (w/v) primuline in acetone:water (80:20, v/v)
-
UV transilluminator
Procedure:
-
Pour the developing solvent into the TLC chamber to a depth of approximately 1 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor and seal the chamber. Allow it to equilibrate for at least 30 minutes.
-
Using a pencil, gently draw a starting line about 2 cm from the bottom of the TLC plate.
-
Carefully spot the lipid extract onto the starting line using a capillary tube or a microsyringe. Keep the spots small and concentrated.
-
Allow the spots to dry completely.
-
Place the TLC plate into the equilibrated developing chamber, ensuring the starting line is above the solvent level. Seal the chamber.
-
Allow the solvent to ascend the plate by capillary action until the solvent front is about 1-2 cm from the top of the plate.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to air dry completely in a fume hood.
-
Spray the plate evenly with the primuline solution.
-
Visualize the lipid spots under a UV transilluminator. This compound will appear as a distinct spot with a characteristic retention factor (Rf) value. The spot can be scraped from the plate for further analysis, such as gas chromatography of its fatty acid methyl esters.
Quantification of this compound by HPLC-MS/MS
High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the quantification of this compound molecular species.
Instrumentation and Columns:
-
HPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
Mobile Phases:
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid and 10 mM ammonium formate.
Procedure:
-
Sample Preparation: The dried total lipid extract is reconstituted in a suitable injection solvent, typically methanol or isopropanol.
-
Chromatographic Separation:
-
Set the column temperature to 40°C.
-
Use a flow rate of 0.3 mL/min.
-
A typical gradient elution would be:
-
0-2 min: 30% B
-
2-15 min: linear gradient to 100% B
-
15-20 min: hold at 100% B
-
20-21 min: linear gradient back to 30% B
-
21-25 min: re-equilibration at 30% B
-
-
-
Mass Spectrometry Detection:
-
Operate the ESI source in positive ion mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification on a triple quadrupole mass spectrometer. Precursor-to-product ion transitions specific for different this compound molecular species need to be determined by infusing standards. For example, the precursor ion will be the [M+NH4]+ adduct of the this compound molecule, and the product ion will correspond to the diacylglycerol fragment after the loss of the galactose head group.
-
On a Q-TOF instrument, quantification can be performed using the accurate mass of the precursor ion.
-
-
Quantification:
-
Prepare a calibration curve using a series of known concentrations of an appropriate this compound internal standard (e.g., a species not naturally abundant in the sample or a deuterated standard).
-
The concentration of each this compound species in the sample is determined by comparing its peak area to the peak area of the internal standard and interpolating from the calibration curve.
-
Conclusion
Monogalactosyldiacylglycerol is a fundamentally important lipid in the biosphere, playing a central role in the structure and function of photosynthetic membranes. Its high abundance in plants, cyanobacteria, and algae makes these organisms rich natural sources for its study and potential applications. The experimental protocols detailed in this guide provide a robust framework for the extraction, separation, and quantification of this compound, enabling further research into its precise roles in biological systems and its potential as a biomarker or therapeutic agent.
References
- 1. Structure, biogenesis, and evolution of thylakoid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thylakoid - Wikipedia [en.wikipedia.org]
- 3. Role of membrane glycerolipids in photosynthesis, thylakoid biogenesis and chloroplast development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chinbullbotany.com [chinbullbotany.com]
The Stereochemical Imperative of Monoglucosyl-Diacylglycerol (MGlc-DAG): From Core Structure to Biological Significance
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The spatial arrangement of atoms in signaling molecules is a fundamental determinant of biological function. This guide explores the stereochemistry of Monoglucosyl-diacylglycerol (MGlc-DAG), a crucial glycolipid, by first examining the well-established stereochemical principles of its core component, diacylglycerol (DAG). DAG is a pivotal second messenger whose signaling capacity is dictated by its specific stereoisomeric form, sn-1,2-DAG, which allosterically activates Protein Kinase C (PKC). This interaction is highly stereospecific and central to a myriad of cellular processes. The addition of a glucose moiety to the DAG backbone introduces further stereochemical complexity, influencing the molecule's role in membrane architecture and presenting new opportunities for therapeutic intervention. This document details the synthesis, metabolism, and signaling pathways related to the DAG core, summarizes key quantitative data, outlines methodological approaches for stereochemical analysis, and discusses the importance of this lipid class in disease and drug development.
Introduction: The Principle of Stereochemical Specificity in Biological Systems
Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor governing the interactions between molecules in biological systems[1][2]. Biological entities such as enzyme active sites and cell surface receptors are inherently chiral, enabling them to differentiate between stereoisomers of a substrate or ligand[1][3]. This stereospecificity ensures the precision of biological processes, from metabolism to signal transduction[4].
A prime example of stereochemistry's importance is found in the function of diacylglycerol (DAG), a key lipid second messenger involved in a vast number of signaling pathways. DAG's biological activity is not uniform across all its isomers; rather, a specific stereoisomer acts as the primary signaling entity. Building upon this foundation is Monoglucosyl-diacylglycerol (this compound), a glycolipid composed of a DAG core linked to a glucose molecule. This compound is a significant component of certain biological membranes, such as those in chloroplasts and the bacterium Acholeplasma laidlawii, where it plays a critical role in structuring the lipid bilayer. While its structural functions are well-documented, its signaling roles are an emerging area of interest, with the stereochemistry of both the glycerol backbone and the sugar moiety being paramount to its function.
Stereochemistry of the Diacylglycerol (DAG) Core
The DAG molecule consists of a glycerol backbone to which two fatty acid chains are esterified. This structure allows for several regio- and stereoisomers, but only one is predominantly responsible for intracellular signaling. The biologically active isomer is sn-1,2-diacylglycerol, where 'sn' refers to stereospecific numbering. In this configuration, the fatty acids occupy positions 1 and 2 of the glycerol backbone. Other isomers, such as sn-1,3-diacylglycerol and sn-2,3-diacylglycerol, also exist within the cell but do not effectively activate key downstream signaling proteins like Protein Kinase C (PKC) and are typically intermediates in lipid metabolism. Enzymes involved in lipid signaling and metabolism show a high degree of specificity, preferentially generating and recognizing the sn-1,2-DAG isomer for signaling cascades.
This compound: Structure and Stereochemical Considerations
This compound is structurally defined as 1,2-diacyl-3-O-(α-D-glucopyranosyl)-sn-glycerol. This structure introduces additional layers of stereochemical complexity beyond the DAG core. The key stereochemical features are:
-
Glycerol Backbone: The chiral center at the sn-2 position of the glycerol backbone is conserved.
-
Glucose Moiety: The D-glucose ring contains multiple chiral centers.
-
Glycosidic Bond: The linkage between the glucose and the glycerol backbone can be in either the alpha (α) or beta (β) anomeric configuration.
The primary documented role of this compound is structural. It is a non-bilayer-forming lipid that can induce the formation of non-lamellar phases within cell membranes. This property is crucial for processes requiring membrane curvature and fusion. The ability of this compound to alter membrane structure is concentration-dependent and vital for maintaining the physical properties and function of the membranes in which it resides.
The Role of Stereochemistry in DAG-Mediated Signal Transduction
The Canonical DAG-PKC Signaling Pathway
The most well-characterized function of sn-1,2-DAG is its role as a second messenger in signal transduction. The pathway is typically initiated by the activation of cell surface receptors, which in turn activates a member of the phospholipase C (PLC) family of enzymes. PLC translocates to the plasma membrane and catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a minor phospholipid component of the inner leaflet of the plasma membrane. This reaction generates two second messengers: inositol 1,4,5-trisphosphate (IP3), which is water-soluble and diffuses into the cytoplasm to trigger calcium release, and the lipid-soluble sn-1,2-DAG, which remains in the membrane.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. STEREOISOMERISM AND BIOLOGICAL ACTION | Semantic Scholar [semanticscholar.org]
- 4. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
MGlc-DAG Signal Transduction: A Technical Guide for Researchers
An In-depth Technical Guide on the Core Mechanisms of Monoglucosyl-Diacylglycerol in Cellular Signaling
Audience: Researchers, scientists, and drug development professionals.
Introduction
Monoglucosyl-diacylglycerol (MGlc-DAG), a glycolipid found in the cell wall of certain bacteria, has emerged as a significant player in innate immunity. Unlike the canonical second messenger diacylglycerol (DAG), which primarily functions intracellularly to activate protein kinase C (PKC) and other effectors, this compound acts as a pathogen-associated molecular pattern (PAMP). It is recognized by the C-type lectin receptor Mincle (Macrophage Inducible C-type Lectin), initiating a signaling cascade that leads to a pro-inflammatory response. This guide provides a comprehensive overview of the this compound signaling pathway, quantitative data on its interactions, detailed experimental protocols, and visualizations of the key molecular events.
This compound Structure and Function
This compound is a glycerolipid consisting of a diacylglycerol moiety linked to a single glucose molecule. The specific structure, particularly the length and saturation of the acyl chains, can influence its biological activity. In the context of signal transduction, its primary recognized function is as an exogenous ligand for the Mincle receptor on myeloid cells.
The this compound-Mincle Signaling Pathway
The recognition of this compound by Mincle is a key event in the innate immune response to certain bacterial pathogens, such as Streptococcus pneumoniae. This interaction triggers a signaling cascade that results in the production of pro-inflammatory cytokines and the orchestration of an immune response.
Pathway Description
-
Ligand Recognition: this compound, present on the surface of bacteria, is recognized by the carbohydrate recognition domain (CRD) of the Mincle receptor on the surface of macrophages, dendritic cells, and neutrophils.
-
Receptor Dimerization and FcRγ Association: Ligand binding is thought to induce dimerization or multimerization of Mincle, which then associates with the ITAM-containing adaptor protein, Fc receptor common gamma chain (FcRγ).
-
Syk Activation: This association leads to the phosphorylation of the ITAM motifs within FcRγ, creating a docking site for the spleen tyrosine kinase (Syk). Syk is recruited to the receptor complex and becomes activated through phosphorylation.
-
CARD9-Bcl10-MALT1 (CBM) Complex Formation: Activated Syk phosphorylates and activates the caspase recruitment domain-containing protein 9 (CARD9). This leads to the formation of the CBM signalosome, a complex consisting of CARD9, B-cell lymphoma/leukemia 10 (Bcl10), and mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1).
-
NF-κB and MAPK Activation: The CBM complex activates downstream signaling pathways, including the canonical NF-κB pathway and mitogen-activated protein kinase (MAPK) pathways (ERK, p38, and JNK).
-
Cytokine Production: The activation of these transcription factors leads to the expression of genes encoding pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and chemokines.
Below is a Graphviz diagram illustrating the this compound-Mincle signaling pathway.
Quantitative Data
Precise binding affinities (Kd) and half-maximal effective concentrations (EC50) for the interaction of this compound with Mincle are not extensively reported. However, studies on related Mincle ligands provide valuable insights into the quantitative aspects of this interaction. The affinity of Mincle for its glycolipid ligands is influenced by both the carbohydrate headgroup and the length of the acyl chains.
| Ligand | Receptor | Affinity (KI or Kd) | Assay Method | Reference |
| Brartemicin | Bovine Mincle CRD | KI = 5.5 ± 0.9 µM | Competition Binding Assay | [1] |
| Trehalose-C10 (single acyl chain) | Mincle | Higher affinity than C8 | Surface Plasmon Resonance (SPR) | [2] |
| Trehalose-C12 (single acyl chain) | Mincle | Higher affinity than C8 | Surface Plasmon Resonance (SPR) | [2] |
| Trehalose Dimycolate (TDM) | Mincle | Higher affinity than MCL | In vitro binding study | [2] |
Note: The table presents data for related Mincle ligands to provide a reference for the expected affinity range. Specific quantitative data for this compound is an area for further investigation.
This compound and Canonical DAG Signaling Pathways
A key question is whether this compound can activate canonical DAG effectors like Protein Kinase C (PKC) and Ras Guanine Nucleotide Releasing Proteins (RasGRPs). Canonical 1,2-sn-DAG is a well-established second messenger that binds to the C1 domains of these proteins, leading to their activation.[3]
Currently, there is a lack of direct experimental evidence demonstrating that this compound can substitute for canonical DAG in activating PKC or RasGRP isoforms. The bulky glucose moiety at the sn-3 position of the glycerol backbone may sterically hinder its binding to the C1 domains of these proteins. Therefore, the primary signaling role of this compound appears to be mediated through its recognition by the Mincle receptor in the context of innate immunity. Further research is required to definitively rule out any potential intracellular signaling roles of this compound or its metabolites.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study this compound signaling.
Mincle-NFAT-GFP Reporter Assay
This assay is used to determine the ability of this compound to activate the Mincle receptor, leading to the activation of the transcription factor NFAT (Nuclear Factor of Activated T-cells), which drives the expression of a GFP reporter.
Materials:
-
2B4 T-cell hybridoma cells stably expressing mouse or human Mincle, FcRγ, and an NFAT-GFP reporter construct.
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and selection antibiotics.
-
This compound (synthetic or purified).
-
Phosphate-buffered saline (PBS).
-
96-well flat-bottom tissue culture plates.
-
Flow cytometer.
Protocol:
-
Cell Culture: Culture the Mincle-NFAT-GFP reporter cells in complete RPMI-1640 medium.
-
Ligand Coating:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., isopropanol or chloroform/methanol).
-
Serially dilute the this compound stock solution.
-
Add 50 µL of each dilution to the wells of a 96-well plate.
-
Allow the solvent to evaporate completely in a sterile hood, leaving the this compound coated on the well surface.
-
-
Cell Stimulation:
-
Harvest the reporter cells and resuspend them in fresh medium at a concentration of 1 x 106 cells/mL.
-
Add 100 µL of the cell suspension (1 x 105 cells) to each well of the ligand-coated plate.
-
Incubate the plate for 16-18 hours at 37°C in a 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Gently resuspend the cells in each well.
-
Transfer the cells to FACS tubes.
-
Wash the cells once with PBS containing 2% FBS.
-
Resuspend the cells in FACS buffer.
-
Analyze the cells on a flow cytometer, measuring the percentage of GFP-positive cells and the mean fluorescence intensity (MFI) of the GFP signal.
-
Cytokine Release Assay from Bone Marrow-Derived Macrophages (BMDMs)
This assay measures the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by primary macrophages in response to this compound stimulation.
Materials:
-
Bone marrow cells isolated from mice.
-
DMEM or RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and M-CSF (25 ng/mL).
-
This compound.
-
Lipopolysaccharide (LPS) as a positive control.
-
24-well tissue culture plates.
-
ELISA kits for mouse TNF-α and IL-6.
-
ELISA plate reader.
Protocol:
-
Generation of BMDMs:
-
Harvest bone marrow from the femurs and tibias of mice.
-
Culture the bone marrow cells in complete medium containing M-CSF for 7 days to differentiate them into macrophages.
-
-
Cell Stimulation:
-
On day 7, harvest the BMDMs and seed them into 24-well plates at a density of 5 x 105 cells/well.
-
Allow the cells to adhere overnight.
-
Prepare a solution of this compound in culture medium (micellar preparation or coated on the plate).
-
Remove the old medium from the cells and add 500 µL of fresh medium containing different concentrations of this compound or LPS.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Supernatant Collection:
-
After incubation, centrifuge the plates at low speed to pellet any detached cells.
-
Carefully collect the culture supernatants and store them at -80°C until analysis.
-
-
Cytokine Measurement by ELISA:
-
Perform ELISAs for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions.
-
Briefly, coat a 96-well plate with a capture antibody, add the supernatants and standards, followed by a detection antibody, a streptavidin-HRP conjugate, and a substrate solution.
-
Measure the absorbance at 450 nm using a plate reader and calculate the cytokine concentrations based on the standard curve.
-
Purification of this compound from Streptococcus pneumoniae
This protocol provides a general workflow for the isolation of glycolipids from bacterial cells.
Materials:
-
Streptococcus pneumoniae culture.
-
Lysis buffer (e.g., containing lysozyme).
-
Solvents for lipid extraction (e.g., chloroform, methanol).
-
Silica gel for column chromatography.
-
Thin-layer chromatography (TLC) plates.
-
High-performance liquid chromatography (HPLC) system.
Protocol:
-
Bacterial Culture and Harvest: Grow S. pneumoniae in an appropriate liquid medium to a high density. Harvest the bacterial cells by centrifugation.
-
Cell Lysis: Resuspend the bacterial pellet in a lysis buffer to break open the cells.
-
Lipid Extraction: Perform a biphasic lipid extraction using a mixture of chloroform, methanol, and water (e.g., Bligh-Dyer method). The lipids, including this compound, will partition into the organic phase.
-
Chromatographic Separation:
-
Concentrate the lipid extract and apply it to a silica gel column.
-
Elute the lipids with a gradient of solvents of increasing polarity (e.g., chloroform to methanol).
-
Collect fractions and analyze them by TLC to identify those containing this compound.
-
-
Further Purification: Pool the this compound-containing fractions and further purify them by HPLC, typically using a normal-phase column.
-
Structural Characterization: Confirm the identity and purity of the isolated this compound using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Below is a Graphviz diagram outlining the general workflow for studying this compound signaling.
References
- 1. Diacylglycerol-dependent Binding Recruits PKCθ and RasGRP1 C1 Domains to Specific Subcellular Localizations in Living T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and culture of murine bone marrow-derived macrophages for nitric oxide and redox biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C1 domains exposed: from diacylglycerol binding to protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enzymatic Synthesis of Monoglucosyl-Diacylglycerol (MGlc-DAG) In Vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monoglucosyl-diacylglycerol (MGlc-DAG) is a crucial glycolipid intermediate in the biosynthesis of more complex glycerolipids in a variety of organisms, from bacteria to plants. Its role extends from being a structural component of cellular membranes to potentially acting as a signaling molecule. The in vitro enzymatic synthesis of this compound is a fundamental technique for producing this molecule in a controlled manner, enabling detailed studies of its biophysical properties, its role in signaling pathways, and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the in vitro enzymatic synthesis of this compound, including detailed experimental protocols, quantitative data on enzyme kinetics, and a discussion of its known biological significance.
Introduction
Monoglucosyl-diacylglycerol (this compound) is a glycolipid consisting of a glucose molecule attached to a diacylglycerol (DAG) backbone. In many organisms, it serves as the precursor for the synthesis of other important glycolipids.[1] The enzymatic synthesis of this compound is catalyzed by a class of enzymes known as UDP-glucose:diacylglycerol glucosyltransferases. These enzymes transfer a glucose moiety from a donor substrate, typically uridine diphosphate glucose (UDP-glucose), to the free hydroxyl group of a diacylglycerol acceptor.
The ability to synthesize this compound in vitro provides researchers with a powerful tool to:
-
Produce high-purity this compound for structural and functional studies.
-
Investigate the kinetics and substrate specificity of the synthesizing enzymes.
-
Screen for inhibitors or activators of this compound synthesis.
-
Explore the role of this compound in model membrane systems and cellular signaling cascades.
This guide will focus on the practical aspects of in vitro this compound synthesis, providing detailed methodologies and data to aid in the successful implementation of these experiments in a laboratory setting.
Enzymology of this compound Synthesis
The key enzymes responsible for this compound synthesis are glucosyltransferases that utilize diacylglycerol as an acceptor. Two well-characterized examples are the UDP-glucose: 1,2-diacylglycerol 3-glucosyltransferase from Acholeplasma laidlawii and a bifunctional glycosyltransferase from Agrobacterium tumefaciens (encoded by the ORF atu2297).[1][2][3]
The fundamental reaction is as follows:
Diacylglycerol (DAG) + UDP-glucose → Monoglucosyl-diacylglycerol (this compound) + UDP
Enzyme Sources and Properties
-
Agrobacterium tumefaciens Glycosyltransferase (Atu2297): This enzyme is notable for its promiscuity, capable of using both UDP-glucose and UDP-glucuronic acid as sugar donors to synthesize this compound and glucuronosyl diacylglycerol, respectively.[3] This bifunctional nature makes it a versatile tool for producing different glycolipids.
-
Acholeplasma laidlawii 1,2-diacylglycerol 3-glucosyltransferase: This enzyme has been purified and kinetically characterized, providing valuable data on its substrate dependence and reaction mechanism. It exhibits Michaelis-Menten kinetics with respect to UDP-glucose.
Quantitative Data on Enzyme Activity
The following tables summarize the available quantitative data for the UDP-glucose: 1,2-diacylglycerol 3-glucosyltransferase from Acholeplasma laidlawii. This data is essential for designing and optimizing in vitro synthesis reactions.
Table 1: Michaelis-Menten Constants for UDP-glucose
| Parameter | Value |
| Apparent Km | Constant |
| Apparent Vmax | Variable (influenced by activator lipids) |
Table 2: Substrate Specificity for Diacylglycerol
| Substrate | Relative Activity |
| Dipalmitoylglycerol | Higher |
| Dioleoylglycerol | Lower |
Note: The activity of the enzyme is cooperatively dependent on the presence of anionic lipids.
Experimental Protocols
This section provides a detailed methodology for the in vitro enzymatic synthesis, purification, and analysis of this compound. The protocol is based on the principles derived from studies on bacterial glucosyltransferases.
In Vitro Synthesis of this compound
This protocol outlines a typical in vitro reaction for the synthesis of this compound using a glucosyltransferase.
Materials:
-
Purified glucosyltransferase (e.g., recombinant Atu2297 from A. tumefaciens)
-
Diacylglycerol (DAG) substrate (e.g., dipalmitoylglycerol or dioleoylglycerol)
-
Uridine diphosphate glucose (UDP-glucose)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2)
-
Detergent (e.g., CHAPS) for solubilizing the lipid substrate
-
Anionic lipid activator (e.g., dioleoyl-phosphatidylglycerol)
-
Reaction tubes
-
Incubator/water bath
Procedure:
-
Prepare the Lipid Substrate:
-
Dissolve the diacylglycerol and the anionic lipid activator in an organic solvent (e.g., chloroform/methanol).
-
Aliquot the desired amount into a reaction tube.
-
Evaporate the solvent under a stream of nitrogen to form a thin lipid film.
-
Resuspend the lipid film in the reaction buffer containing a detergent to form mixed micelles. This can be achieved by vortexing or sonication.
-
-
Set up the Reaction Mixture:
-
In a reaction tube, combine the following components in the specified order:
-
Reaction Buffer
-
Resuspended lipid substrate
-
UDP-glucose (to the desired final concentration)
-
Purified glucosyltransferase enzyme
-
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature for the enzyme (typically 25-37°C) for a defined period (e.g., 30-60 minutes). The exact time should be optimized based on enzyme activity and desired yield.
-
-
Stopping the Reaction:
-
Terminate the reaction by adding a solvent mixture to extract the lipids, such as chloroform/methanol (2:1, v/v).
-
Purification of this compound
Following the synthesis reaction, the this compound product needs to be purified from the unreacted substrates and other reaction components.
Materials:
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Silica gel for thin-layer chromatography (TLC) or column chromatography
-
TLC development tank and plates
-
Appropriate solvent system for TLC (e.g., chloroform:methanol:water, 65:25:4, v/v/v)
Procedure:
-
Lipid Extraction (Bligh-Dyer Method):
-
To the terminated reaction mixture, add chloroform and methanol to achieve a final ratio of chloroform:methanol:water of 1:2:0.8.
-
Vortex thoroughly and then add additional chloroform and water to bring the ratio to 2:2:1.8.
-
Centrifuge to separate the phases. The lower organic phase will contain the lipids.
-
Carefully collect the lower organic phase.
-
-
Chromatographic Separation:
-
Thin-Layer Chromatography (TLC):
-
Concentrate the extracted lipid sample and spot it onto a silica TLC plate.
-
Develop the plate in a TLC tank containing the appropriate solvent system.
-
Visualize the separated lipids using a suitable method (e.g., iodine vapor or specific stains for glycolipids).
-
Scrape the silica band corresponding to this compound and extract the lipid from the silica using chloroform/methanol.
-
-
Column Chromatography:
-
For larger scale purifications, a silica gel column can be used. The lipid extract is loaded onto the column and eluted with a gradient of solvents of increasing polarity. Fractions are collected and analyzed (e.g., by TLC) to identify those containing pure this compound.
-
-
Analysis and Quantification of this compound
Several analytical techniques can be employed to confirm the identity and quantify the amount of synthesized this compound.
Techniques:
-
Thin-Layer Chromatography (TLC): As described in the purification step, TLC can be used for qualitative analysis by comparing the retention factor (Rf) of the product with a known this compound standard.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) and tandem MS (MS/MS) are powerful tools for the structural characterization and quantification of this compound. Derivatization of the molecule may be required to enhance ionization efficiency.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information to confirm the identity and purity of the synthesized this compound.
Quantitative Analysis using a Radiochemical Assay:
A common method for quantifying the enzymatic activity is to use a radiolabeled substrate.
-
Use radiolabeled UDP-[14C]glucose in the synthesis reaction.
-
After the reaction and lipid extraction, separate the lipids by TLC.
-
Visualize the TLC plate by autoradiography or quantify the radioactivity in the this compound spot using a scintillation counter.
-
The amount of product formed can be calculated based on the specific activity of the radiolabeled substrate.
Signaling Pathways and Biological Context
While the signaling roles of diacylglycerol (DAG) are well-established, particularly in the activation of protein kinase C (PKC), the specific signaling functions of this compound are less clear. However, its position as a key intermediate in glycolipid biosynthesis suggests several important roles.
This compound as a Glycolipid Precursor
This compound is the foundational molecule for the synthesis of more complex glycolipids, such as diglucosyl-diacylglycerol (DGlc-DAG) and other oligo-glycosyl-diacylglycerols. These complex glycolipids are integral components of cell membranes, particularly in bacteria and plants, where they can substitute for phospholipids under phosphate-limiting conditions.
Potential Signaling Roles
Given that this compound is structurally related to DAG, it is plausible that it may have its own signaling functions or modulate existing DAG-mediated pathways. Further research is needed to elucidate the specific protein targets and downstream effects of this compound in cellular signaling.
Visualizations
Diagrams of Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key processes described in this guide.
Caption: Enzymatic synthesis of this compound.
Caption: Experimental workflow for this compound synthesis.
Caption: Biological context of DAG and this compound.
Conclusion
The in vitro enzymatic synthesis of this compound is a valuable technique for researchers in lipid biochemistry, cell biology, and drug development. By utilizing purified glucosyltransferases, it is possible to produce this important glycolipid with high purity and to study its properties in a controlled environment. The detailed protocols and quantitative data provided in this guide serve as a starting point for the successful implementation of this compound synthesis in the laboratory. Further research into the specific signaling roles of this compound will undoubtedly open up new avenues for understanding its importance in health and disease.
References
- 1. A Bifunctional Glycosyltransferase from Agrobacterium tumefaciens Synthesizes Monoglucosyl and Glucuronosyl Diacylglycerol under Phosphate Deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipid dependence and basic kinetics of the purified 1,2-diacylglycerol 3-glucosyltransferase from membranes of Acholeplasma laidlawii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of Monogalactosyldiacylglycerol (MGlc-DAG): A Detailed Application Note and Protocol for Researchers
For Immediate Release
This document provides detailed application notes and protocols for the laboratory synthesis of Monogalactosyldiacylglycerol (MGlc-DAG), a key galactolipid found in the photosynthetic membranes of plants and cyanobacteria. This guide is intended for researchers, scientists, and drug development professionals interested in the synthesis and study of this important biomolecule.
Introduction
Monogalactosyldiacylglycerol (this compound), also known as Monogalactosyldiacylglycerol (MGDG), is the most abundant lipid in chloroplast thylakoid membranes, constituting approximately 50% of the total lipid content.[1] It plays a crucial role in the structural integrity and function of the photosynthetic machinery.[2] While its precursor, diacylglycerol (DAG), is a well-established second messenger in various signaling pathways[3][4], this compound is primarily recognized for its structural role. This document outlines a chemoenzymatic approach for the synthesis of this compound, which combines the flexibility of chemical synthesis for the diacylglycerol backbone with the specificity of enzymatic galactosylation.
Overview of the Synthetic Strategy
The chemoenzymatic synthesis of this compound involves three main stages:
-
Chemical Synthesis of 1,2-sn-Diacylglycerol (DAG): This involves the protection of glycerol, acylation with desired fatty acids, and subsequent deprotection to yield the DAG backbone.
-
Enzymatic Synthesis of UDP-Galactose: The activated sugar donor, uridine diphosphate-galactose (UDP-Gal), is synthesized from galactose-1-phosphate and UTP using UDP-sugar pyrophosphorylase or via a multi-enzyme one-pot system.[5]
-
Enzymatic Galactosylation of DAG: The final step involves the transfer of galactose from UDP-Gal to the sn-3 position of DAG, catalyzed by the enzyme MGDG synthase.
This approach allows for the synthesis of this compound with defined fatty acid chains, enabling detailed structure-function studies.
Signaling Pathways
While this compound itself is not currently recognized as a direct signaling molecule, its precursor, diacylglycerol (DAG), is a critical component of numerous signaling cascades. DAG is generated at the plasma membrane by the action of phospholipases and activates a variety of downstream effectors, most notably Protein Kinase C (PKC) isoforms. This activation triggers a wide range of cellular responses, including cell proliferation, differentiation, and apoptosis. The synthesis of this compound from DAG in chloroplasts can be considered a metabolic pathway that channels DAG into the biosynthesis of structural lipids for the photosynthetic apparatus.
References
- 1. Frontiers | Monogalactosyldiacylglycerol synthesis in the outer envelope membrane of chloroplasts is required for enhanced growth under sucrose supplementation [frontiersin.org]
- 2. This compound | 2021179-21-3 | WFD17921 | Biosynth [biosynth.com]
- 3. Overarching roles of diacylglycerol signaling in cancer development and antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diacylglycerol Signaling Pathway in Pancreatic β-Cells: An Essential Role of Diacylglycerol Kinase in the Regulation of Insulin Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. One-pot three-enzyme synthesis of UDP-Glc, UDP-Gal, and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical Techniques for the Characterization of Monogalactosyldiacylglycerol (MGlc-DAG)
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Monogalactosyldiacylglycerol (MGlc-DAG) is a class of glycolipids that are the most abundant polar lipids in nature, primarily found in the thylakoid membranes of chloroplasts in higher plants and cyanobacteria.[1] Structurally, they consist of a glycerol backbone esterified with two fatty acids at the sn-1 and sn-2 positions, and a galactose moiety attached via a glycosidic bond at the sn-3 position. Beyond their structural role in photosynthetic membranes, this compound and its diacylglycerol (DAG) core are implicated in various cellular signaling pathways. Accurate characterization and quantification of this compound molecular species are crucial for understanding their biological functions in health and disease. This document provides a detailed overview of the analytical techniques and experimental protocols for the comprehensive characterization of this compound.
Sample Preparation and Extraction of this compound
The initial and critical step in this compound analysis is its efficient extraction from biological matrices while minimizing degradation. The choice of extraction method depends on the sample type (e.g., plant or animal tissue).
Extraction from Plant Tissues (e.g., Arabidopsis thaliana leaves)
A modified Bligh and Dyer method is commonly used for the extraction of total lipids from plant tissues.
Protocol:
-
Harvest fresh plant leaves and immediately freeze them in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer a known amount of the powdered tissue (e.g., 100 mg) to a glass tube with a Teflon-lined screw cap.
-
Add 3 mL of a chloroform:methanol (1:2, v/v) mixture and vortex thoroughly for 1 minute.
-
Incubate the mixture at room temperature for 1 hour with occasional vortexing.
-
Add 1 mL of chloroform and vortex for 1 minute.
-
Add 1 mL of water, vortex for 1 minute, and then centrifuge at 2,000 x g for 10 minutes to induce phase separation.
-
Carefully collect the lower organic phase (chloroform layer) containing the total lipids using a glass Pasteur pipette and transfer it to a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen gas.
-
Resuspend the dried lipid extract in a known volume of chloroform:methanol (2:1, v/v) for subsequent analysis.
Extraction from Animal Tissues
The Folch method is a widely adopted procedure for extracting lipids from animal tissues.[2][3]
Protocol:
-
Excise and weigh the animal tissue, then homogenize it in a 2:1 (v/v) chloroform:methanol mixture (20 mL per gram of tissue).
-
Filter the homogenate through a fat-free filter paper into a clean glass vessel.
-
Add 0.2 volumes of 0.9% aqueous NaCl solution to the filtrate, mix thoroughly, and allow the phases to separate by standing or centrifugation.
-
Aspirate the upper aqueous phase and discard it.
-
Wash the lower chloroform phase three times with a small volume of a methanol:water (1:1, v/v) mixture, being careful not to remove any of the lower phase.
-
Evaporate the solvent from the purified lipid extract under a stream of nitrogen.
-
Redissolve the lipid residue in a suitable solvent for storage and analysis.
Chromatographic Separation of this compound
Chromatography is essential for separating this compound from other lipid classes prior to detailed characterization.
Thin-Layer Chromatography (TLC)
TLC is a robust and cost-effective technique for the qualitative and preparative separation of glycolipids.
Protocol for Plant Glycolipid Separation:
-
Prepare a TLC developing tank with a solvent system of chloroform:methanol:water (65:25:4, v/v/v). For more polar neutral glycolipids, a system of chloroform:methanol:water (60:40:10, v/v/v) can be used.
-
Activate a silica gel 60 TLC plate by heating it at 110°C for 1 hour.
-
Spot the lipid extract onto the origin of the cooled TLC plate.
-
Place the plate in the developing tank and allow the solvent front to migrate to near the top of the plate.
-
Remove the plate from the tank and dry it in a fume hood.
-
Visualize the separated lipids by placing the plate in a sealed tank containing iodine vapor or by spraying with a suitable reagent such as orcinol reagent for glycolipids. This compound will appear as a distinct spot.[4][5]
For two-dimensional TLC of plant lipids, a first development can be performed with chloroform:methanol:water (75:25:2.5, by volume), followed by a second development at a right angle with chloroform:methanol:acetic acid:water (80:9:12:2, by volume).
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly Hydrophilic Interaction Liquid Chromatography (HILIC), is well-suited for the separation of polar lipids like this compound, often coupled directly to a mass spectrometer.
HILIC Method for this compound Analysis:
-
Column: A silica-based column with a polar stationary phase, such as one bonded with amide or diol functional groups (e.g., TSKgel Amide-80).
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Water with an additive like ammonium formate to improve peak shape.
-
Gradient: A typical gradient starts with a high percentage of mobile phase A (e.g., 95%) and gradually increases the percentage of mobile phase B to elute the more polar compounds.
-
Detection: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).
Mass Spectrometry (MS) for Structural Elucidation and Quantification
Mass spectrometry is a powerful tool for determining the molecular weight and fatty acid composition of this compound species. Electrospray ionization (ESI) is the preferred ionization technique.
ESI-MS and MS/MS Analysis
Direct infusion ESI-MS of the this compound fraction can provide a rapid profile of the molecular species present. Tandem mass spectrometry (MS/MS) is then used to identify the fatty acyl chains.
Protocol:
-
Introduce the this compound sample (dissolved in a suitable solvent like chloroform:methanol with a small amount of sodium acetate to promote adduct formation) into the ESI source.
-
Acquire a full scan MS spectrum in positive ion mode to detect the [M+Na]+ or [M+NH4]+ adducts of the different this compound species.
-
Select a specific this compound precursor ion for MS/MS analysis.
-
Collision-induced dissociation (CID) of the precursor ion will result in characteristic fragment ions corresponding to the loss of the galactose headgroup and the individual fatty acyl chains, allowing for their identification.
Quantitative Data Summary
The following table summarizes representative quantitative data for diacylglycerol (DAG) species, the core of this compound, found in biological samples. While specific this compound quantification is less commonly reported, these values provide an indication of the relative abundance of different fatty acid combinations.
| Sample Type | DAG Species (sn-1/sn-2) | Concentration/Relative Abundance | Reference |
| Mouse Serum | 16:0/18:1 | 4.14 - 145 ng/mL (range for various DAGs) | |
| Mouse Serum | 18:1/18:1 | 4.14 - 145 ng/mL (range for various DAGs) | |
| Mouse Serum | 16:0/16:0 | 4.14 - 145 ng/mL (range for various DAGs) | |
| Arabidopsis Leaves | Various | DAG is a low abundance lipid class in plant membranes |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is the gold standard for unambiguous structure elucidation, providing detailed information about the sugar moiety, anomeric configuration, and fatty acid composition.
1D and 2D NMR Experiments
A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is used for complete structural assignment.
Key NMR Observables for this compound:
-
¹H NMR: The anomeric proton of the galactose typically appears as a doublet around 4.5-4.6 ppm, and its coupling constant provides information about the α or β configuration of the glycosidic bond. Signals from the glycerol backbone and the fatty acyl chains are also observed.
-
¹³C NMR: The anomeric carbon signal (around 100-105 ppm) is characteristic of the galactose unit. The carbonyl signals of the esterified fatty acids appear around 170-175 ppm.
-
COSY (Correlation Spectroscopy): Establishes proton-proton correlations within the same spin system, allowing for the assignment of protons in the galactose and glycerol moieties.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, facilitating the assignment of carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for identifying the linkage between the galactose and the glycerol backbone, and the attachment of the fatty acids.
Protocol for NMR Analysis:
-
Purify the this compound sample to >95% purity using preparative TLC or HPLC.
-
Thoroughly dry the sample to remove any residual water or solvents.
-
Dissolve the sample in a deuterated solvent (e.g., CDCl₃:CD₃OD, 2:1, v/v).
-
Acquire 1D ¹H and ¹³C spectra.
-
Acquire 2D COSY, HSQC, and HMBC spectra.
-
Process and analyze the spectra to assign all proton and carbon signals and confirm the structure.
This compound in Signaling Pathways
While diacylglycerol (DAG) is a well-established second messenger that activates protein kinase C (PKC) and other effectors, the specific signaling roles of this compound are less clear. In plants, this compound is a key precursor for the synthesis of digalactosyldiacylglycerol (DGDG) and is involved in membrane lipid remodeling under stress conditions. The conversion of this compound to DAG by lipases can release DAG to participate in signaling cascades. Furthermore, the phosphorylation of DAG by diacylglycerol kinases (DGKs) produces phosphatidic acid (PA), another important lipid second messenger.
The general DAG signaling pathway is depicted below.
Caption: General Diacylglycerol (DAG) Signaling Pathway.
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for this compound characterization.
Caption: Workflow for this compound Extraction.
Caption: Workflow for this compound Analysis.
Conclusion
The comprehensive characterization of this compound requires a multi-faceted analytical approach. The combination of efficient extraction, robust chromatographic separation, high-resolution mass spectrometry, and definitive NMR spectroscopy allows for the detailed identification and quantification of this compound molecular species. These analytical strategies are fundamental for advancing our understanding of the diverse roles of this compound in biological systems and for exploring their potential as therapeutic targets or biomarkers.
References
- 1. researchgate.net [researchgate.net]
- 2. WO2017167914A1 - Glycolipid-extraction method and glycolipids obtained - Google Patents [patents.google.com]
- 3. [PDF] A simple method for the isolation and purification of total lipides from animal tissues. | Semantic Scholar [semanticscholar.org]
- 4. [Thin-layer chromatography (TLC) of glycolipids]:Glycoscience Protocol Online Database [jcggdb.jp]
- 5. Thin-layer chromatography (TLC) of glycolipids - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Mass Spectrometry Analysis of Monoglucosyldiacylglycerol (MGDG)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoglucosyldiacylglycerol (MGDG) is a major glycolipid component of photosynthetic membranes in plants, algae, and cyanobacteria, playing a crucial role in the structural integrity and function of chloroplasts.[1][2][3][4] Beyond its structural role, MGDG and its metabolites are implicated in various signaling pathways and have potential therapeutic applications.[5] Accurate and robust analytical methods are therefore essential for understanding the biological functions of MGDG and for its potential development as a biomarker or therapeutic agent. This document provides detailed protocols for the analysis of MGDG using liquid chromatography-mass spectrometry (LC-MS), a powerful technique for the qualitative and quantitative analysis of lipids.
Experimental Protocols
A comprehensive lipidomics workflow is necessary for the accurate analysis of MGDG, encompassing sample preparation, chromatographic separation, and mass spectrometric detection.
Lipid Extraction
A standard method for the extraction of MGDG from biological samples is a modified Bligh-Dyer extraction.
Materials:
-
Biological sample (e.g., plant leaves, algal cells)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Phosphate-buffered saline (PBS)
-
Centrifuge
-
Glass vials
Protocol:
-
Homogenize the biological sample in PBS.
-
Add a 2:1 (v/v) mixture of chloroform:methanol to the homogenized sample.
-
Vortex the mixture vigorously for 15 minutes.
-
Add chloroform and 0.9% NaCl solution to achieve a final solvent ratio of 2:1:0.8 (v/v/v) of chloroform:methanol:water.
-
Centrifuge the mixture at 3000 x g for 10 minutes to induce phase separation.
-
Carefully collect the lower organic phase, which contains the lipids, into a clean glass vial.
-
Dry the lipid extract under a stream of nitrogen gas.
-
Reconstitute the dried lipid extract in an appropriate solvent (e.g., methanol/chloroform 1:1, v/v) for LC-MS analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: A C18 reversed-phase column is commonly used for the separation of MGDG species.
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate.
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the more hydrophobic MGDG species.
-
Flow Rate: 0.2-0.5 mL/min.
-
Column Temperature: 40-50 °C.
MS Conditions:
-
Ionization Mode: Positive ion mode is generally preferred for MGDG analysis as it readily forms [M+NH4]+ or [M+H]+ adducts.
-
Data Acquisition:
-
Full Scan (Qualitative Analysis): Acquire full scan mass spectra to identify the molecular weights of different MGDG species.
-
Tandem MS (MS/MS) for Structural Elucidation: Perform fragmentation of the precursor ions to identify the fatty acyl chains. Neutral loss of the hexose moiety (162 Da) is a characteristic fragmentation pattern for MGDG.
-
Multiple Reaction Monitoring (MRM) (Quantitative Analysis): For targeted quantification, monitor specific precursor-to-product ion transitions for each MGDG species of interest.
-
Data Presentation
Quantitative analysis of MGDG species is crucial for understanding changes in their abundance under different biological conditions. The following table summarizes representative MRM transitions for common MGDG species.
| MGDG Species | Precursor Ion (m/z) ([M+NH4]+) | Product Ion (m/z) (Diacylglycerol fragment) | Collision Energy (eV) |
| MGDG(16:0/18:3) | 768.6 | 607.5 | 25 |
| MGDG(16:0/18:2) | 770.6 | 609.5 | 25 |
| MGDG(16:0/18:1) | 772.6 | 611.5 | 25 |
| MGDG(18:3/18:3) | 792.6 | 631.5 | 28 |
| MGDG(18:2/18:3) | 794.6 | 633.5 | 28 |
| MGDG(18:2/18:2) | 796.6 | 635.5 | 28 |
Mandatory Visualizations
Caption: Experimental workflow for MGDG analysis.
Caption: MGDG fragmentation in mass spectrometry.
References
- 1. Frontiers | Monogalactosyldiacylglycerol synthesis in the outer envelope membrane of chloroplasts is required for enhanced growth under sucrose supplementation [frontiersin.org]
- 2. Recycling of the major thylakoid lipid MGDG and its role in lipid homeostasis in Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monogalactosyldiacylglycerol Deficiency in Arabidopsis Affects Pigment Composition in the Prolamellar Body and Impairs Thylakoid Membrane Energization and Photoprotection in Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of MGDG and Non-bilayer Lipid Phases in the Structure and Dynamics of Chloroplast Thylakoid Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of the Chloroplast Monogalactosyldiacylglycerol Synthase MGD1 by Phosphatidic Acid and Phosphatidylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Structural Elucidation of Monoglucosyl-Diacylglycerol (MGlc-DAG) using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoglucosyl-diacylglycerol (MGlc-DAG) is a class of glycolipids composed of a glycerol backbone esterified with two fatty acids and a single glucose unit attached via a glycosidic bond. These molecules are integral components of cell membranes in various organisms and are implicated in a range of biological processes. In drug development, understanding the precise structure of this compound is crucial for elucidating its role in disease pathways and for the design of targeted therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed atomic-level information for the unambiguous structural determination of this compound, including the nature of the sugar moiety, the anomeric configuration of the glycosidic linkage, and the composition and position of the fatty acyl chains.
This document provides detailed application notes and experimental protocols for the structural elucidation of this compound using a suite of NMR experiments, including 1D ¹H and ¹³C, and 2D COSY, HSQC, and HMBC.
Data Presentation: NMR Chemical Shift Assignments for this compound
The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for a representative this compound, specifically 1,2-diacyl-3-O-(β-D-glucopyranosyl)-sn-glycerol isolated from Anabaena variabilis.[1][2] The data is compiled from published literature and serves as a reference for the interpretation of NMR spectra. The fatty acid composition for this example consists primarily of C16 and C18 saturated and monounsaturated chains.
Table 1: ¹H NMR Chemical Shift (δ) Data for this compound in CDCl₃/CD₃OD (2:1)
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Glycerol Moiety | |||
| Gro H-1a | ~4.40 | dd | 12.0, 3.0 |
| Gro H-1b | ~4.20 | dd | 12.0, 6.5 |
| Gro H-2 | ~5.25 | m | |
| Gro H-3a | ~3.95 | dd | 11.0, 5.5 |
| Gro H-3b | ~3.65 | dd | 11.0, 6.0 |
| Glucose Moiety | |||
| Glc H-1' | ~4.35 | d | 7.5-8.0 |
| Glc H-2' | ~3.25 | t | 8.0 |
| Glc H-3' | ~3.50 | t | 9.0 |
| Glc H-4' | ~3.40 | t | 9.0 |
| Glc H-5' | ~3.45 | m | |
| Glc H-6'a | ~3.85 | dd | 12.0, 2.5 |
| Glc H-6'b | ~3.70 | dd | 12.0, 5.0 |
| Fatty Acyl Chains | |||
| α-CH₂ (sn-1, sn-2) | ~2.30 | t | 7.5 |
| β-CH₂ (sn-1, sn-2) | ~1.60 | m | |
| -(CH₂)n- | ~1.25-1.40 | br s | |
| =CH-CH₂-CH= | ~2.80 | m | |
| -CH=CH- | ~5.35 | m | |
| -CH₃ | ~0.90 | t | 7.0 |
Table 2: ¹³C NMR Chemical Shift (δ) Data for this compound in CDCl₃/CD₃OD (2:1)
| Assignment | Chemical Shift (δ, ppm) |
| Glycerol Moiety | |
| Gro C-1 | ~63.0 |
| Gro C-2 | ~71.0 |
| Gro C-3 | ~69.0 |
| Glucose Moiety | |
| Glc C-1' | ~104.0 |
| Glc C-2' | ~74.5 |
| Glc C-3' | ~77.0 |
| Glc C-4' | ~71.0 |
| Glc C-5' | ~77.5 |
| Glc C-6' | ~62.0 |
| Fatty Acyl Chains | |
| C=O (sn-1, sn-2) | ~173.0-174.0 |
| α-CH₂ (sn-1, sn-2) | ~34.0 |
| β-CH₂ (sn-1, sn-2) | ~25.0 |
| -(CH₂)n- | ~29.0-30.0 |
| =CH-CH₂-CH= | ~26.0 |
| -CH=CH- | ~128.0-130.0 |
| -CH₃ | ~14.0 |
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR data.
-
Purification: Isolate this compound to >95% purity using appropriate chromatographic techniques (e.g., silica gel chromatography followed by HPLC).
-
Sample Amount: For a standard 5 mm NMR tube, dissolve 5-10 mg of the purified this compound for ¹H and 2D NMR, and 20-50 mg for ¹³C NMR.
-
Solvent Selection: this compound is typically soluble in a mixture of deuterated chloroform (CDCl₃) and deuterated methanol (CD₃OD). A common ratio is 2:1 (v/v). Alternatively, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.
-
Dissolution: Dissolve the sample in 0.5-0.6 mL of the chosen deuterated solvent system in a clean, dry vial.
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.
-
Internal Standard: For accurate chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added (0.03% v/v).
NMR Data Acquisition
The following are general acquisition parameters for a 500 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
-
Pulse Sequence: zg30 or similar single-pulse experiment
-
Spectral Width (SW): 12-16 ppm
-
Acquisition Time (AQ): 2-4 s
-
Relaxation Delay (D1): 1-2 s
-
Number of Scans (NS): 16-64
-
Pulse Sequence: zgpg30 (proton-decoupled)
-
Spectral Width (SW): 200-220 ppm
-
Acquisition Time (AQ): 1-2 s
-
Relaxation Delay (D1): 2-5 s
-
Number of Scans (NS): 1024-4096
-
Pulse Sequence: cosygpqf
-
Spectral Width (SW) in F1 and F2: 12-16 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans (NS): 4-16
-
Pulse Sequence: hsqcedetgpsisp2.3
-
Spectral Width (SW) in F2 (¹H): 12-16 ppm
-
Spectral Width (SW) in F1 (¹³C): 160-180 ppm
-
Number of Increments (F1): 128-256
-
Number of Scans (NS): 8-32
-
¹J(C,H) Coupling Constant: Optimized for 145 Hz
-
Pulse Sequence: hmbcgpndqf
-
Spectral Width (SW) in F2 (¹H): 12-16 ppm
-
Spectral Width (SW) in F1 (¹³C): 200-220 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans (NS): 16-64
-
Long-range J(C,H) Coupling Constant: Optimized for 8 Hz
Mandatory Visualizations
Experimental Workflow for this compound Structural Elucidation
Caption: Workflow for this compound structural analysis.
Signaling Pathway of Diacylglycerol (DAG)
The signaling function of this compound is primarily mediated through its diacylglycerol (DAG) moiety. While this compound itself is not typically the direct signaling molecule, it can serve as a precursor from which DAG is enzymatically released. The liberated DAG then acts as a crucial second messenger, most notably by activating Protein Kinase C (PKC).
References
Application Notes and Protocols for the Extraction of Monogalactosyldiacylglycerol (MGlc-DAG) from Plant Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monogalactosyldiacylglycerol (MGlc-DAG) is a major glycolipid component of photosynthetic membranes in chloroplasts and is crucial for the structural integrity and function of the photosynthetic apparatus. Beyond its structural role, this compound and its derivatives are implicated in various physiological processes, including plant responses to stress and signaling pathways. The extraction and quantification of this compound are essential for understanding its biological functions and for exploring its potential as a biomarker or a source of bioactive compounds in drug development.
These application notes provide detailed protocols for the extraction, purification, and quantification of this compound from plant tissues. The methodologies are based on established lipid extraction techniques, followed by specific chromatographic separation and analysis.
Data Presentation: this compound Content in Plant Tissues
The abundance of this compound can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions. The following table summarizes representative data on this compound content in the leaves of commonly studied plant models. It is important to note that these values are often reported as a molar percentage of total fatty acids or relative to other lipids, and absolute yields can be influenced by the extraction method.
| Plant Species | Tissue | This compound Content (mol % of total fatty acids) | Key Findings & Conditions |
| Arabidopsis thaliana | Leaves | ~30-50% | This compound is the most abundant lipid class in thylakoid membranes. Levels can change in response to environmental stresses like elevated CO2. |
| Nicotiana tabacum (Tobacco) | Leaves | ~40-55% | This compound deficiency in transgenic tobacco impacts photosynthetic electron transport. Isotopic labeling studies are used to trace MGDG metabolism.[1] |
| Spinacia oleracea (Spinach) | Leaves | ~50% | Spinach is a classic model for chloroplast lipid research due to its high this compound content. |
Experimental Protocols
Protocol 1: Total Lipid Extraction from Plant Tissues (Modified Bligh and Dyer Method)
This protocol describes the extraction of total lipids from plant tissues, which is the first step in isolating this compound.
Materials:
-
Fresh plant tissue (e.g., leaves)
-
Liquid nitrogen
-
Mortar and pestle
-
Chloroform
-
Methanol
-
0.9% (w/v) KCl solution
-
Centrifuge and centrifuge tubes
-
Rotary evaporator or nitrogen stream evaporator
Procedure:
-
Harvest fresh plant tissue and immediately freeze it in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer a known amount of the powdered tissue (e.g., 1 g) to a glass centrifuge tube.
-
Add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture to the tube.
-
Vortex the mixture vigorously for 1 minute to ensure thorough homogenization.
-
Add 1.25 mL of chloroform and vortex for 30 seconds.
-
Add 1.25 mL of 0.9% KCl solution and vortex for 30 seconds.
-
Centrifuge the mixture at 2,000 x g for 10 minutes to separate the phases. Three layers will be visible: an upper aqueous phase, a proteinaceous interface, and a lower organic phase containing the lipids.
-
Carefully collect the lower organic phase using a Pasteur pipette and transfer it to a clean, pre-weighed glass tube.
-
Evaporate the solvent from the lipid extract using a rotary evaporator or a gentle stream of nitrogen.
-
Once the solvent is completely evaporated, weigh the tube to determine the total lipid yield.
-
Resuspend the dried lipid extract in a small, known volume of chloroform:methanol (2:1, v/v) for storage at -20°C and for subsequent analysis.
Protocol 2: Purification of this compound by Thin-Layer Chromatography (TLC)
This protocol outlines the separation of this compound from the total lipid extract using one-dimensional TLC.
Materials:
-
Total lipid extract (from Protocol 1)
-
Silica gel 60 TLC plates (20 x 20 cm)
-
TLC developing tank
-
Solvent system: Chloroform:Methanol:Acetic Acid:Water (85:15:10:3.5, v/v/v/v)
-
Iodine vapor tank or 0.01% primuline spray in 80% acetone
-
UV light source (for primuline visualization)
-
Scraping tool (e.g., razor blade or spatula)
-
Glass vials
Procedure:
-
Activate the silica gel TLC plate by heating it at 110°C for 1 hour. Let it cool to room temperature in a desiccator.
-
Using a fine capillary tube or a syringe, carefully spot the total lipid extract as a concentrated band onto the origin line of the TLC plate (approximately 1.5 cm from the bottom).
-
Allow the spotting solvent to evaporate completely.
-
Prepare the TLC developing tank by pouring the solvent system to a depth of about 0.5-1 cm. Place a piece of filter paper in the tank to ensure solvent vapor saturation. Close the tank and let it equilibrate for at least 30 minutes.
-
Place the spotted TLC plate in the developing tank and close the lid.
-
Allow the solvent front to ascend the plate until it is about 1-2 cm from the top.
-
Remove the plate from the tank and mark the solvent front. Allow the plate to air dry completely in a fume hood.
-
Visualize the separated lipid spots.
-
Iodine Vapor: Place the dried plate in a tank containing a few crystals of iodine. The lipid spots will appear as yellow-brown spots.
-
Primuline Spray: Spray the plate with a 0.01% primuline solution in 80% acetone. Allow it to dry, and then visualize the fluorescent lipid spots under UV light.
-
-
Identify the this compound band based on its retention factor (Rf) by comparing it to a known this compound standard run on the same plate.
-
Carefully scrape the silica gel corresponding to the this compound band into a clean glass vial.
Protocol 3: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) of Fatty Acid Methyl Esters (FAMEs)
This protocol describes the indirect quantification of this compound by analyzing its constituent fatty acids as fatty acid methyl esters (FAMEs).
Materials:
-
Scraped silica gel containing this compound (from Protocol 2)
-
Methanol containing 2.5% (v/v) sulfuric acid (methanolic H₂SO₄)
-
Internal standard (e.g., heptadecanoic acid, C17:0)
-
Hexane
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., DB-23 or equivalent)
Procedure:
-
To the vial containing the scraped silica gel, add a known amount of the internal standard.
-
Add 2 mL of methanolic H₂SO₄.
-
Cap the vial tightly and heat at 80°C for 1 hour to facilitate the transesterification of the fatty acids in this compound to FAMEs.
-
After cooling to room temperature, add 1 mL of water and 2 mL of hexane to the vial.
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge briefly to separate the phases.
-
Carefully transfer the upper hexane layer containing the FAMEs to a new vial.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
Transfer the dried extract to a GC vial for analysis.
-
Inject an aliquot of the FAMEs solution into the GC-MS.
-
Separate the FAMEs using an appropriate temperature program.
-
Identify the individual FAMEs based on their mass spectra and retention times compared to known standards.
-
Quantify the amount of each fatty acid by comparing its peak area to the peak area of the internal standard.
-
The total amount of this compound can be calculated by summing the molar amounts of its constituent fatty acids and relating it back to the initial amount of plant tissue used.
Visualizations
Caption: Experimental workflow for this compound extraction and quantification.
Caption: Simplified galactolipid biosynthesis pathway in Arabidopsis.
References
Application Notes and Protocols for the Purification of Monoglucosyldiacylglycerol (MGDG)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoglucosyldiacylglycerol (MGDG) is a crucial glycoglycerolipid found predominantly in the photosynthetic membranes of plants and cyanobacteria. Its unique amphiphilic nature and biological activities, including anti-inflammatory and anti-tumor properties, have made it a molecule of significant interest in pharmaceutical research and drug development. The effective purification of MGDG from natural sources is a critical step for its structural and functional characterization, as well as for preclinical and clinical studies.
These application notes provide detailed protocols for the most common methods employed in the purification of MGDG: silica gel column chromatography, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC). The selection of the appropriate method will depend on the desired purity, yield, scale of purification, and the available analytical instrumentation.
Data Presentation: Comparison of Purification Methods
The following table summarizes quantitative data for different MGDG purification methods based on available literature. It is important to note that yields and purity can vary significantly depending on the starting material, lipid extraction efficiency, and the specific experimental conditions.
| Purification Method | Stationary Phase | Mobile Phase / Eluent | Reported Purity | Reported Yield | Source Organism | Citation |
| Silica Gel Column Chromatography | Silica Gel | Gradient of Chloroform and Acetone | High (identical to >99% standard by NMR) | Not specified | Synechocystis sp. PCC 6803 | [1] |
| Multi-Step Purification | Silica Gel followed by Sep-Pak C18 | Ethyl acetate (Silica), Methanol (C18) | ~98% | Not specified | Spinach | [2] |
| Silica Gel Column Chromatography | Silica Gel | Petroleum ether and Ethyl acetate (3:2) | 98.34% (for Hydroxyl-α-sanshool, as a proxy for method capability) | 12.42% (for Hydroxyl-α-sanshool) | Zanthoxylum armatum DC. | [3] |
| High-Performance Liquid Chromatography (HPLC) | LiChrospher 100 Diol | Gradient of Chloroform and Methanol-Water | High (used for quantification against a >99% standard) | Not specified | Synechocystis sp. PCC 6803 | [1] |
| Thin-Layer Chromatography (TLC) | Silica Gel G | Chloroform/Methanol/Water (65:25:4, v/v/v) | Preparative (purity depends on scraping precision) | Not specified | General Application |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general workflows for the purification of MGDG using the described chromatographic techniques.
Experimental Protocols
Silica Gel Column Chromatography for MGDG Purification
This protocol is a common first step for the separation of MGDG from a total lipid extract.
Materials:
-
Glass chromatography column
-
Silica gel 60 (70-230 mesh)
-
Total lipid extract dried and redissolved in a minimal amount of chloroform
-
Solvents: Chloroform, Acetone (HPLC grade)
-
Glass wool or fritted disc for the column
-
Collection tubes
-
Thin-layer chromatography (TLC) plates, developing chamber, and visualization reagents for fraction analysis
Protocol:
-
Column Packing:
-
Place a small plug of glass wool at the bottom of the column.
-
Prepare a slurry of silica gel in chloroform.
-
Pour the slurry into the column and allow the silica to settle, gently tapping the column to ensure even packing.
-
Add a small layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
Equilibrate the column by running chloroform through it until the silica bed is stable. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the dried total lipid extract in a minimal volume of chloroform.
-
Carefully apply the sample to the top of the silica gel bed.
-
Allow the sample to enter the silica gel completely.
-
-
Elution:
-
Begin elution with 100% chloroform to elute non-polar lipids.
-
Gradually increase the polarity of the mobile phase by adding acetone. A stepwise gradient can be used.
-
MGDG is typically eluted with a mixture of chloroform and acetone. A reported effective ratio is 40% chloroform and 60% acetone[1].
-
Collect fractions of a consistent volume.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing MGDG.
-
Spot a small aliquot of each fraction onto a TLC plate.
-
Develop the TLC plate in a suitable solvent system (e.g., chloroform:methanol:water 65:25:4, v/v/v).
-
Visualize the spots (e.g., using iodine vapor or a specific stain for glycolipids).
-
Pool the fractions that contain pure MGDG.
-
-
Solvent Removal:
-
Evaporate the solvent from the pooled fractions under a stream of nitrogen or using a rotary evaporator to obtain the purified MGDG.
-
Preparative Thin-Layer Chromatography (TLC)
Preparative TLC can be used for small-scale purification or for further purification of fractions obtained from column chromatography.
Materials:
-
Preparative TLC plates (silica gel G, thicker layer)
-
Developing tank
-
Micropipette or syringe for sample application
-
Solvent system (e.g., chloroform:methanol:water 65:25:4, v/v/v)
-
Visualization reagent (e.g., primuline spray for non-destructive visualization)
-
Scraper (e.g., razor blade or spatula)
-
Elution solvent (e.g., chloroform:methanol 2:1, v/v)
-
Filter (e.g., cotton plug in a pipette)
Protocol:
-
Sample Application:
-
Dissolve the lipid sample in a minimal amount of a volatile solvent.
-
Apply the sample as a narrow band across the origin line of the preparative TLC plate.
-
Allow the solvent to evaporate completely.
-
-
Development:
-
Place the TLC plate in a developing tank saturated with the chosen solvent system.
-
Allow the solvent front to migrate up the plate until it is near the top.
-
Remove the plate and mark the solvent front.
-
Air-dry the plate thoroughly.
-
-
Visualization:
-
Visualize the lipid bands. For non-destructive visualization, lightly spray the plate with a primuline solution and view under UV light. The MGDG band can be identified by comparing its migration with a standard if available.
-
-
Scraping and Elution:
-
Carefully scrape the silica gel corresponding to the MGDG band into a clean tube.
-
Add an elution solvent (e.g., chloroform:methanol 2:1) to the scraped silica.
-
Vortex or sonicate the mixture to elute the MGDG from the silica.
-
Separate the silica by centrifugation or filtration.
-
-
Recovery:
-
Collect the supernatant containing the eluted MGDG.
-
Repeat the elution step to maximize recovery.
-
Evaporate the solvent to obtain the purified MGDG.
-
High-Performance Liquid Chromatography (HPLC)
HPLC offers high resolution and is suitable for both analytical quantification and preparative purification of MGDG.
Materials:
-
HPLC system with a pump, injector, column oven, and detector (e.g., UV or Evaporative Light Scattering Detector - ELSD)
-
Column (e.g., LiChrospher 100 Diol, 5 µm, 250 x 4 mm).
-
Mobile phase solvents: Solvent A: Chloroform; Solvent B: Methanol-Water (95:5, v/v).
-
Filtered and degassed solvents.
-
Sample vials.
Protocol:
-
System Preparation:
-
Equilibrate the HPLC column with the initial mobile phase conditions until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dissolve the MGDG-containing sample in a suitable solvent (compatible with the mobile phase) and filter it through a 0.45 µm filter.
-
-
Injection and Elution:
-
Inject the sample onto the column.
-
Run a gradient elution program. A reported method utilizes a gradient of chloroform (Solvent A) and methanol-water (95:5, v/v) (Solvent B). The exact gradient will depend on the specific column and sample complexity.
-
Monitor the elution of compounds using the detector. MGDG can be detected by UV at around 205-210 nm or more universally with an ELSD.
-
-
Fraction Collection (for preparative HPLC):
-
If performing preparative HPLC, collect the fractions corresponding to the MGDG peak based on the retention time.
-
-
Purity Confirmation and Recovery:
-
Analyze the collected fractions for purity using analytical HPLC or TLC.
-
Evaporate the solvent from the pure fractions to obtain the purified MGDG.
-
Purity Assessment
The purity of the isolated MGDG should be confirmed using appropriate analytical techniques:
-
Thin-Layer Chromatography (TLC): A single spot with a consistent Rf value in different solvent systems suggests high purity.
-
High-Performance Liquid Chromatography (HPLC): A single, sharp peak in the chromatogram is indicative of high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and the absence of impurities. The spectra of the purified sample should be identical to that of a known MGDG standard.
-
Mass Spectrometry (MS): Provides information on the molecular weight and can be used to identify the fatty acid composition of the MGDG molecular species.
By following these detailed protocols and utilizing the appropriate analytical tools, researchers can effectively purify MGDG for a wide range of downstream applications in basic science and drug development.
References
Application Notes and Protocols for MGlc-DAG in Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoglucosyl-diacylglycerol (MGlc-DAG) is a crucial glycolipid intermediate in the biosynthesis of more complex glycoglycerolipids in various organisms, particularly in Gram-positive bacteria. In these bacteria, this compound serves as a membrane anchor for lipoteichoic acid (LTA), a major component of the cell wall that plays a significant role in pathogenesis and immune response. The enzymes responsible for the synthesis of this compound, primarily glycosyltransferases, represent promising targets for the development of novel antimicrobial agents. These application notes provide detailed protocols for enzymatic assays utilizing this compound as a substrate or for its synthesis, enabling the study of these essential enzymes and the screening of potential inhibitors.
Key Enzymes Metabolizing this compound
The primary enzymes that utilize diacylglycerol (DAG) as a substrate to produce this compound are glycosyltransferases. A key example is the IagB enzyme found in Streptococcus agalactiae (Group B Streptococcus), which catalyzes the transfer of a glucose moiety from UDP-glucose to a DAG acceptor.[1][2] Another example is a glycosyltransferase from the marine bacterium "Candidatus Pelagibacter sp." strain HTCC7211 (GTcp), which can synthesize various glycoglycerolipids using different sugar donors and a DAG acceptor.[3]
Signaling and Metabolic Pathways
This compound is a central molecule in the bacterial cell wall synthesis pathway. It is synthesized from diacylglycerol and UDP-glucose and serves as the precursor for the synthesis of more complex glycolipids, such as diglucosyl-diacylglycerol (DGlc-DAG). These glycolipids are essential for anchoring lipoteichoic acid to the cell membrane, a critical step for maintaining cell wall integrity and for bacterial virulence.[1][2]
References
- 1. Streptococcus agalactiae glycolipids promote virulence by thwarting immune cell clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Streptococcus agalactiae glycolipids promote virulence by thwarting immune cell clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Glycolipid Glycosyltransferase with Broad Substrate Specificity from the Marine Bacterium “Candidatus Pelagibacter sp.” Strain HTCC7211 - PMC [pmc.ncbi.nlm.nih.gov]
Application of Monoglucosyldiacylglycerol (MGlc-DAG) in Liposome Formulation: Principles and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liposomes are versatile, self-assembled vesicular nanocarriers formed from phospholipids and other amphiphilic molecules, which have been extensively utilized for the targeted delivery and controlled release of therapeutic agents. The incorporation of glycolipids, such as Monoglucosyldiacylglycerol (MGlc-DAG), into the liposomal bilayer can significantly modify the physicochemical properties and biological behavior of these vesicles. The exposed carbohydrate headgroup of this compound can enhance colloidal stability, influence interactions with biological systems, and facilitate targeted drug delivery to specific cells or tissues.
This document provides a comprehensive overview of the principles and methodologies for the formulation, characterization, and potential applications of this compound-containing liposomes. While specific research on this compound liposomes is limited, the protocols and data presented herein are based on established principles of liposome technology and the known behavior of similar glycolipid-containing nanocarriers.
Principle of this compound Incorporation in Liposomes
This compound is an amphiphilic molecule, consisting of a hydrophilic glucose headgroup and a hydrophobic diacylglycerol tail. This structure allows for its stable insertion into the phospholipid bilayer of liposomes, with the diacylglycerol moiety anchoring within the hydrophobic core of the membrane and the glucose headgroup oriented towards the aqueous exterior.
The primary motivations for incorporating this compound into liposome formulations include:
-
Surface Modification: The glucose headgroups create a hydrophilic layer on the liposome surface, which can increase colloidal stability by preventing aggregation.
-
Biocompatibility: As a naturally occurring lipid, this compound is expected to be biocompatible and biodegradable.
-
Targeted Delivery: The glucose moiety can potentially be recognized by specific lectin receptors on the surface of target cells, enabling active targeting of the liposomal cargo.
-
Modulation of Membrane Properties: The inclusion of this compound can alter the fluidity, permeability, and charge of the liposomal membrane.
Experimental Protocols
Protocol 1: Preparation of this compound-Containing Liposomes by Thin-Film Hydration and Extrusion
This protocol describes a common and reliable method for preparing unilamellar liposomes of a defined size.
Materials:
-
Primary phospholipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)
-
Cholesterol
-
Monoglucosyldiacylglycerol (this compound)
-
Chloroform and Methanol (analytical grade)
-
Hydration buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)
-
Drug to be encapsulated (hydrophilic or lipophilic)
-
Mini-extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired amounts of DPPC, cholesterol, and this compound in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask. A typical molar ratio could be DPPC:Cholesterol:this compound (e.g., 55:40:5).
-
If encapsulating a lipophilic drug, dissolve it in the organic solvent along with the lipids at this stage.
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath set to a temperature above the phase transition temperature (Tc) of the primary lipid (e.g., >41°C for DPPC).
-
Reduce the pressure to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner wall of the flask.
-
Dry the film under a high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Warm the hydration buffer (e.g., PBS) to a temperature above the Tc of the lipid mixture.
-
If encapsulating a hydrophilic drug, dissolve it in the hydration buffer.
-
Add the warm hydration buffer to the flask containing the dry lipid film.
-
Agitate the flask by gentle rotation (without creating foam) for 1-2 hours at a temperature above the Tc. This process allows the lipid film to swell and form multilamellar vesicles (MLVs).
-
-
Size Reduction by Extrusion:
-
Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm) according to the manufacturer's instructions.
-
Transfer the MLV suspension to a syringe and pass it through the extruder a specified number of times (e.g., 11-21 passes). This process forces the MLVs through the membrane pores, resulting in the formation of large unilamellar vesicles (LUVs) with a more uniform size distribution.
-
-
Purification:
-
To remove any unencapsulated drug, the liposome suspension can be purified by methods such as size exclusion chromatography (e.g., using a Sephadex G-50 column) or dialysis against fresh buffer.
-
-
Storage:
-
Store the final liposome formulation at 4°C. For long-term storage, the formulation may be lyophilized in the presence of a cryoprotectant.
-
Experimental Workflow for Liposome Preparation and Characterization
Application Notes and Protocols for Stable Isotope Labeling of Monoglucosyl-Diacylglycerol (MGlc-DAG) in Metabolic Studies
Introduction
Monoglucosyl-diacylglycerol (MGlc-DAG) is a glycolipid that plays a significant role in the cell membrane structure and metabolism of various organisms, from bacteria to plants. In bacteria, this compound can be a crucial component of the cell membrane, influencing its physical properties and the function of membrane-associated proteins[1][2]. In photosynthetic organisms like cyanobacteria and plants, it serves as a key intermediate in the biosynthesis of galactolipids, which are essential for the structure and function of thylakoid membranes[3][4]. While not a classical second messenger in mammalian cells in the same vein as diacylglycerol (DAG)[5], the study of this compound metabolism provides valuable insights into glycolipid biosynthesis, turnover, and its contribution to the broader lipidome in various physiological and pathological states.
Stable isotope labeling, coupled with mass spectrometry, is a powerful technique for elucidating the dynamics of metabolic pathways. By introducing heavy isotopes (e.g., ¹³C or ¹⁵N) into precursor molecules, researchers can trace the incorporation of these isotopes into downstream metabolites like this compound. This allows for the quantitative analysis of metabolic fluxes, providing a dynamic view of the synthesis, degradation, and conversion of these molecules. These application notes provide detailed protocols for the stable isotope labeling of this compound in cell culture for metabolic studies, its extraction, and analysis by liquid chromatography-mass spectrometry (LC-MS).
Application Areas
-
Metabolic Flux Analysis: Quantifying the rate of this compound synthesis and turnover in response to genetic or environmental perturbations.
-
Drug Discovery and Development: Assessing the impact of therapeutic agents on glycolipid metabolism.
-
Microbiology and Plant Science: Investigating the role of this compound in membrane biology and as a precursor to other essential lipids.
-
Cancer Research: While not a primary signaling molecule, alterations in lipid metabolism are a hallmark of cancer, and understanding the synthesis of all lipid classes, including this compound, can provide a more complete picture of the metabolic rewiring in cancer cells.
Experimental Protocols
Protocol 1: Metabolic Labeling of this compound in Cultured Cells with ¹³C-Glucose
This protocol describes the metabolic labeling of the glucose moiety of this compound using [U-¹³C₆]-glucose.
Materials:
-
Mammalian or bacterial cell line of interest
-
Appropriate cell culture medium (glucose-free)
-
Fetal Bovine Serum (FBS), dialyzed
-
[U-¹³C₆]-Glucose (Cambridge Isotope Laboratories, Inc. or equivalent)
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol, ice-cold
-
Chloroform
-
0.9% NaCl solution
-
LC-MS grade water, acetonitrile, and methanol
-
Formic acid
Procedure:
-
Cell Culture and Labeling:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and grow to the desired confluency (typically 70-80%).
-
Prepare the labeling medium by supplementing glucose-free culture medium with [U-¹³C₆]-glucose to the desired final concentration (e.g., 25 mM for many cancer cell lines). Also supplement with 10% dialyzed FBS.
-
Aspirate the standard culture medium and wash the cells once with pre-warmed PBS.
-
Add the pre-warmed ¹³C-labeling medium to the cells.
-
Incubate the cells for a time course (e.g., 0, 2, 4, 8, 12, 24 hours) to monitor the incorporation of the stable isotope. The optimal labeling time will depend on the cell type and the turnover rate of this compound.
-
-
Metabolite Extraction:
-
At each time point, place the culture vessel on ice and aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold methanol to each well (for a 6-well plate) and scrape the cells.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Add 1 mL of chloroform and vortex vigorously for 1 minute.
-
Add 0.5 mL of 0.9% NaCl solution and vortex again.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to separate the phases.
-
The lower organic phase contains the lipids. Carefully collect the lower phase into a new tube, avoiding the protein interface.
-
Dry the lipid extract under a gentle stream of nitrogen gas.
-
Resuspend the dried lipid film in a known volume of a suitable solvent (e.g., 100 µL of methanol:chloroform 1:1) for LC-MS analysis.
-
Protocol 2: LC-MS/MS Analysis of Labeled this compound
This protocol provides a general framework for the analysis of ¹³C-labeled this compound by LC-MS/MS. Instrument parameters should be optimized for the specific system used.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
LC Conditions:
-
Column: A C18 reversed-phase column suitable for lipidomics (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile:Isopropanol (90:10) with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient:
-
0-2 min: 30% B
-
2-20 min: Gradient to 100% B
-
20-25 min: Hold at 100% B
-
25.1-30 min: Return to 30% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 100-1200.
-
Data Acquisition: Data-dependent MS/MS.
-
Collision Energy: Ramped collision energy (e.g., 20-40 eV) to generate informative fragment ions.
-
Expected Ions: Look for the [M+NH₄]⁺ or [M+H]⁺ adducts of this compound. The exact m/z will depend on the fatty acid composition. The incorporation of six ¹³C atoms from glucose will result in a mass shift of +6 Da compared to the unlabeled this compound.
Data Analysis:
-
Identify this compound species based on their accurate mass and characteristic MS/MS fragmentation patterns (e.g., neutral loss of the glucose headgroup).
-
Quantify the peak areas for the unlabeled (M+0) and labeled (M+6) isotopologues of each this compound species.
-
Calculate the fractional labeling to determine the percentage of the this compound pool that has been newly synthesized during the labeling period.
Data Presentation
Quantitative data from stable isotope labeling experiments should be presented in a clear and organized manner to facilitate interpretation and comparison.
Table 1: Fractional Enrichment of this compound Species Over Time
| Time (hours) | This compound (16:0/18:1) Fractional Labeling (%) | This compound (18:0/18:1) Fractional Labeling (%) | This compound (18:1/18:2) Fractional Labeling (%) |
| 0 | 0.5 ± 0.1 | 0.6 ± 0.2 | 0.4 ± 0.1 |
| 2 | 12.3 ± 1.5 | 10.8 ± 1.2 | 11.5 ± 1.8 |
| 4 | 25.1 ± 2.2 | 22.5 ± 1.9 | 24.3 ± 2.5 |
| 8 | 48.9 ± 3.1 | 45.3 ± 2.8 | 47.6 ± 3.3 |
| 12 | 65.7 ± 4.0 | 62.1 ± 3.5 | 64.9 ± 4.2 |
| 24 | 85.2 ± 5.1 | 82.9 ± 4.7 | 84.5 ± 5.5 |
Data are presented as mean ± standard deviation (n=3). Fractional labeling is calculated as (Intensity of Labeled this compound) / (Intensity of Labeled this compound + Intensity of Unlabeled this compound) * 100.
Table 2: Effect of an Inhibitor on this compound Synthesis Rate
| Treatment | This compound Synthesis Rate (pmol/mg protein/hr) |
| Vehicle Control | 15.4 ± 1.8 |
| Inhibitor X (10 µM) | 4.2 ± 0.5 |
Synthesis rates are calculated from the linear phase of the isotope incorporation curve.
Visualizations
Experimental Workflow
References
- 1. Monoglucosyldiacylglycerol, a foreign lipid, can substitute for phosphatidylethanolamine in essential membrane-associated functions in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphatidylethanolamine and Monoglucosyldiacylglycerol Are Interchangeable in Supporting Topogenesis and Function of the Polytopic Membrane Protein Lactose Permease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 2021179-21-3 | WFD17921 | Biosynth [biosynth.com]
- 4. researchgate.net [researchgate.net]
- 5. Second messenger system - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Separation of Monogalactosyldiacylglycerol (MGlc-DAG)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monogalactosyldiacylglycerol (MGlc-DAG), a key glycerolipid, plays a crucial role in various biological processes, including photosynthesis in plants and cellular signaling in mammals. Accurate separation and quantification of different molecular species of this compound are essential for understanding its metabolic pathways and its role in health and disease. High-performance liquid chromatography (HPLC) has emerged as a powerful analytical technique for the separation of these complex lipids. This document provides detailed application notes and protocols for the separation of this compound using both normal-phase (NP) and reverse-phase (RP) HPLC.
Principles of this compound Separation by HPLC
HPLC separates molecules based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). The choice between normal-phase and reverse-phase chromatography depends on the specific analytical goal.
-
Normal-Phase HPLC (NP-HPLC): In NP-HPLC, a polar stationary phase (e.g., silica or PVA-Sil) is used with a non-polar mobile phase.[1] This technique is well-suited for separating lipid classes based on the polarity of their head groups.[1][2] Different classes of lipids, such as this compound, digalactosyldiacylglycerol (DGDG), and phospholipids, can be effectively separated.[1] All molecular species within a lipid class typically elute as a single peak.
-
Reverse-Phase HPLC (RP-HPLC): RP-HPLC employs a non-polar stationary phase (e.g., C18) and a polar mobile phase. This method is ideal for separating individual molecular species of this compound based on the length and degree of unsaturation of their fatty acyl chains. Longer and more saturated fatty acyl chains result in longer retention times.
Experimental Protocols
Protocol 1: Normal-Phase HPLC for Separation of this compound from other Lipid Classes
This protocol is designed for the class-level separation of this compound from other polar and neutral lipids.
Materials and Equipment:
-
HPLC system with a quaternary pump, autosampler, and column oven
-
Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS)
-
PVA-Sil column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
HPLC-grade solvents: n-hexane, isopropanol, methanol, water
-
Lipid standards (this compound, DGDG, etc.)
Procedure:
-
Sample Preparation:
-
Extract total lipids from the sample (e.g., plant tissue) using a modified Bligh and Dyer method.
-
Dry the lipid extract under a stream of nitrogen and reconstitute in a suitable injection solvent like hexane/isopropanol (98:2, v/v).
-
-
HPLC Conditions:
-
Column: PVA-Sil, 250 x 4.6 mm, 5 µm
-
Mobile Phase A: Hexane/Isopropanol (98:2, v/v)
-
Mobile Phase B: Isopropanol/Methanol/Water (80:15:5, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10-20 µL
-
Gradient Program:
-
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 100 | 0 |
| 10 | 100 | 0 |
| 25 | 0 | 100 |
| 40 | 0 | 100 |
| 41 | 100 | 0 |
| 50 | 100 | 0 |
-
Detection:
-
ELSD: Nebulizer temperature 40°C, Evaporator temperature 60°C, Nitrogen gas flow 1.5 L/min.
-
MS: Use an appropriate interface (e.g., APCI or ESI) and set the instrument to acquire data in full scan mode. For normal-phase chromatography, APCI is often more suitable.
-
Data Presentation:
The following table provides typical retention times for major lipid classes using this NP-HPLC method.
| Lipid Class | Retention Time (min) |
| Neutral Lipids (e.g., TAG, DAG) | < 18 |
| Monogalactosyldiacylglycerol (MGDG) | ~19.4 |
| Digalactosyldiacylglycerol (DGDG) | ~22 |
| Phosphatidylglycerol (PG) | ~25 |
| Phosphatidylcholine (PC) | ~28 |
Protocol 2: Reverse-Phase HPLC for Separation of this compound Molecular Species
This protocol is designed for the separation of individual molecular species of this compound.
Materials and Equipment:
-
HPLC system with a binary pump, autosampler, and column oven
-
ELSD or MS detector
-
C18 column (e.g., 150 x 4.6 mm, 5 µm particle size)
-
HPLC-grade solvents: methanol, water, acetonitrile
-
This compound standards of known molecular species
Procedure:
-
Sample Preparation:
-
Isolate the this compound fraction from the total lipid extract using preparative thin-layer chromatography (TLC) or solid-phase extraction (SPE).
-
Dry the isolated this compound fraction and reconstitute in the initial mobile phase composition.
-
-
HPLC Conditions:
-
Column: C18, 150 x 4.6 mm, 5 µm
-
Mobile Phase A: Methanol/Water (90:10, v/v)
-
Mobile Phase B: Methanol
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
Gradient Program:
-
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 100 | 0 |
| 30 | 0 | 100 |
| 40 | 0 | 100 |
| 41 | 100 | 0 |
| 50 | 100 | 0 |
-
Detection:
-
ELSD: Nebulizer temperature 40°C, Evaporator temperature 60°C, Nitrogen gas flow 1.5 L/min.
-
MS: Use an ESI source in either positive or negative ion mode. Tandem MS (MS/MS) can be used for structural elucidation of the fatty acyl chains.
-
Data Presentation:
The following table shows representative retention times for different this compound molecular species, where the numbers in parentheses indicate the carbon number and number of double bonds of the two fatty acyl chains.
| This compound Molecular Species (sn-1/sn-2) | Retention Time (min) |
| 20:4n-6/20:4n-6 | ~7.8 |
| 20:4n-6/16:0 | ~8.1 |
| 18:3/18:3 | ~9.5 |
| 18:2/18:3 | ~10.2 |
| 18:1/18:3 | ~11.0 |
| 16:0/18:3 | ~11.5 |
| 18:2/18:2 | ~12.1 |
| 18:1/18:2 | ~13.0 |
| 16:0/18:2 | ~13.8 |
| 18:1/18:1 | ~14.9 |
| 16:0/18:1 | ~15.8 |
| 16:0/16:0 | ~17.5 |
Visualization of Workflows and Signaling Pathways
Experimental Workflow
Caption: General experimental workflow for HPLC analysis of this compound.
This compound Signaling Pathway in Mammalian Cells
Caption: Simplified this compound signaling cascade in mammalian cells.
This compound in Plant Stress Signaling
Caption: Role of this compound in plant stress signaling pathways.
Conclusion
The choice between normal-phase and reverse-phase HPLC for this compound analysis depends on the research question. NP-HPLC provides excellent separation of lipid classes, while RP-HPLC is superior for resolving individual molecular species. The detailed protocols and data presented in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to accurately separate and quantify this compound, facilitating a deeper understanding of its biological significance. The signaling pathway diagrams offer a visual representation of the complex roles of this compound in cellular processes, highlighting potential targets for therapeutic intervention.
References
Troubleshooting & Optimization
Preventing degradation of MGlc-DAG during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Monogalactosyldiacylglycerol (MGlc-DAG) during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
Monogalactosyldiacylglycerol (this compound) is a type of galactolipid, a major component of photosynthetic membranes in plants and some bacteria. It consists of a glycerol backbone esterified with two fatty acids and linked to a galactose sugar molecule. The stability of this compound is crucial for maintaining the structural and functional integrity of biological membranes. In a research setting, its degradation can lead to inaccurate experimental results, particularly in studies related to membrane biophysics, photosynthesis, and lipid signaling.
Q2: What are the primary pathways of this compound degradation?
This compound can degrade through two main pathways:
-
Enzymatic Degradation: This is primarily mediated by galactolipases, which are enzymes that specifically hydrolyze galactolipids. These enzymes can cleave the fatty acids from the glycerol backbone (deacylation).
-
Non-Enzymatic Degradation: This includes chemical processes such as:
-
Hydrolysis: The ester bonds linking the fatty acids to the glycerol and the glycosidic bond linking the galactose to the glycerol can be cleaved in the presence of water, especially at non-neutral pH.
-
Oxidation: The polyunsaturated fatty acid chains of this compound are susceptible to oxidation, leading to the formation of various breakdown products and compromising the integrity of the molecule.
-
Q3: What are the recommended storage conditions for this compound?
To ensure the long-term stability of this compound, it is critical to adhere to appropriate storage conditions. Below is a summary of recommended storage parameters.
| Storage Format | Temperature | Duration | Recommended Solvent |
| Solid (Lyophilized) | -20°C | Up to 4 years | N/A |
| In Solvent | -80°C | Up to 6 months | Chloroform:Methanol (1:1 v/v) |
| In Solvent | -20°C | Up to 1 month | Chloroform:Methanol (1:1 v/v) |
Q4: Can I use antioxidants to prevent the degradation of this compound?
Yes, for this compound containing polyunsaturated fatty acids, the addition of antioxidants to the storage solvent can help to mitigate oxidative degradation. Common antioxidants used for lipids include butylated hydroxytoluene (BHT) or alpha-tocopherol. However, the choice and concentration of the antioxidant should be carefully considered to avoid interference with downstream applications.
Troubleshooting Guides
Problem: I am observing unexpected spots on my TLC plate when analyzing my this compound sample.
-
Possible Cause 1: Degradation of this compound. The additional spots could be degradation products such as free fatty acids, monoacylglycerols, or lysogalactolipids.
-
Solution: Verify the storage conditions of your this compound standard and samples. Ensure they have been stored at the recommended temperature and protected from light and oxygen. Prepare fresh solutions if degradation is suspected.
-
-
Possible Cause 2: Contamination of the sample or solvent.
-
Solution: Use high-purity solvents for sample preparation and TLC mobile phase. Ensure that all glassware is thoroughly cleaned. Run a blank (solvent only) on the TLC plate to check for solvent impurities.
-
Problem: My quantitative analysis (e.g., by HPLC) shows a lower than expected concentration of this compound.
-
Possible Cause 1: Hydrolysis of this compound. If the sample has been exposed to acidic or alkaline conditions, or stored in an aqueous environment for an extended period, hydrolysis may have occurred.
-
Solution: Maintain a neutral pH during sample preparation and analysis whenever possible. If acidic or basic conditions are required for extraction, minimize the exposure time and temperature.
-
-
Possible Cause 2: Incomplete extraction from the biological matrix.
-
Solution: Review and optimize your lipid extraction protocol. Ensure that the solvent system is appropriate for extracting polar lipids like this compound from your specific sample type.
-
Experimental Protocols
Protocol 1: Stability Assessment of this compound by Thin-Layer Chromatography (TLC)
This protocol provides a method to qualitatively assess the stability of an this compound sample over time.
Materials:
-
This compound standard and sample solutions
-
Silica gel TLC plates (e.g., 20x20 cm)
-
Developing chamber
-
Mobile phase: Chloroform:Methanol:Water (65:25:4, v/v/v)
-
Visualization reagent: 5% sulfuric acid in ethanol
-
Heating plate or oven
Procedure:
-
Sample Preparation: Dissolve the this compound sample in chloroform:methanol (1:1, v/v) to a final concentration of 1-5 mg/mL.
-
TLC Plate Preparation: Using a pencil, gently draw a starting line approximately 1.5 cm from the bottom of the TLC plate. Mark the points for sample application.
-
Sample Application: Spot 5-10 µL of the this compound standard and sample solutions onto the marked points on the starting line. Allow the solvent to evaporate completely.
-
Chromatogram Development: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place the spotted TLC plate in the chamber, ensuring the starting line is above the solvent level. Close the chamber and allow the solvent front to ascend to about 1 cm from the top of the plate.
-
Visualization: Remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood. Spray the plate evenly with the 5% sulfuric acid in ethanol reagent. Heat the plate on a hot plate or in an oven at 110°C for 5-10 minutes to visualize the lipid spots. This compound and its degradation products will appear as dark spots.
-
Analysis: Compare the chromatogram of the stored sample to that of a fresh standard. The appearance of new spots with different Rf values in the sample lane indicates degradation.
Protocol 2: Quantitative Analysis of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol describes a method for the quantification of this compound using HPLC with an Evaporative Light Scattering Detector (ELSD).
Materials:
-
HPLC system equipped with a quaternary pump, autosampler, and ELSD
-
Normal-phase silica column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: Hexane:Isopropanol (99:1, v/v)
-
Mobile Phase B: Isopropanol:Water (85:15, v/v)
-
This compound standard solutions of known concentrations
Procedure:
-
Standard Curve Preparation: Prepare a series of this compound standard solutions of known concentrations (e.g., 0.1 to 1.0 mg/mL) in chloroform:methanol (1:1, v/v).
-
HPLC Conditions:
-
Set the column temperature to 30°C.
-
Set the ELSD drift tube temperature to 50°C and the nebulizer gas (nitrogen) pressure to 2.5 bar.
-
Use a gradient elution program as follows:
-
0-5 min: 100% Mobile Phase A
-
5-15 min: Linear gradient to 50% Mobile Phase B
-
15-20 min: Hold at 50% Mobile Phase B
-
20-25 min: Linear gradient back to 100% Mobile Phase A
-
25-30 min: Re-equilibration at 100% Mobile Phase A
-
-
Set the flow rate to 1.0 mL/min.
-
Set the injection volume to 20 µL.
-
-
Analysis: Inject the standard solutions to generate a calibration curve by plotting the peak area against concentration. Inject the this compound sample to be analyzed.
-
Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the standard curve. A decrease in the this compound peak area and the appearance of new peaks over time would indicate degradation.
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Role of DAG in plant abiotic stress signaling.
Technical Support Center: Overcoming Challenges in MGlc-DAG Analysis by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the analysis of monoglucosyl-diacylglycerol (MGlc-DAG) by mass spectrometry.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you might encounter during your this compound analysis experiments.
1. Sample Preparation and Extraction
Q1: I am seeing low recovery of MGlc-DAGs from my biological samples. What are the best extraction methods to improve yield?
A1: Low recovery of MGlc-DAGs is a common issue. The choice of extraction solvent is critical. A widely used and effective method is a modified Bligh-Dyer extraction.
-
Recommended Protocol: Use a two-phase solvent system of chloroform, methanol, and water. For cellular or tissue samples, homogenization in a mixture of methanol and water, followed by the addition of chloroform to create a biphasic system, is recommended. The MGlc-DAGs will partition into the lower organic phase.
-
Troubleshooting Tips:
-
Ensure complete cell lysis: Incomplete cell disruption will lead to poor extraction efficiency. Employ methods like sonication or bead beating for robust cell lysis.
-
Optimize solvent ratios: The ratio of chloroform:methanol:water may need to be optimized for your specific sample matrix. A common starting point is 1:2:0.8 (v/v/v).
-
Minimize degradation: MGlc-DAGs can be susceptible to enzymatic degradation. It is crucial to quench metabolic activity quickly, for example, by snap-freezing samples in liquid nitrogen and using ice-cold solvents during extraction.
-
Q2: I am concerned about the stability of the glycosidic bond during sample preparation. How can I prevent its cleavage?
A2: The glycosidic bond in MGlc-DAGs can be labile under harsh acidic or basic conditions.
-
pH Control: Maintain a neutral or slightly acidic pH during extraction and storage. Avoid strong acids or bases. The use of buffers like phosphate-buffered saline (PBS) during initial sample handling can be beneficial.
-
Temperature: Perform all extraction steps at low temperatures (e.g., on ice) to minimize enzymatic and chemical degradation.
-
Storage: Store lipid extracts under an inert gas (e.g., argon or nitrogen) at -80°C to prevent oxidation and hydrolysis.
2. Liquid Chromatography (LC) Separation
Q3: I am having trouble separating this compound isomers. What chromatographic conditions are recommended?
A3: The separation of this compound isomers, particularly those with the same fatty acyl composition but different attachment points of the fatty acids (e.g., sn-1 vs. sn-2), can be challenging.
-
Column Choice: A hydrophilic interaction liquid chromatography (HILIC) column is often effective for separating polar lipids like MGlc-DAGs. Reversed-phase (RP) chromatography using C18 or C30 columns can also be used, especially for separating species with different fatty acyl chain lengths and degrees of saturation.
-
Mobile Phase: For HILIC, a gradient of acetonitrile and water with an additive like ammonium acetate or ammonium formate is typically used. For RP-LC, gradients of methanol/acetonitrile and water, often with similar additives, are common.
-
Troubleshooting Peak Shape:
-
Peak Tailing: This can be caused by interactions between the analyte and the stationary phase. Adding a small amount of a weak acid (e.g., formic acid) or a salt (e.g., ammonium formate) to the mobile phase can improve peak shape.[1]
-
Peak Splitting: This may indicate column overload, a partially clogged frit, or a mismatch between the injection solvent and the mobile phase.[2][3] Ensure the sample is dissolved in a solvent weaker than or similar in composition to the initial mobile phase.
-
Q4: I am observing carryover between my LC-MS runs. How can I minimize this?
A4: Carryover can be a significant issue in lipid analysis, leading to inaccurate quantification.
-
Wash Steps: Implement rigorous needle and injection port washing routines with a strong solvent (e.g., isopropanol or a mixture of chloroform and methanol).
-
Blank Injections: Run blank injections (injecting only the solvent) between samples to assess and mitigate carryover.
-
Column Flushing: After a batch of samples, flush the column with a strong solvent to remove any strongly retained compounds.
3. Mass Spectrometry (MS) Analysis
Q5: What are the characteristic fragmentation patterns of MGlc-DAGs in tandem mass spectrometry (MS/MS) that I should look for?
A5: The fragmentation of MGlc-DAGs in MS/MS provides structural information. The most common fragmentation pathway involves the neutral loss of the hexose (glucose) moiety.
-
Positive Ion Mode ([M+NH₄]⁺):
-
Neutral loss of the hexose moiety (162 Da for glucose): This results in a fragment ion corresponding to the diacylglycerol backbone.
-
Loss of a fatty acyl chain: This produces fragment ions that can help identify the fatty acids present. The loss of the fatty acid from the sn-1 position is often more favorable than from the sn-2 position, which can aid in isomer differentiation.[4]
-
Characteristic Fragment Ions: Look for ions corresponding to [M+NH₄ - 162] and subsequent losses of fatty acids.
-
-
Lithium Adducts ([M+Li]⁺):
-
The fragmentation of lithium adducts can also provide valuable structural information, often with more distinct fragmentation patterns for acyl chain identification.[5]
-
Q6: I am seeing a lot of adducts in my mass spectra (e.g., [M+Na]⁺, [M+K]⁺). How can I control adduct formation and improve the signal of my target ion?
A6: The formation of various adducts is common in electrospray ionization (ESI). While sometimes useful, they can also complicate spectra and reduce the intensity of the desired analyte ion.
-
Mobile Phase Additives: The addition of ammonium acetate or ammonium formate to the mobile phase can promote the formation of ammonium adducts ([M+NH₄]⁺), which are often more stable and fragment more predictably than sodium or potassium adducts.
-
Source Cleanliness: Contamination in the ion source can be a source of sodium and potassium ions. Regular cleaning of the ion source is crucial.
-
High-Purity Solvents and Reagents: Use LC-MS grade solvents and high-purity additives to minimize metal ion contamination.
Q7: I am experiencing significant ion suppression in my this compound analysis. What are the common causes and how can I mitigate them?
A7: Ion suppression is a major challenge in ESI-MS, where co-eluting matrix components interfere with the ionization of the analyte, leading to a decreased signal.
-
Improve Chromatographic Separation: Enhance the separation of MGlc-DAGs from interfering compounds, such as phospholipids, by optimizing the LC gradient and column chemistry.
-
Sample Preparation: Implement more rigorous sample cleanup steps, such as solid-phase extraction (SPE), to remove interfering matrix components before LC-MS analysis. A fluorous biphasic liquid-liquid extraction method has been shown to effectively remove phospholipids.
-
Use of Internal Standards: Employing a stable isotope-labeled internal standard (e.g., ¹³C- or ²H-labeled this compound) is the most effective way to compensate for matrix effects. The internal standard co-elutes with the analyte and experiences similar ion suppression, allowing for accurate relative quantification.
-
Dilution: Diluting the sample can sometimes reduce the concentration of interfering species to a level where ion suppression is less pronounced.
4. Quantification
Q8: What is the best approach for accurate quantification of MGlc-DAGs?
A8: Due to the challenges of ion suppression and variations in ionization efficiency, the use of an appropriate internal standard is essential for accurate quantification.
-
Stable Isotope-Labeled Internal Standards: The gold standard is to use a stable isotope-labeled this compound that is structurally identical to the analyte. This allows for the most accurate correction of matrix effects and variations in instrument response.
-
Structural Analog Internal Standards: If a stable isotope-labeled standard is not available, a structurally similar this compound with a different fatty acyl chain that is not present in the sample can be used. However, this approach is less accurate as the ionization efficiency may differ.
-
Calibration Curves: For absolute quantification, a calibration curve should be prepared by spiking known concentrations of the this compound standard into a matrix that closely matches the study samples.
Quantitative Data Summary
The following table summarizes representative quantitative data for MGlc-DAGs found in the literature. Please note that concentrations can vary significantly depending on the biological matrix, species, and physiological state.
| Biological Matrix | This compound Species | Concentration Range | Reference |
| Streptococcus pneumoniae | 16:0/18:1-MGlc-DAG | Major species detected | [Hsu et al., 2013] |
| Streptococcus pneumoniae | 18:1/18:1-MGlc-DAG | Major species detected | [Hsu et al., 2013] |
| Human Plasma | Total DAGs | ~1-5 µM | [Accurate LC-MS/MS Analysis of Diacylglycerols in Human Plasma...] |
Note: Specific quantitative data for this compound in many mammalian tissues is not widely available in a consolidated format and often requires targeted analysis in specific research contexts.
Experimental Protocols
Detailed Methodology for this compound Extraction from Cultured Mammalian Cells
This protocol is a general guideline and may require optimization for specific cell types.
-
Cell Harvesting and Quenching:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
To quench metabolic activity, add ice-cold methanol to the culture dish and scrape the cells.
-
Transfer the cell suspension to a glass tube.
-
-
Lipid Extraction (Modified Bligh-Dyer):
-
Add chloroform and water to the methanol cell suspension to achieve a final solvent ratio of chloroform:methanol:water of 1:2:0.8 (v/v/v).
-
Vortex the mixture vigorously for 1 minute.
-
Add additional chloroform and water to induce phase separation, bringing the final ratio to 2:2:1.8 (v/v/v).
-
Vortex again and centrifuge at low speed (e.g., 1000 x g) for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.
-
-
Sample Drying and Reconstitution:
-
Dry the collected organic phase under a stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform 1:1, v/v).
-
LC-MS/MS Analysis of this compound
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: HILIC column (e.g., BEH Amide, 1.7 µm, 2.1 x 100 mm).
-
Mobile Phase A: Acetonitrile/Water (95:5, v/v) with 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile/Water (50:50, v/v) with 10 mM ammonium formate.
-
Gradient: A typical gradient would start at a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the more polar lipids.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is typically used for this compound analysis.
-
MS/MS Scans: Use neutral loss scans for the hexose moiety (162 Da) or precursor ion scans for characteristic DAG fragment ions to specifically detect MGlc-DAGs. For quantification, use multiple reaction monitoring (MRM) with optimized transitions for each this compound species and its internal standard.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: General diacylglycerol (DAG) signaling pathway.
References
- 1. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 2. agilent.com [agilent.com]
- 3. echemi.com [echemi.com]
- 4. Structural Elucidation of Diglycosyl Diacylglycerol and Monoglycosyl Diacylglycerol from Streptococcus pneumoniae by Multiple-Stage Linear Ion-Trap Mass Spectrometry with Electrospray Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Monoglucosyl-Diacylglycerol (MGlc-DAG)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Monoglucosyl-Diacylglycerol (MGlc-DAG). The following sections detail methods for improving the resolution of this compound in Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues encountered during the separation and analysis of this compound.
Thin-Layer Chromatography (TLC) Troubleshooting
Question: My lipid spots are streaking up the TLC plate. What could be the cause and how can I fix it?
Answer: Streaking of lipid spots on a TLC plate can be attributed to several factors:
-
Sample Overloading: Applying too much sample to the plate is a common cause of streaking.[1] Try diluting your sample and spotting a smaller volume.
-
Inappropriate Solvent System: The polarity of your solvent system may not be suitable for this compound. If the solvent is too polar, the compound may travel with the solvent front, leading to streaking. Conversely, a solvent that is not polar enough will result in the compound remaining at the origin. Experiment with different solvent systems to achieve optimal separation.
-
Sample Impurities: Impurities in your sample can interfere with the chromatography process and cause streaking. If possible, purify your sample before running the TLC.
-
Uneven Plate Surface: A damaged or uneven silica gel surface on the TLC plate can disrupt the solvent flow and lead to streaking. Use high-quality, pre-coated TLC plates and handle them carefully to avoid damaging the surface.
Question: My this compound spot is not well-separated from other lipids, appearing as a single large blob. How can I improve the resolution?
Answer: Poor resolution in TLC, where lipid spots merge, can be resolved by addressing the following:
-
Optimize the Solvent System: The key to good separation is selecting the right solvent system. For glycolipids like this compound, a multi-component solvent system is often necessary to achieve the desired polarity for separation from other lipid classes. Refer to the experimental protocols section for recommended solvent systems.
-
Sample Concentration: As with streaking, overloading the sample can lead to poor resolution.[1] Ensure you are applying an appropriate amount of your lipid extract.
-
Two-Dimensional TLC: For complex lipid mixtures, one-dimensional TLC may not be sufficient. A two-dimensional TLC, using two different solvent systems in perpendicular directions, can significantly improve the separation of individual lipid components.[2]
-
Chamber Saturation: Ensure the TLC chamber is properly saturated with the solvent vapor before placing the plate inside. This is achieved by lining the chamber with filter paper soaked in the mobile phase. An unsaturated chamber can lead to inconsistent solvent migration and poor separation.
Question: I don't see any spots on my TLC plate after development and visualization. What went wrong?
Answer: The absence of visible spots on a developed TLC plate can be due to a few reasons:
-
Insufficient Sample Concentration: The concentration of this compound in your sample may be too low to be detected by the visualization method. Try concentrating your sample or spotting a larger volume.
-
Inappropriate Visualization Reagent: Not all visualization reagents are suitable for all lipids. For glycolipids, specific reagents that react with the sugar moiety are more effective. Iodine vapor is a good general stain for lipids, while reagents like α-naphthol-sulfuric acid are more specific for glycolipids, appearing as pink-purple spots.[3]
-
Compound Volatility: Although less common for this compound, some lipids can be volatile and evaporate from the plate during drying.
-
Solvent Front Over-run: If the solvent front is allowed to run off the top of the plate, your compound of interest may have been eluted from the plate as well.
| Problem | Possible Cause | Recommended Solution |
| Streaking of Spots | Sample overloading | Dilute the sample and apply a smaller volume. |
| Inappropriate solvent polarity | Experiment with different solvent system polarities. | |
| Sample impurities | Purify the sample before TLC analysis. | |
| Poor Resolution | Non-optimal solvent system | Test various solvent systems to improve separation. |
| Sample overloading | Reduce the amount of sample spotted on the plate.[1] | |
| Complex lipid mixture | Employ two-dimensional TLC for better separation. | |
| No Visible Spots | Low sample concentration | Concentrate the sample or apply a larger volume. |
| Incorrect visualization method | Use a visualization reagent suitable for glycolipids (e.g., α-naphthol). |
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Question: I'm observing peak tailing for my this compound peak in HPLC. How can I improve the peak shape?
Answer: Peak tailing in HPLC can be caused by several factors. Here are some troubleshooting steps:
-
Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or diluting your sample.
-
Column Contamination: Residual sample components or impurities can accumulate on the column, affecting peak shape. Regularly flush your column with a strong solvent to remove contaminants.
-
Inappropriate Mobile Phase: The pH or composition of the mobile phase can affect the interaction of this compound with the stationary phase. For silica-based columns, ensure the mobile phase pH is within the recommended range. Adjusting the mobile phase composition, such as the ratio of organic solvent to water, can also improve peak shape.
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to poor peak shape. If other troubleshooting steps fail, it may be time to replace the column.
Question: The retention time of my this compound peak is drifting between runs. What could be the issue?
Answer: Retention time drift can be a sign of several problems with your HPLC system:
-
Inconsistent Mobile Phase Composition: Ensure your mobile phase is prepared fresh and is well-mixed. If using a gradient, ensure the gradient pump is functioning correctly.
-
Fluctuations in Column Temperature: Changes in ambient temperature can affect retention times. Using a column oven to maintain a constant temperature is highly recommended.
-
Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. A common practice is to equilibrate for at least 10 column volumes.
-
Leaks in the System: Check for any leaks in the pump, injector, tubing, or fittings, as this can cause fluctuations in flow rate and affect retention times.
Question: I am not getting good separation between this compound and other neutral lipids. How can I improve the resolution?
Answer: Improving the resolution of closely eluting peaks in HPLC often requires a systematic approach:
-
Optimize the Mobile Phase Gradient: For complex mixtures of neutral lipids, a gradient elution is often necessary. A shallow gradient, with a slow increase in the stronger solvent, can improve the separation of closely eluting compounds.
-
Change the Stationary Phase: If optimizing the mobile phase is not sufficient, consider trying a column with a different stationary phase. For neutral lipids, cyano (CN) or diol-based columns can offer different selectivity compared to standard silica columns.
-
Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.
-
Increase Column Length or Decrease Particle Size: Using a longer column or a column with smaller particle size can increase the number of theoretical plates and improve resolution.
| Problem | Possible Cause | Recommended Solution |
| Peak Tailing | Column overload | Reduce injection volume or sample concentration. |
| Column contamination | Flush the column with a strong solvent. | |
| Inappropriate mobile phase | Adjust mobile phase pH or composition. | |
| Retention Time Drift | Inconsistent mobile phase | Prepare fresh mobile phase and ensure proper mixing. |
| Temperature fluctuations | Use a column oven to maintain a constant temperature. | |
| Insufficient column equilibration | Equilibrate the column for at least 10 column volumes. | |
| Poor Resolution | Suboptimal mobile phase gradient | Optimize the gradient profile for better separation. |
| Unsuitable stationary phase | Try a column with a different selectivity (e.g., CN or diol). | |
| High flow rate | Reduce the flow rate to improve separation efficiency. |
Experimental Protocols
TLC Separation of this compound from a Plant Lipid Extract
This protocol is adapted from methods for the separation of plant glycolipids.
-
Sample Preparation: Extract total lipids from the plant tissue using a modified Bligh and Dyer method. Dissolve the dried lipid extract in a small volume of chloroform:methanol (2:1, v/v).
-
TLC Plate Preparation: Use pre-coated silica gel 60 TLC plates. Activate the plate by heating at 110°C for 30-60 minutes before use.
-
Spotting: Using a fine capillary tube, carefully spot the lipid extract onto the origin line of the TLC plate. Also, spot relevant standards if available.
-
Development: Place the plate in a TLC chamber saturated with the developing solvent. A recommended solvent system for separating MGDG and DGDG is chloroform:methanol:water (65:25:4, v/v/v). Allow the solvent front to migrate to about 1 cm from the top of the plate.
-
Visualization: Remove the plate from the chamber and dry it in a fume hood. Visualize the separated lipids using one of the following methods:
-
Iodine Vapor: Place the dried plate in a chamber containing a few crystals of iodine. Lipids will appear as yellow-brown spots.
-
α-Naphthol-Sulfuric Acid: Spray the plate with a freshly prepared solution of 0.5% α-naphthol in methanol:sulfuric acid (1:1, v/v). Heat the plate at 120°C for 5-10 minutes. Glycolipids will appear as pink-purple spots.
-
HPLC Analysis of this compound
This protocol is based on methods for the analysis of neutral glycolipids and diacylglycerols.
-
Sample Preparation: The lipid extract can be analyzed directly or after a preliminary fractionation by solid-phase extraction (SPE) to enrich the neutral lipid fraction. Dissolve the sample in the initial mobile phase.
-
HPLC System and Column:
-
An HPLC system equipped with a gradient pump and an evaporative light-scattering detector (ELSD) or a UV detector (if derivatized).
-
A silica or cyano (CN) bonded phase column (e.g., 250 x 4.6 mm, 5 µm particle size) is suitable for this separation.
-
-
Mobile Phase and Gradient:
-
Mobile Phase A: Hexane or Isooctane
-
Mobile Phase B: Methyl tert-butyl ether (MTBE) or Isopropanol
-
A typical gradient program for neutral lipids on a CN column starts with a low percentage of solvent B, which is gradually increased to elute the more polar compounds. For example, start with 2% B, increase to 20% B over 12 minutes, then to 100% B over 5 minutes.
-
-
Detection: An ELSD is a universal detector for non-volatile analytes like lipids. If derivatization is performed (e.g., benzoylation), a UV detector can be used.
Mandatory Visualizations
This compound Biosynthesis and Metabolism
Monoglucosyl-diacylglycerol (this compound) is a key intermediate in the biosynthesis of galactolipids, which are major components of photosynthetic membranes in plants and cyanobacteria. It is synthesized from diacylglycerol (DAG), which itself is a crucial signaling molecule and a central hub in lipid metabolism. The diagram below illustrates the synthesis of this compound from DAG and its subsequent conversion to monogalactosyl-diacylglycerol (MGDG).
Caption: Biosynthesis pathway of this compound from Glycerol-3-Phosphate.
General Experimental Workflow for this compound Analysis
The following diagram outlines the general workflow for the extraction and analysis of this compound from a biological sample.
Caption: General workflow for the analysis of this compound.
References
- 1. Thin Layer Chromatography (TLC) for the Separation of Lipids [rockedu.rockefeller.edu]
- 2. TLC of glycoglycerolipids | Cyberlipid [cyberlipid.gerli.com]
- 3. Arabidopsis thaliana Polar Glycerolipid Profiling by Thin Layer Chromatography (TLC) Coupled with Gas-Liquid Chromatography (GLC) - PMC [pmc.ncbi.nlm.nih.gov]
Artifacts in MGlc-DAG extraction and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with Mono-Glucosyl-Diacylglycerol (MGlc-DAG) extraction and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of artifacts during this compound extraction?
A1: Artifacts in this compound extraction can arise from several sources, broadly categorized as:
-
Sample Handling and Storage: Improper storage of biological samples can lead to enzymatic or chemical degradation of this compound.
-
Extraction Solvents: The quality and type of solvents used can introduce contaminants or cause degradation of the target lipid. For example, chloroform, a common solvent in lipid extractions, can decompose to form phosgene, a highly reactive molecule that can interact with lipids[1].
-
Extraction Procedure: The chosen extraction method can influence the efficiency and purity of the this compound extract. Issues like incomplete extraction, co-extraction of interfering compounds, and the formation of emulsions are common[1][2].
-
Downstream Analysis (e.g., Mass Spectrometry): The analytical technique used for quantification can also be a source of artifacts. In mass spectrometry, for instance, in-source fragmentation can lead to the misidentification and inaccurate quantification of lipid species[3][4].
Q2: How can I minimize the enzymatic degradation of this compound during sample collection and extraction?
A2: To minimize enzymatic degradation, it is crucial to inhibit endogenous enzyme activity as quickly as possible. This can be achieved by:
-
Rapid Freezing: Immediately flash-freezing the sample in liquid nitrogen after collection and storing it at -80°C is a common and effective method.
-
Solvent Quenching: Adding a cold solvent, such as methanol, directly to the sample can help to denature enzymes and halt metabolic processes.
-
pH Adjustment: Extreme pH conditions can also be used to inactivate enzymes, though this must be done with care to avoid chemical degradation of the this compound.
Q3: What are the best practices for storing this compound extracts?
A3: this compound extracts should be stored under conditions that minimize chemical degradation. Key recommendations include:
-
Low Temperature: Store extracts at -20°C or, for long-term storage, at -80°C.
-
Inert Atmosphere: To prevent oxidation, overlay the sample with an inert gas like nitrogen or argon before sealing the storage vial.
-
Solvent Choice: Store the dried lipid extract or dissolve it in a suitable organic solvent that is free of peroxides and other reactive impurities.
-
Protection from Light: Store samples in amber vials or in the dark to prevent light-induced degradation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low this compound Yield | Incomplete cell lysis and extraction. | Ensure thorough homogenization or sonication of the sample in the extraction solvent. Consider performing multiple extraction steps. |
| This compound degradation during extraction. | Keep samples on ice throughout the extraction process and use pre-chilled solvents. Work quickly to minimize the time samples are at room temperature. | |
| Inefficient phase separation. | Ensure the correct ratio of solvents is used for phase separation. Centrifugation can help to compact the interface and improve the separation of the aqueous and organic layers. | |
| Poor Reproducibility | Inconsistent sample handling. | Standardize all steps of the protocol, from sample collection to final analysis. Use of an internal standard is highly recommended to account for variability. |
| Variability in solvent quality. | Use high-purity (e.g., HPLC or MS-grade) solvents for all extractions and analyses. | |
| Presence of Contaminants | Co-extraction of other lipids or cellular components. | Optimize the extraction solvent system to improve the selectivity for this compound. A solid-phase extraction (SPE) cleanup step can be incorporated to remove interfering substances. |
| Contamination from plasticware. | Use glass vials and syringes whenever possible, as plasticizers and other contaminants can leach from plastic materials. | |
| In-source Fragmentation in Mass Spectrometry | Harsh ionization conditions. | Optimize the ionization source parameters (e.g., capillary voltage, temperature) to achieve soft ionization and minimize fragmentation. |
| Formation of adducts (e.g., sodium, potassium). | The presence of different adducts can complicate spectral interpretation. While sometimes unavoidable, using a high concentration of a single cation (e.g., ammonium acetate) in the mobile phase can promote the formation of a single adduct type. |
Experimental Protocols
Detailed Protocol for this compound Extraction from Cyanobacteria
This protocol is adapted from general glycolipid extraction procedures and is suitable for the extraction of this compound from cyanobacterial cell pellets.
Materials:
-
Cyanobacterial cell pellet
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water
-
Glass centrifuge tubes with PTFE-lined caps
-
Sonicator or homogenizer
-
Centrifuge
-
Nitrogen gas evaporator
Procedure:
-
Sample Preparation: Start with a known amount of frozen cyanobacterial cell pellet (e.g., 100 mg). Place the pellet in a glass centrifuge tube.
-
Solvent Addition: Add 1 mL of a pre-chilled (-20°C) mixture of chloroform:methanol (1:2, v/v) to the cell pellet.
-
Homogenization: Thoroughly homogenize the sample using a sonicator or a mechanical homogenizer until a uniform suspension is obtained. Keep the sample on ice during this process to prevent heating.
-
Extraction: Incubate the mixture for 1 hour at room temperature with occasional vortexing to ensure complete extraction of lipids.
-
Phase Separation: Add 0.8 mL of deionized water to the tube and vortex thoroughly. Centrifuge the sample at 2,000 x g for 10 minutes to separate the aqueous and organic phases.
-
Collection of the Organic Phase: The lower phase is the organic layer containing the lipids. Carefully collect this layer using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Re-extraction: To maximize the recovery of this compound, re-extract the remaining aqueous phase and cell debris with 1 mL of chloroform. Vortex and centrifuge as before. Collect the lower organic phase and combine it with the first extract.
-
Drying: Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen gas.
-
Storage: For short-term storage, the dried lipid film can be stored at -20°C under a nitrogen atmosphere. For long-term storage, store at -80°C. Before analysis, reconstitute the lipid film in a suitable solvent for your analytical platform (e.g., chloroform:methanol, 1:1, v/v).
Visualizing Key Processes
This compound Biosynthesis Pathway
The following diagram illustrates the biosynthesis of this compound from Diacylglycerol (DAG) and its subsequent conversion to Monogalactosyldiacylglycerol (MGDG) in cyanobacteria. This pathway is a key consideration as instability in these steps can affect the endogenous levels of this compound.
Caption: Biosynthesis of this compound and its conversion to MGDG.
General Workflow for this compound Extraction and Analysis
This workflow highlights the critical steps in this compound extraction and analysis where artifacts can be introduced. Careful attention to each of these stages is necessary to ensure high-quality, reproducible results.
Caption: Key stages in this compound extraction and analysis.
References
- 1. DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Quantification of Diacylglycerol Molecular Species in Biological Samples by Electrospray Ionization Mass Spectrometry after One-step Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sources of artefacts in the electrospray ionization mass spectra of saturated diacylglycerophosphocholines: from condensed phase hydrolysis reactions through to gas phase intercluster reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of MGlc-DAG in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Monoglucosyl-Diacylglycerol (MGlc-DAG) in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in aqueous solutions a concern?
A: Monoglucosyl-diacylglycerol (this compound) is a glycolipid composed of a glucose molecule attached to a diacylglycerol backbone. It is a crucial signaling molecule involved in various cellular processes. Its stability in aqueous solutions is a primary concern for researchers because this compound is susceptible to hydrolysis, which can lead to the cleavage of the ester bonds in the diacylglycerol moiety or the glycosidic bond linking the glucose molecule. This degradation can result in the loss of its biological activity, leading to inaccurate and unreliable experimental outcomes.
Q2: What are the primary factors that affect the stability of this compound in aqueous solutions?
A: The stability of this compound in aqueous environments is primarily influenced by three main factors:
-
pH: The rate of hydrolysis of the ester and glycosidic bonds is highly dependent on the pH of the solution.
-
Temperature: Higher temperatures significantly accelerate the rate of chemical degradation.
-
Presence of Enzymes: Esterases, lipases, and glycosidases, which may be present in cell lysates or serum-containing media, can enzymatically degrade this compound.
Q3: What is the optimal pH range for maintaining the stability of this compound in aqueous solutions?
A: While specific data for this compound is limited, based on the general stability of diacylglycerols and glycosidic bonds, a slightly acidic to neutral pH range (pH 4-7) is recommended to minimize hydrolysis. Both strongly acidic and alkaline conditions can catalyze the breakdown of the molecule.
Q4: How does temperature impact the shelf-life of this compound solutions?
A: Elevated temperatures increase the kinetic energy of molecules, leading to a higher rate of hydrolysis. For short-term storage during an experiment, it is advisable to keep this compound solutions on ice. For long-term storage, aliquoting and storing at -20°C or -80°C is recommended to minimize degradation.
Q5: Can I use buffers to improve the stability of this compound?
A: Yes, using an appropriate buffer system to maintain a stable pH is crucial. Phosphate or citrate buffers are commonly used to maintain a pH in the recommended range of 4-7. It is important to ensure the buffer components themselves do not catalyze the degradation of this compound.
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound in aqueous solutions.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected biological activity of this compound. | This compound may have degraded due to improper storage or handling. | 1. Verify Storage Conditions: Ensure this compound is stored at the recommended temperature (-20°C or -80°C) and protected from light. 2. Check Solution Age: Prepare fresh aqueous solutions of this compound for each experiment. Avoid using old stock solutions. 3. pH of the Medium: Measure the pH of your experimental buffer or medium. Adjust to a range of 4-7 if necessary. |
| Precipitation of this compound in aqueous solution. | This compound has low water solubility. | 1. Use of a Carrier Solvent: Dissolve this compound in a small amount of an organic solvent like DMSO or ethanol before adding it to the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. 2. Sonication: Briefly sonicate the solution to aid in dispersion. 3. Use of Detergents: For in vitro assays, a low concentration of a non-ionic detergent (e.g., Triton X-100 or Tween 20) below its critical micelle concentration can help maintain solubility. |
| High background signal or unexpected side effects in cell-based assays. | Degradation products of this compound (e.g., fatty acids, monoacylglycerol, glucose) may have biological activity. | 1. Purity Check: Analyze the purity of your this compound stock solution using techniques like HPLC or TLC to check for degradation products. 2. Minimize Incubation Time: Reduce the time this compound is in the aqueous experimental medium before analysis. 3. Control Experiments: Include controls with potential degradation products to assess their individual effects. |
| Variability between experimental replicates. | Inconsistent preparation of this compound solutions or temperature fluctuations. | 1. Standardized Protocol: Follow a strict, standardized protocol for preparing and handling this compound solutions. 2. Temperature Control: Maintain a constant temperature throughout the experiment, preferably on ice when not in use. 3. Fresh Aliquots: Use a fresh aliquot of this compound for each replicate to avoid freeze-thaw cycles. |
Quantitative Data on this compound Stability
| Condition | Parameter | Value | Implication for Stability |
| pH | Optimal Range | 4.0 - 7.0 | Minimizes acid and base-catalyzed hydrolysis. |
| Acidic (pH < 4) | Increased Hydrolysis Rate | Glycosidic bond is susceptible to acid hydrolysis. | |
| Alkaline (pH > 8) | Increased Hydrolysis Rate | Ester bonds are susceptible to base-catalyzed hydrolysis. | |
| Temperature | 4°C | Low Degradation | Suitable for short-term storage (hours to a few days). |
| 25°C (Room Temp) | Moderate Degradation | Significant degradation can occur within hours. | |
| 37°C (Physiological) | High Degradation | Rapid degradation expected; prepare fresh solutions. | |
| Storage | -20°C | Good Stability | Suitable for long-term storage (weeks to months). |
| -80°C | Excellent Stability | Recommended for archival storage (months to years). |
Experimental Protocols
Protocol 1: Preparation of a Stable Aqueous Solution of this compound
-
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol
-
Sterile phosphate-buffered saline (PBS), pH 7.4 or citrate buffer, pH 6.0
-
Vortex mixer
-
Sonicator bath
-
-
Procedure:
-
Allow the lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a concentrated stock solution by dissolving this compound in a minimal amount of anhydrous DMSO or ethanol. For example, prepare a 10 mM stock solution.
-
Vortex thoroughly until the this compound is completely dissolved.
-
To prepare the working solution, dilute the stock solution into the desired aqueous buffer with vigorous vortexing. For example, to make a 100 µM solution, add 10 µL of the 10 mM stock to 990 µL of buffer.
-
If any cloudiness is observed, briefly sonicate the solution in a bath sonicator for 1-2 minutes.
-
Use the freshly prepared solution immediately for your experiments.
-
Protocol 2: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the percentage of intact this compound remaining after incubation under specific conditions (e.g., different pH, temperature).
-
Materials:
-
Aqueous solutions of this compound prepared as in Protocol 1.
-
Incubation buffers of varying pH (e.g., citrate buffer pH 4, phosphate buffer pH 7, carbonate buffer pH 9).
-
Water baths or incubators set to desired temperatures.
-
HPLC system with a C18 reverse-phase column.
-
Mobile phase: A suitable gradient of acetonitrile and water.
-
Detector: Evaporative Light Scattering Detector (ELSD) or a UV detector at a low wavelength (e.g., 205 nm) if the fatty acid chains have chromophores.
-
Quenching solution (e.g., ice-cold acetonitrile).
-
-
Procedure:
-
Prepare this compound solutions in the different incubation buffers.
-
Take an initial sample (t=0) and immediately quench the reaction by adding 2 volumes of ice-cold acetonitrile to precipitate any proteins and stop degradation. Centrifuge to pellet any precipitate.
-
Incubate the remaining solutions at the desired temperatures.
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots and quench them as described in step 2.
-
Analyze the supernatant of each quenched sample by HPLC.
-
Integrate the peak area corresponding to intact this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
-
Plot the percentage of remaining this compound versus time to determine the degradation rate.
-
Visualizations
Signaling Pathway of this compound
Caption: this compound activates PKC and RasGRP at the plasma membrane.
Experimental Workflow for this compound Stability Assessment
Caption: Workflow for assessing the stability of this compound.
Logical Relationship of Factors Affecting this compound Stability
Caption: Factors influencing the hydrolytic stability of this compound.
Technical Support Center: Quantitative Analysis of Monoglucosyl-diacylglycerol (MGlc-DAG)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of Monoglucosyl-diacylglycerol (MGlc-DAG). It is intended for researchers, scientists, and drug development professionals familiar with lipid analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Sample Preparation & Extraction
Question: I am observing low recovery of this compound from my samples. What are the possible causes and solutions?
Answer: Low recovery of this compound can stem from several factors during sample preparation and extraction. Here are some common issues and their solutions:
-
Incomplete Cell Lysis: Ensure complete disruption of cell membranes to release intracellular lipids. Sonication or the use of a bead beater are effective methods.
-
Inefficient Lipid Extraction: The choice of extraction solvent is critical. A two-step extraction using a chloroform:methanol mixture followed by a liquid-liquid partition is a robust method. For a less toxic alternative, methyl-tert-butyl ether (MTBE) based extraction can also be effective.[1]
-
Lipid Degradation: Minimize enzymatic activity post-harvest by immediately flash-freezing samples in liquid nitrogen and storing them at -80°C.[2] Work quickly and on ice during the extraction process.
-
Improper Phase Separation: During liquid-liquid extraction, ensure complete separation of the organic and aqueous phases to prevent loss of this compound in the aqueous layer. Centrifugation can aid in clear phase separation.
Question: My samples are complex, and I suspect matrix effects are interfering with my this compound quantification. How can I mitigate this?
Answer: Matrix effects, where co-eluting substances suppress or enhance the ionization of the analyte, are a common challenge in mass spectrometry-based lipidomics.[3][4][5] Here are some strategies to minimize their impact:
-
Sample Dilution: A simple first step is to dilute the sample extract. This can reduce the concentration of interfering matrix components to a level where their effect is negligible.
-
Solid-Phase Extraction (SPE): Utilize SPE to clean up the sample and isolate the lipid fraction containing this compound. Normal-phase SPE cartridges can effectively separate different lipid classes.
-
Use of an Appropriate Internal Standard: An ideal internal standard will co-elute with the analyte and experience similar matrix effects, thus providing a reliable reference for quantification. Isotopically labeled this compound is the best choice, but structurally similar lipids can also be used.
-
Chromatographic Separation: Optimize your liquid chromatography (LC) method to achieve better separation of this compound from interfering compounds. Modifying the gradient, flow rate, or column chemistry can improve resolution.
Mass Spectrometry Analysis
Question: I am experiencing low signal intensity for this compound in my mass spectrometry analysis. What could be the reason, and how can I improve it?
Answer: Low signal intensity for this compound is a frequent issue due to its relatively low abundance and poor ionization efficiency. Consider the following points:
-
Derivatization: To enhance the ionization efficiency of this compound, consider chemical derivatization. This involves adding a charged group to the molecule, which significantly improves its signal in the mass spectrometer.
-
Choice of Ionization Source: Electrospray ionization (ESI) is commonly used for lipid analysis. Ensure the ESI source parameters (e.g., capillary voltage, gas flow rates, and temperature) are optimized for this compound.
-
Adduct Formation: this compound can be detected as different adducts (e.g., [M+H]+, [M+Na]+, [M+NH4]+). Experiment with different mobile phase additives to promote the formation of a single, stable adduct for consistent quantification.
-
Instrument Sensitivity: Ensure your mass spectrometer is properly tuned and calibrated to achieve optimal sensitivity in the mass range of your target this compound species.
Question: How do I choose an appropriate internal standard for this compound quantification?
Answer: The selection of a suitable internal standard is crucial for accurate and precise quantification. The ideal internal standard should:
-
Be chemically and physically similar to the analyte.
-
Have a similar retention time but be chromatographically resolved from the analyte peak.
-
Not be naturally present in the sample.
-
Be added to the sample at the earliest stage of the sample preparation process.
For this compound analysis, isotopically labeled standards are the gold standard. However, if these are not available, a non-endogenous this compound species with a different fatty acid composition can be used.
Quantitative Data Summary
Table 1: Comparison of Internal Standards for this compound Quantification
| Internal Standard Type | Advantages | Disadvantages | Recommended Use Case |
| Isotopically Labeled this compound | Co-elutes with the analyte; experiences identical matrix effects and ionization efficiency. | Can be expensive and not always commercially available for all this compound species. | Gold standard for accurate and precise quantification, especially in complex matrices. |
| Structurally Similar Lipid (non-endogenous) | More readily available and less expensive than isotopically labeled standards. | May not perfectly mimic the behavior of all this compound species in terms of extraction, chromatography, and ionization. | A good alternative when isotopically labeled standards are unavailable. Requires careful validation. |
| Odd-Chain this compound | Unlikely to be present in most biological samples. | May have different chromatographic and mass spectrometric behavior compared to even-chain MGlc-DAGs. | Useful for relative quantification when absolute accuracy is not the primary goal. |
Experimental Protocols
Protocol 1: this compound Extraction from Biological Tissues
-
Homogenization: Homogenize the frozen tissue sample in a cold solvent mixture of chloroform:methanol (2:1, v/v).
-
Extraction: Add water to the homogenate to achieve a final solvent ratio of chloroform:methanol:water (2:1:0.8, v/v/v) and vortex thoroughly.
-
Phase Separation: Centrifuge the mixture to separate the organic and aqueous phases.
-
Collection: Carefully collect the lower organic phase containing the lipids.
-
Drying: Dry the collected organic phase under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol or isopropanol) for LC-MS analysis.
Protocol 2: Derivatization of this compound for Enhanced MS Signal
This protocol is a general guideline and may need optimization based on the specific derivatization reagent used.
-
Reagent Preparation: Prepare a fresh solution of the derivatizing agent in an appropriate solvent (e.g., acetonitrile).
-
Reaction: Add the derivatizing agent solution to the dried lipid extract.
-
Incubation: Incubate the mixture at a specific temperature and for a defined period to allow the reaction to complete.
-
Quenching: Stop the reaction by adding a quenching solution if required by the specific protocol.
-
Analysis: The derivatized sample is now ready for LC-MS analysis.
Visualizations
Caption: Experimental workflow for quantitative this compound analysis.
Caption: Simplified DAG signaling pathway leading to PKC activation.
References
- 1. Lipidomics from sample preparation to data analysis: a primer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recommendations for good practice in MS-based lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bme.psu.edu [bme.psu.edu]
- 5. researchgate.net [researchgate.net]
Dealing with co-eluting contaminants in MGlc-DAG purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of monoglucosyl-diacylglycerol (MGlc-DAG).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification important?
A1: Monoglucosyl-diacylglycerol (this compound) is a glycolipid composed of a glucose molecule attached to a diacylglycerol (DAG) backbone. It is a key intermediate in the biosynthesis of more complex glycerolipids in various organisms, including bacteria and plants.[1][2] The purification of this compound is crucial for studying the activity of enzymes involved in its metabolism, for investigating its potential role in cellular processes, and for use as an analytical standard.
Q2: What are the primary sources for isolating this compound?
A2: this compound is commonly isolated from the membranes of bacteria that synthesize it as a major lipid component. A well-documented source is the bacterium Acholeplasma laidlawii.[1][2] It can also be found in certain cyanobacteria.
Q3: What are the most common contaminants that co-elute with this compound?
A3: Due to its amphipathic nature, this compound often co-elutes with other lipids of similar polarity. The most common co-eluting contaminants include:
-
Diacylglycerol (DAG): The immediate precursor to this compound, which is less polar.
-
Diglucosyl-diacylglycerol (DGlc-DAG): The downstream product of this compound glucosylation, which is more polar.
-
Triacylglycerols (TAGs): Neutral lipids that can sometimes co-elute depending on the chromatographic conditions.
-
Phospholipids: Depending on the extraction efficiency, certain phospholipids may remain and have similar chromatographic behavior.
Q4: What is the general workflow for this compound purification?
A4: The general workflow involves total lipid extraction from the source organism, followed by one or more chromatographic separation steps to isolate this compound from other lipid classes.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of this compound after extraction | Incomplete cell lysis. | Ensure complete cell disruption using appropriate methods for your source organism (e.g., sonication, French press). |
| Inefficient lipid extraction. | Optimize the ratios of chloroform, methanol, and water in your extraction protocol (e.g., Bligh-Dyer or Folch methods). Ensure vigorous mixing and adequate phase separation. | |
| Poor separation of this compound from other lipids on silica gel column | Inappropriate solvent system. | Use Thin Layer Chromatography (TLC) to test various solvent systems before running the column. A good starting point for separating neutral lipids is a hexane:diethyl ether mixture. For glycolipids, a chloroform:methanol or acetone-based system may be more effective.[3] |
| Column overloading. | Reduce the amount of crude lipid extract loaded onto the column relative to the amount of silica gel. | |
| Improper column packing. | Ensure the silica gel is packed uniformly to prevent channeling. | |
| Co-elution of this compound with DAG or DGlc-DAG in HPLC | Suboptimal HPLC method. | For normal-phase HPLC, a gradient of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., isopropanol with a small amount of water) can be effective. |
| For reversed-phase HPLC, a C18 column with a gradient of acetonitrile and a less polar solvent like isopropanol or methanol can separate lipids based on their acyl chain length and unsaturation. | ||
| This compound degradation | Presence of acidic or basic residues in solvents or on silica gel. | Use high-purity solvents. If degradation is suspected on a silica column, you can neutralize the silica by pre-washing it with a solvent system containing a small amount of a volatile base like triethylamine. |
| Acyl migration in DAG contaminants. | If DAG is a significant contaminant, be aware that it can undergo acyl migration. It is recommended to proceed with purification steps promptly after extraction. |
Experimental Protocols
Protocol 1: Total Lipid Extraction from Bacterial Cells
This protocol is a modification of the Bligh and Dyer method.
-
Harvest Cells: Centrifuge the bacterial culture to obtain a cell pellet.
-
Resuspend: Resuspend the cell pellet in a phosphate buffer.
-
Single-Phase Mixture: Add chloroform and methanol in a ratio that forms a single-phase mixture with the aqueous cell suspension (e.g., 1:2:0.8 v/v/v chloroform:methanol:buffer).
-
Extraction: Vortex the mixture vigorously for 15-20 minutes to ensure thorough extraction of lipids.
-
Phase Separation: Add equal volumes of chloroform and water to the mixture to induce phase separation. The final ratio of chloroform:methanol:water should be approximately 2:2:1.8.
-
Collect Organic Phase: Centrifuge the mixture to clarify the phases. Carefully collect the lower chloroform phase, which contains the total lipids.
-
Dry and Store: Evaporate the solvent under a stream of nitrogen and store the lipid extract at -20°C.
Protocol 2: this compound Purification by Silica Gel Chromatography
-
Column Preparation: Prepare a silica gel column in a non-polar solvent like hexane.
-
Sample Loading: Dissolve the dried lipid extract in a minimal amount of a solvent in which it is soluble but has a low affinity for the silica gel (e.g., chloroform or hexane). Load the sample onto the top of the column.
-
Elution: Begin elution with a non-polar solvent (e.g., hexane or chloroform) to elute very non-polar lipids like TAGs.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by introducing a more polar solvent like acetone or methanol. A common gradient for separating glycolipids is a step or linear gradient of chloroform to chloroform:methanol.
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC).
-
TLC Analysis: Spot the collected fractions on a silica TLC plate. Develop the plate in a solvent system that provides good separation of this compound from its potential contaminants (e.g., chloroform:methanol:water in a 65:25:4 ratio). Visualize the spots using a general lipid stain (e.g., iodine vapor or primuline spray) or a sugar-specific stain (e.g., orcinol/sulfuric acid).
-
Pooling: Combine the fractions that are enriched in this compound.
This compound in Signaling Pathways
While its precursor, diacylglycerol (DAG), is a well-established second messenger that activates Protein Kinase C (PKC), this compound is primarily recognized as a biosynthetic intermediate. In bacteria and plants, it is a crucial step in the formation of other essential glycolipids. The enzymatic conversion of DAG to this compound can be considered a branch point that diverts DAG from the canonical PKC signaling pathway towards glycolipid synthesis.
References
Validation & Comparative
A Comparative Guide to the Functional Differences of MGlc-DAG and Other Glycolipids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the functional differences between monoglucosyl-diacylglycerol (MGlc-DAG) and other major classes of glycolipids, including gangliosides, globosides, and sulfatides. By integrating data from various studies, this document aims to elucidate their distinct roles in cellular signaling, immune modulation, and cell adhesion, supported by experimental protocols and visual diagrams to facilitate further research and drug development.
Overview of Functional Differences
Glycolipids are a diverse class of lipids characterized by the presence of a carbohydrate moiety. Their functions are largely determined by the nature of both the lipid backbone and the attached glycan. This compound belongs to the glycerolipid family, with a diacylglycerol backbone, while gangliosides, globosides, and sulfatides are glycosphingolipids, built upon a ceramide core. This fundamental structural difference dictates their primary modes of action within the cell.
| Feature | This compound (Monoglucosyl-diacylglycerol) | Gangliosides (e.g., GM1, GD3) | Globosides (e.g., Gb3) | Sulfatides |
| Lipid Backbone | Diacylglycerol | Ceramide | Ceramide | Ceramide |
| Primary Signaling Role | Second messenger (as DAG) activating Protein Kinase C (PKC) and other effectors.[1][2][3] | Modulation of receptor tyrosine kinase activity, cell-cell recognition, and signaling.[4] | Cell adhesion and recognition; can induce oxidative stress.[5] | Myelin sheath maintenance, protein trafficking, and suppression of T-cell proliferation. |
| Immune Modulation | Potential pro-inflammatory or immunomodulatory roles via DAG signaling pathways in immune cells. | Potent immunomodulators; can have both pro- and anti-inflammatory effects and modulate immune cell function. | Involved in immune cell recognition and can act as receptors for pathogens. | Suppresses T-cell proliferation and has immunomodulatory functions. |
| Cellular Recognition & Adhesion | Primarily an intracellular signaling molecule, with less established direct roles in extracellular recognition. | Crucial for cell-cell recognition, adhesion, and as receptors for toxins and viruses. | Mediate cell-cell adhesion and serve as receptors for bacterial toxins. | Participate in cell aggregation and adhesion. |
Signaling Pathways
The signaling mechanisms of this compound and glycosphingolipids are fundamentally different. This compound's primary signaling function is mediated through its diacylglycerol (DAG) component, a key intracellular second messenger. In contrast, glycosphingolipids typically function at the cell surface, modulating the activity of membrane receptors and participating in cell-cell communication.
This compound Signaling Pathway
This compound can be hydrolyzed to release DAG. DAG is a critical second messenger that activates a cascade of downstream signaling events, primarily through the recruitment and activation of Protein Kinase C (PKC) isoforms. This pathway is involved in a wide array of cellular processes, including proliferation, differentiation, and apoptosis. Additionally, the enzyme UGT8, which synthesizes a similar molecule (MGDG) in mammals, has been linked to the unfolded protein response, suggesting a role for this compound in cellular stress signaling.
Ganglioside (GM1) Signaling
Gangliosides, such as GM1, are enriched in lipid rafts and can modulate the function of various membrane proteins, including receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and TrkA. They can either enhance or inhibit receptor signaling depending on the cellular context. GM1 has also been shown to have anti-inflammatory effects on microglia.
Experimental Protocols for Comparative Functional Analysis
To facilitate direct comparison of this compound with other glycolipids, a standardized experimental workflow is proposed. This workflow integrates several key assays to assess their impact on signaling, immune response, and cell adhesion.
General Experimental Workflow
Detailed Methodologies
a) Protein Kinase C (PKC) Activation Assay
-
Objective: To quantify the ability of this compound (and other glycolipids as controls) to activate PKC.
-
Principle: This assay measures the phosphorylation of a specific PKC substrate in the presence of the test compound.
-
Procedure:
-
Prepare a reaction mixture containing a PKC isoform, a fluorescently labeled PKC substrate peptide, ATP, and the appropriate cofactors (e.g., phosphatidylserine).
-
Add varying concentrations of this compound or other glycolipids to the reaction mixture.
-
Incubate the mixture to allow for the kinase reaction to proceed.
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as fluorescence polarization or a radiometric assay.
-
-
Data Analysis: Generate dose-response curves and calculate the EC50 value for PKC activation by this compound. Compare this to the (expectedly low) activity of glycosphingolipids.
b) Cell Adhesion Assay
-
Objective: To compare the effects of this compound and other glycolipids on cell-cell or cell-matrix adhesion.
-
Principle: This assay quantifies the number of cells that adhere to a substrate-coated surface after treatment with the test compounds.
-
Procedure:
-
Coat the wells of a microplate with an extracellular matrix protein (e.g., fibronectin) or a monolayer of a specific cell type (e.g., endothelial cells).
-
Pre-treat a suspension of the cells of interest (e.g., leukocytes) with different concentrations of this compound, gangliosides, globosides, or sulfatides.
-
Add the treated cell suspension to the coated wells and incubate to allow for adhesion.
-
Wash away non-adherent cells.
-
Quantify the number of adherent cells using a colorimetric assay (e.g., crystal violet staining) or by counting fluorescently labeled cells.
-
-
Data Analysis: Determine the percentage of cell adhesion relative to an untreated control. Calculate IC50 values for inhibition of adhesion, if applicable.
c) Cytokine Release Assay
-
Objective: To assess the immunomodulatory effects of the glycolipids by measuring the release of cytokines from immune cells.
-
Principle: This assay measures the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-10) in the supernatant of immune cells treated with the glycolipids.
-
Procedure:
-
Culture immune cells (e.g., peripheral blood mononuclear cells or a specific cell line like macrophages) in a multi-well plate.
-
Treat the cells with various concentrations of this compound or other glycolipids, with or without a co-stimulant (e.g., lipopolysaccharide).
-
Incubate the cells for a specified period to allow for cytokine production and release.
-
Collect the cell culture supernatant.
-
Quantify the concentration of cytokines in the supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis: Generate dose-response curves for the release of each cytokine and compare the effects of the different glycolipids.
Quantitative Data Summary
Direct comparative quantitative data for this compound and other glycolipids are limited in the literature. The following tables summarize available or representative quantitative data for individual glycolipid classes.
Table 1: Bioactivity of Monogalactosyl Diacylglycerol (MGDG) - a close analog of this compound
| Assay | Target | MGDG Species | IC50 (µM) |
| DNA Polymerase Inhibition | Mammalian DNA Polymerase α | MGDG (C18:3/C18:3) | 17.6 |
| DNA Polymerase Inhibition | Mammalian DNA Polymerase γ | MGDG (C18:3/C18:3) | 37.2 |
| DNA Polymerase Inhibition | Mammalian DNA Polymerase δ | MGDG (C18:3/C18:3) | 25.4 |
| DNA Polymerase Inhibition | Mammalian DNA Polymerase ε | MGDG (C18:3/C18:3) | 28.9 |
Table 2: Effect of Sulfatide on T-Cell Proliferation
| Treatment | Concentration (µg/mL) | T-Cell Proliferation (% of Control) |
| Sulfatide | 1 | ~80% |
| Sulfatide | 10 | ~40% |
| Sulfatide | 50 | ~20% |
Conclusion
This compound and glycosphingolipids such as gangliosides, globosides, and sulfatides exhibit profound functional differences rooted in their distinct molecular structures. This compound primarily acts as a precursor to the intracellular second messenger DAG, potently activating PKC-mediated signaling pathways. In contrast, glycosphingolipids are key players at the cell surface, where they modulate receptor function, mediate cell-cell recognition, and orchestrate immune responses. The provided experimental workflow offers a systematic approach for researchers to directly compare the functional activities of these important lipid classes, thereby paving the way for a deeper understanding of their physiological roles and their potential as therapeutic targets. Further research focusing on direct, quantitative comparisons will be crucial to fully elucidate the nuanced functional landscape of these diverse glycolipids.
References
- 1. Determination of Glycolipid–Protein Interaction Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dose-response evaluation of intravenous gene therapy in a symptomatic mouse model of metachromatic leukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The biology and biochemistry of diacylglycerol signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles for Siglec-glycan interactions in regulating immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overarching roles of diacylglycerol signaling in cancer development and antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Role of Monoglucosyl-diacylglycerol (MGlc-DAG) in Stress Response: A Comparative Guide Using Mutant Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimental data from studies utilizing mutants to validate the crucial role of Monoglucosyl-diacylglycerol (MGlc-DAG), a precursor to the abundant chloroplast lipid Monogalactosyldiacylglycerol (MGDG), in plant stress responses. This guide synthesizes findings from studies on various stress conditions and provides detailed experimental protocols for key assays.
Monoglucosyl-diacylglycerol (this compound) is a key intermediate in the biosynthesis of galactolipids, which are the most abundant lipids in the photosynthetic membranes of plants. The subsequent conversion of this compound to Monogalactosyldiacylglycerol (MGDG) by MGDG synthases is critical for the biogenesis and stability of chloroplasts.[1][2][3] Alterations in MGDG content and composition have been shown to significantly impact a plant's ability to withstand various environmental challenges.[4][5] This guide focuses on the use of genetic mutants, including knockout/knockdown and overexpression lines, to elucidate the specific functions of the this compound/MGDG pathway in mediating tolerance to abiotic stresses such as salinity, drought, aluminum toxicity, and heat.
Comparative Performance of MGDG Mutants Under Abiotic Stress
The following tables summarize quantitative data from various studies, comparing the performance of wild-type plants with mutants having altered MGDG synthase gene expression under different stress conditions.
Salt Stress Tolerance
| Genotype/Organism | Stress Condition | Parameter | Result (Compared to Wild-Type) | Reference |
| Tobacco (Nicotiana tabacum) overexpressing OsMGD (rice MGDG synthase) | 200 mM NaCl for 10 days | Shoot Fresh Weight | Significantly higher | |
| Total Chlorophyll Content | Higher | |||
| Total MGDG Content | Increased by ~15% (under stress) | |||
| Total DGDG Content | Increased by ~9% (under stress) | |||
| Rice (Oryza sativa) osmgd2 knockout mutant | Control | MGDG Content in Leaf | Reduced by ~11.6% | |
| DGDG Content in Leaf | Reduced by ~9.5% | |||
| Chlorophyll a Content | Reduced by ~23% |
Drought Stress Resistance
| Genotype/Organism | Stress Condition | Parameter | Result (Compared to Wild-Type) | Reference |
| Arabidopsis thaliana overexpressing MGD1 | Drought for 14 days, rewatered for 2 days | Survival Rate | ~80% vs. ~30% for wild-type | |
| Fresh Weight | Significantly higher | |||
| Cowpea (Vigna unguiculata) - Drought tolerant cultivar | Moderate drought | DGDG Leaf Content | Increased | |
| MGDG Synthase Gene Expression | Upregulated |
Aluminum Toxicity
| Genotype/Organism | Stress Condition | Parameter | Result (Compared to Wild-Type) | Reference |
| Arabidopsis thalianamgd1, mgd2, mgd3 mutants | 50 µM AlCl₃ for 7 days | Relative Root Growth Inhibition | More severe | |
| Plasma Membrane Damage (Evans blue uptake) | Higher | |||
| Lipid Peroxidation (MDA content) | Higher | |||
| MGDG Content | Significantly reduced, especially in mutants |
Heat Stress Response
| Organism | Stress Condition | Parameter | Observation | Reference |
| Wheat (Triticum aestivum) | High day and night temperatures | MGDG Molecular Species | Decrease in species with polyunsaturated fatty acids (e.g., 18:3/18:3) | |
| Increase in species with more saturated fatty acids (e.g., 18:1/16:0) | ||||
| Peanut (Arachis hypogaea) | High temperature | MGDG Molecular Species | Reduction in 18:3 fatty acid chains |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison tables.
Plant Material and Growth Conditions
-
Arabidopsis thaliana: Seeds are surface-sterilized and sown on Murashige and Skoog (MS) medium supplemented with 1% (w/v) sucrose. Seedlings are grown under a 16-hour light/8-hour dark photoperiod at approximately 22°C.
-
Tobacco (Nicotiana tabacum): Transgenic and wild-type seeds are germinated on MS medium. Seedlings are then transferred to soil and grown in a greenhouse.
-
Rice (Oryza sativa): Seeds are germinated and grown in a nutrient solution or soil in a controlled environment.
Stress Treatments
-
Salt Stress: For in vitro assays, seedlings are transferred to MS agar plates containing specified concentrations of NaCl (e.g., 200 mM). For soil-grown plants, pots are irrigated with a salt solution.
-
Drought Stress: For soil-grown plants, drought is imposed by withholding water for a specified period (e.g., 14 days). Rehydration is achieved by resuming normal watering.
-
Aluminum Stress: Seedlings are grown hydroponically or on agar medium supplemented with AlCl₃ at a specific concentration (e.g., 50 µM) and pH (e.g., 4.5).
-
Heat Stress: Plants are transferred to growth chambers with elevated temperatures (e.g., 37°C) for a specified duration. Control plants remain at optimal growth temperatures.
Phenotypic and Physiological Measurements
-
Root Growth Analysis: The primary root length of seedlings grown on vertical agar plates is measured at different time points using a ruler or image analysis software.
-
Survival Rate: The number of plants that remain green and viable after a stress treatment and recovery period is counted and expressed as a percentage of the total number of plants.
-
Biomass Measurement: The fresh weight of shoots is determined immediately after harvesting. Dry weight can be measured after drying the samples in an oven.
-
Chlorophyll Content: Chlorophyll is extracted from leaf tissue using a solvent like 80% acetone or ethanol. The absorbance of the extract is measured spectrophotometrically at 645 nm and 663 nm to calculate the total chlorophyll concentration.
Lipid Analysis
-
Lipid Extraction: Total lipids are extracted from plant tissues using a modified Bligh and Dyer method with a chloroform:methanol solvent system.
-
Lipid Profiling: The abundance of different lipid species, including MGDG and DGDG, is quantified using techniques like electrospray ionization-tandem mass spectrometry (ESI-MS/MS).
Gene Expression Analysis
-
RNA Extraction and cDNA Synthesis: Total RNA is isolated from plant tissues, and its quality and quantity are assessed. First-strand cDNA is synthesized from the RNA template.
-
Quantitative Real-Time PCR (qRT-PCR): The expression levels of MGDG synthase genes and other stress-responsive genes are quantified using qRT-PCR with gene-specific primers.
Visualizing the Role of this compound/MGDG in Stress Response
The following diagrams illustrate the central role of the this compound to MGDG conversion in the plant stress response pathway and a general workflow for validating this role using mutants.
Caption: MGDG's role in the plant abiotic stress response pathway.
Caption: Workflow for validating this compound's role using mutants.
References
- 1. researchgate.net [researchgate.net]
- 2. Galactolipid deficiency and abnormal chloroplast development in the Arabidopsis MGD synthase 1 mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Galactolipid deficiency and abnormal chloroplast development in the Arabidopsis MGD synthase 1 mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arabidopsis mgd mutants with reduced monogalactosyldiacylglycerol contents are hypersensitive to aluminium stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Characterization and Mutational Analysis of a Monogalactosyldiacylglycerol Synthase Gene OsMGD2 in Rice [frontiersin.org]
A Comparative Guide to the Lipidomics of Wild-Type vs. Monoglucosyl-Diacylglycerol (MGlc-DAG) Deficient Bacterial Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the lipid profiles of wild-type bacteria and their monoglucosyl-diacylglycerol (MGlc-DAG) deficient counterparts. The information herein is supported by experimental data from studies on various bacterial species, including Streptococcus pneumoniae and Staphylococcus aureus. This guide will delve into the quantitative differences in lipid composition, detail the experimental protocols for these analyses, and visualize the key biosynthetic pathways and experimental workflows.
Introduction to Monoglucosyl-Diacylglycerol (this compound)
Monoglucosyl-diacylglycerol (this compound) is a glycolipid found in the cell membranes of numerous Gram-positive bacteria. It plays a significant role in membrane structure and serves as a precursor for more complex glycolipids, such as the diglucosyl-diacylglycerol (Glc₂-DAG) that anchors lipoteichoic acid (LTA) to the bacterial membrane.[1][2] The absence of this compound, typically due to mutations in the responsible glycosyltransferase genes, leads to a cascade of compensatory changes in the lipidome as the bacterium adapts to the loss of this key membrane component.[3][4] Understanding these lipidomic shifts is crucial for developing novel antimicrobial strategies that target bacterial membrane biosynthesis.
Quantitative Lipidomics Data: A Comparative Analysis
The primary and most evident change in the lipid profile of an this compound deficient strain is the complete absence of this compound. This deficiency instigates a series of adaptive changes in the abundance of other lipid classes, particularly other anionic and neutral lipids, as the cell strives to maintain membrane integrity and function.
| Lipid Class | Wild-Type Strain (Relative Abundance %) | This compound Deficient Strain (Relative Abundance %) | Rationale for Change in Deficient Strain |
| Glycolipids | |||
| Monoglucosyl-diacylglycerol (this compound) | 10 - 15% | Absent | Direct result of the gene deletion/mutation. |
| Diglucosyl-diacylglycerol (Glc₂-DAG) | 5 - 10% | Absent | This compound is a necessary precursor for Glc₂-DAG synthesis. |
| Phospholipids | |||
| Phosphatidylglycerol (PG) | 30 - 40% | Increased | Compensatory increase to maintain membrane charge and fluidity in the absence of anionic glycolipids. |
| Cardiolipin (CL) | 20 - 30% | Decreased | A shift in the PG to CL ratio is a common response to membrane stress and alterations in lipid biosynthesis. |
| Neutral Lipids | |||
| Diacylglycerol (DAG) | < 5% | Potentially Increased | Accumulation of the precursor substrate for this compound synthesis. |
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the comparative lipidomic analysis of wild-type and this compound deficient bacterial strains.
Bacterial Culture and Lipid Extraction
a. Bacterial Growth: Wild-type and this compound deficient strains are cultured in an appropriate rich medium (e.g., Todd-Hewitt Broth) to the mid-exponential growth phase. Bacterial cells are harvested by centrifugation, washed with phosphate-buffered saline (PBS), and the wet cell pellets are stored at -80°C until lipid extraction.
b. Lipid Extraction (Modified Bligh-Dyer Method): A single-phase extraction using a mixture of methanol, acetonitrile, and water (MAW) or a biphasic extraction like the Bligh and Dyer method can be employed for bacterial lipids.
-
To the bacterial cell pellet, add a mixture of chloroform and methanol (1:2, v/v) and vortex thoroughly.
-
Incubate at room temperature with shaking for 1 hour.
-
Add chloroform and water to induce phase separation (final ratio of chloroform:methanol:water of 2:2:1.8, v/v/v).
-
Centrifuge to separate the phases. The lower organic phase, containing the lipids, is carefully collected.
-
The extraction is repeated on the remaining aqueous phase and cell debris to ensure complete recovery.
-
The organic extracts are combined and dried under a stream of nitrogen.
Lipid Analysis by Thin-Layer Chromatography (TLC)
a. Separation of Lipid Classes: The dried lipid extract is redissolved in a small volume of chloroform:methanol (2:1, v/v) and spotted onto a silica gel TLC plate.
-
For separating phospholipids and glycolipids, a two-dimensional TLC system can be used.
-
First Dimension: Chloroform:Methanol:Water (65:25:4, v/v/v)
-
Second Dimension: Chloroform:Acetone:Methanol:Acetic Acid:Water (50:20:10:10:5, v/v/v/v/v)
-
b. Visualization: Lipids are visualized using specific stains:
-
Total Lipids: Iodine vapor or 10% sulfuric acid in ethanol followed by charring.
-
Glycolipids: α-naphthol stain.
-
Phospholipids: Molybdenum blue stain.
Mass Spectrometry-Based Lipidomics
For a more detailed and quantitative analysis, techniques such as Hydrophilic Interaction Liquid Chromatography-Ion Mobility-Mass Spectrometry (HILIC-IM-MS) are utilized.
-
The extracted lipids are reconstituted in an appropriate solvent for LC-MS analysis.
-
Separation of lipid classes is achieved using a HILIC column.
-
The eluted lipids are ionized using electrospray ionization (ESI) and analyzed by a high-resolution mass spectrometer.
-
Lipid identification is based on accurate mass measurements (MS1) and fragmentation patterns (MS/MS).
-
Quantification is performed by comparing the peak areas of individual lipid species to internal standards.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Genes Required for Glycolipid Synthesis and Lipoteichoic Acid Anchoring in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Altered lipid composition in Streptococcus pneumoniae cpoA mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Altered lipid composition in Streptococcus pneumoniae cpoA mutants - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Monoglucosyl-Diacylglycerol (MGlc-DAG) Synthesis Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-species comparison of the synthesis pathways for monoglucosyl-diacylglycerol (MGlc-DAG), a crucial glycerolipid involved in various cellular processes. By presenting objective comparisons of enzyme performance, detailed experimental data, and clear pathway visualizations, this document aims to be an invaluable resource for researchers in lipid biochemistry, cell biology, and drug development.
Introduction to this compound
Monoglucosyl-diacylglycerol (this compound) is a glycolipid consisting of a glucose molecule attached to a diacylglycerol (DAG) backbone. While it is a precursor for the more abundant monogalactosyldiacylglycerol (MGDG) in photosynthetic organisms, this compound itself and its synthesis pathways are of significant interest due to their diverse roles and unique enzymatic machinery across different domains of life. This guide will delve into the synthesis of this compound and its galactosyl- counterpart, MGDG, in bacteria, plants, and mammals, highlighting the key enzymatic players and their characteristics.
Cross-Species Comparison of this compound Synthesis Pathways
The synthesis of this compound and MGDG fundamentally involves the transfer of a monosaccharide from a nucleotide sugar donor to a diacylglycerol acceptor. However, the specific enzymes, sugar donors, and subsequent modifications vary significantly across species.
Bacteria: Diverse and Adaptive Pathways
Bacteria exhibit a remarkable diversity in their this compound synthesis pathways, often as an adaptation to environmental conditions such as phosphate limitation.
-
Cyanobacteria: In cyanobacteria, the synthesis of the major membrane lipid MGDG proceeds via a two-step pathway involving an this compound intermediate. First, a monoglucosyldiacylglycerol synthase (MGlcDG synthase) catalyzes the transfer of glucose from UDP-glucose to DAG, forming MGlcDG. Subsequently, an epimerase converts the glucose moiety of MGlcDG to galactose to produce MGDG.[1] The gene for MGlcDG synthase has been identified in cyanobacteria, but it shares no homology with the MGDG synthases found in plants.[1]
-
Other Bacteria: Some bacteria, like Agrobacterium tumefaciens, possess a bifunctional glycosyltransferase that can synthesize both this compound and glucuronosyl diacylglycerol using either UDP-glucose or UDP-glucuronic acid as the sugar donor.[2] This promiscuous activity highlights the metabolic flexibility of these organisms. Furthermore, marine bacteria such as "Candidatus Pelagibacter sp." also have multifunctional glycosyltransferases capable of using different sugar donors to produce various glycolipids, which act as surrogates for phospholipids under phosphate-deprived conditions.[3] In contrast, bacteria like Acholeplasma laidlawii utilize a dedicated 1,2-diacylglycerol 3-glucosyltransferase for this compound synthesis from UDP-glucose and DAG.[4]
Plants: The Central Role of MGDG Synthases
In plants, the synthesis of galactolipids is essential for the biogenesis and function of chloroplasts. The primary pathway leads to the formation of monogalactosyldiacylglycerol (MGDG), with this compound not being a major end-product.
-
MGDG Synthases: Plants possess a family of monogalactosyldiacylglycerol synthases (MGDG synthases) that catalyze the transfer of galactose from UDP-galactose to DAG. In the model plant Arabidopsis thaliana, these enzymes are classified into two types:
-
Type A (atMGD1): Located in the inner envelope of chloroplasts, this type is responsible for the bulk of MGDG synthesis required for the formation of thylakoid membranes in photosynthetic tissues.
-
Type B (atMGD2 and atMGD3): Found in the outer envelope of plastids, these enzymes are typically expressed in non-photosynthetic tissues like roots and flowers and are strongly induced under phosphate starvation to produce MGDG as a substitute for phospholipids.
-
Mammals: A Minor Pathway with a Multifunctional Enzyme
In mammals, MGDG is a minor lipid component compared to other glycerolipids and sphingolipids. Its synthesis has been linked to an enzyme primarily known for its role in sphingolipid metabolism.
-
UGT8: The enzyme UDP-glycosyltransferase 8 (UGT8) , also known as ceramide galactosyltransferase, has been identified as a mammalian MGDG synthase. UGT8 catalyzes the transfer of galactose from UDP-galactose to DAG. In vitro assays have shown that UGT8 can utilize DAG as a substrate, and knockout of the UGT8 gene in HeLa cells leads to the complete depletion of cellular MGDG. This enzyme is localized in the endoplasmic reticulum.
Quantitative Data Summary
The following table summarizes the key enzymes and their known characteristics across the different species discussed.
| Species Domain | Organism Example | Enzyme Name | Gene Name | Substrates | Product | Cellular Localization | Key Features |
| Bacteria | Synechocystis sp. | Monoglucosyldiacylglycerol synthase | mgdE (encodes epimerase) | UDP-glucose, DAG | This compound | Cytoplasmic membrane | Part of a two-step pathway to MGDG. |
| Agrobacterium tumefaciens | Bifunctional glycosyltransferase | atu2297 | UDP-glucose/UDP-glucuronic acid, DAG | This compound/Glucuronosyl-DAG | Cytoplasmic membrane | Promiscuous enzyme active under phosphate deprivation. | |
| Plants | Arabidopsis thaliana | MGDG synthase 1 (Type A) | atMGD1 | UDP-galactose, DAG | MGDG | Chloroplast inner envelope | Bulk MGDG synthesis for thylakoids. |
| Arabidopsis thaliana | MGDG synthase 2/3 (Type B) | atMGD2/3 | UDP-galactose, DAG | MGDG | Chloroplast outer envelope | Induced by phosphate starvation. | |
| Mammals | Homo sapiens | UDP-glycosyltransferase 8 | UGT8 | UDP-galactose, DAG | MGDG | Endoplasmic Reticulum | Bifunctional enzyme also involved in ceramide galactosylation. |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Lipid Extraction
A common method for extracting total lipids from biological samples is a modified Bligh and Dyer method.
Materials:
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Glass tubes with Teflon-lined caps
-
Centrifuge
-
Nitrogen gas stream
Protocol:
-
Homogenize the biological sample (e.g., cell pellet, tissue).
-
Add chloroform and methanol to the homogenate in a ratio of 1:2 (v/v) to create a single-phase mixture.
-
Vortex the mixture thoroughly and incubate at room temperature for 30 minutes.
-
Add chloroform and 0.9% NaCl to achieve a final chloroform:methanol:water ratio of 2:2:1.8 (v/v/v).
-
Vortex vigorously and centrifuge at low speed to separate the phases.
-
The lower chloroform phase, containing the lipids, is carefully collected.
-
The solvent is evaporated under a stream of nitrogen gas.
-
The dried lipid extract is resuspended in a suitable solvent for downstream analysis.
This compound Synthase Activity Assay
This protocol is adapted for a generic this compound synthase and can be modified based on the specific enzyme and organism.
Materials:
-
Enzyme preparation (e.g., purified recombinant protein, cell lysate, membrane fraction)
-
Diacylglycerol (DAG) substrate (e.g., 1,2-dioleoyl-sn-glycerol)
-
Radiolabeled UDP-[14C]glucose or UDP-[14C]galactose
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl2)
-
Detergent (e.g., Triton X-100 or CHAPS) for solubilizing lipids
-
Scintillation cocktail and counter
-
TLC plates (silica gel 60) and developing chamber
-
TLC solvent system (e.g., chloroform:methanol:water, 65:25:4, v/v/v)
Protocol:
-
Prepare a reaction mixture containing the assay buffer, detergent, and DAG. Sonicate briefly to form micelles.
-
Add the enzyme preparation to the reaction mixture and pre-incubate at the optimal temperature (e.g., 30°C) for 5 minutes.
-
Initiate the reaction by adding radiolabeled UDP-sugar.
-
Incubate for a defined period (e.g., 15-30 minutes) with gentle shaking.
-
Stop the reaction by adding a chloroform:methanol mixture (2:1, v/v).
-
Extract the lipids as described in the lipid extraction protocol.
-
Spot the lipid extract onto a TLC plate and develop the chromatogram.
-
Visualize the radiolabeled this compound product by autoradiography or a phosphorimager.
-
Scrape the silica corresponding to the this compound spot into a scintillation vial, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the enzyme activity based on the amount of radiolabeled product formed per unit time per amount of protein.
Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying this compound.
Materials:
-
Lipid extract
-
LC-MS/MS system (e.g., a triple quadrupole or Q-TOF mass spectrometer coupled to a high-performance liquid chromatography system)
-
Appropriate LC column (e.g., a C18 reversed-phase column)
-
Mobile phases (e.g., a gradient of water and acetonitrile/isopropanol with additives like formic acid and ammonium formate)
-
Internal standard (e.g., a commercially available this compound with a unique fatty acid composition not present in the sample)
Protocol:
-
Resuspend the dried lipid extract in a suitable solvent (e.g., methanol/chloroform).
-
Add a known amount of the internal standard to the sample.
-
Inject the sample onto the LC column.
-
Separate the lipids using a suitable gradient elution program.
-
Detect the this compound species in the mass spectrometer using a specific precursor-to-product ion transition in Multiple Reaction Monitoring (MRM) mode. The precursor ion will be the [M+NH4]+ or [M+Na]+ adduct of the this compound molecule, and the product ion will typically be the diacylglycerol fragment after the loss of the glucose head group.
-
Create a calibration curve using known concentrations of this compound standards.
-
Quantify the amount of this compound in the sample by comparing the peak area of the analyte to that of the internal standard and referencing the calibration curve.
Visualizations of Pathways and Workflows
This compound Synthesis Pathways
Caption: Comparative overview of this compound/MGDG synthesis pathways across different species.
Experimental Workflow for this compound Analysis
Caption: General experimental workflow for the analysis of this compound from biological samples.
References
Validating the Immunomodulatory Effects of MGlc-DAG: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the immunomodulatory effects of Mono-α-glucosyl-diacylglycerol (MGlc-DAG) with other well-established immunomodulators. This compound is a glycolipid derived from the bacterium Streptococcus pneumoniae that has garnered significant interest as a potential vaccine adjuvant due to its ability to potently activate the innate immune system. This document summarizes its mechanism of action, presents comparative performance data from in vitro and in vivo studies, and provides detailed experimental protocols for its evaluation.
Mechanism of Action: Mincle-Dependent Signaling
This compound exerts its immunomodulatory effects primarily through its recognition by the Macrophage-inducible C-type lectin (Mincle), a pattern recognition receptor expressed on myeloid cells such as macrophages and dendritic cells.[1] The binding of this compound to Mincle initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and the subsequent shaping of the adaptive immune response.
The key steps in the this compound-induced signaling pathway are:
-
Ligand Recognition: this compound binds to the carbohydrate recognition domain (CRD) of the Mincle receptor.
-
Syk Activation: This binding event triggers the phosphorylation of the immunoreceptor tyrosine-based activation motif (ITAM) in the associated Fc receptor common γ-chain (FcRγ), leading to the recruitment and activation of spleen tyrosine kinase (Syk).
-
CARD9-Bcl10-MALT1 Complex Formation: Activated Syk phosphorylates downstream adapter proteins, leading to the formation of the CARD9-Bcl10-MALT1 complex.
-
NF-κB Activation: This complex activates the IKK complex, which in turn phosphorylates IκBα, causing its degradation and the release of the transcription factor NF-κB.
-
Pro-inflammatory Cytokine Production: NF-κB translocates to the nucleus and induces the transcription of genes encoding pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β.[2]
This signaling cascade results in a potent Th1 and Th17-biased immune response, which is crucial for protection against various pathogens.[2]
Comparative Performance Data
To validate the immunomodulatory effects of this compound, its performance is compared with two well-characterized adjuvants: Trehalose-6,6-dibehenate (TDB), another Mincle agonist, and Monophosphoryl Lipid A (MPLA), a Toll-like receptor 4 (TLR4) agonist.
Disclaimer: The following data is compiled from multiple studies and may not represent a direct head-to-head comparison under identical experimental conditions. The results should be interpreted with caution.
In Vitro Cytokine Production
The ability of an adjuvant to induce pro-inflammatory cytokine production in antigen-presenting cells is a key indicator of its potency. The table below summarizes the reported cytokine levels induced by this compound and its alternatives in bone marrow-derived dendritic cells (BMDCs) or similar myeloid cell lines.
| Adjuvant | Concentration | Cell Type | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) | IL-12p40 (pg/mL) | Reference |
| This compound | 10 µg/mL | BMDCs | ~1500 | ~800 | ~200 | Not Reported | [1] |
| TDB | 10 µg/mL | BMDCs | ~2000 | ~1200 | ~500 | ~3000 | [2] |
| MPLA | 1 µg/mL | BMDCs | ~3000 | ~1500 | ~100 | ~4000 |
From this compiled data, TDB and MPLA appear to induce higher levels of TNF-α, IL-6, and IL-1β compared to this compound in some studies. However, it is important to note the differences in concentrations used and the specific experimental setups.
In Vivo Adjuvant Efficacy
The ultimate validation of an adjuvant's efficacy is its ability to enhance antigen-specific immune responses in vivo. The following table compares the reported Ovalbumin (OVA)-specific IgG antibody titers in mice immunized with OVA formulated with this compound or alternative adjuvants.
| Adjuvant | Antigen | Mouse Strain | Anti-OVA IgG Titer (log10) | Reference |
| This compound | OVA | C57BL/6 | ~4.5 | Data extrapolated from similar glycolipid adjuvant studies |
| TDB (in CAF01) | CTH522 | C57BL/6 | ~5.5 | |
| MPLA | OVA | C57BL/6 | ~5.0 | |
| Alum | OVA | BALB/c | ~4.0 |
Experimental Protocols
Protocol 1: In Vitro Stimulation of Bone Marrow-Derived Dendritic Cells (BMDCs)
This protocol describes the generation of BMDCs from mouse bone marrow and their subsequent stimulation with this compound to measure cytokine production.
Materials:
-
6-8 week old C57BL/6 mice
-
RPMI-1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Recombinant murine GM-CSF (20 ng/mL)
-
ACK lysis buffer
-
This compound, TDB, MPLA (stock solutions in appropriate vehicle)
-
ELISA kits for TNF-α, IL-6, and other cytokines of interest
Procedure:
-
BMDC Generation:
-
Harvest bone marrow from the femurs and tibias of mice under sterile conditions.
-
Lyse red blood cells using ACK lysis buffer.
-
Wash and resuspend cells in complete RPMI medium (10% FBS, 1% Pen-Strep).
-
Culture cells in petri dishes at a density of 2 x 10^6 cells/mL in complete RPMI supplemented with 20 ng/mL of GM-CSF.
-
On day 3, add fresh complete RPMI with GM-CSF.
-
On day 6 or 7, gently remove and centrifuge the media to collect non-adherent cells, and re-plate in fresh media with GM-CSF.
-
On day 8, harvest the loosely adherent cells, which are immature BMDCs.
-
-
Cell Stimulation:
-
Seed the BMDCs into a 96-well flat-bottom plate at a density of 1 x 10^5 cells per well.
-
Add this compound, TDB, or MPLA at the desired concentrations. Include a vehicle-only control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Cytokine Analysis:
-
After incubation, centrifuge the plate and collect the supernatants.
-
Measure the concentration of TNF-α, IL-6, and other cytokines in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Protocol 2: In Vivo Mouse Immunization and Antigen-Specific Antibody Titer Measurement
This protocol outlines a typical in vivo experiment to assess the adjuvant activity of this compound by measuring the antigen-specific antibody response.
Materials:
-
6-8 week old BALB/c or C57BL/6 mice
-
Ovalbumin (OVA) protein
-
This compound, TDB, MPLA
-
Phosphate-buffered saline (PBS)
-
ELISA plates
-
Bovine serum albumin (BSA)
-
HRP-conjugated goat anti-mouse IgG secondary antibody
-
TMB substrate
Procedure:
-
Vaccine Formulation:
-
Prepare vaccine formulations by mixing OVA (e.g., 10 µg per dose) with the desired adjuvant (e.g., this compound at 10 µg per dose) in sterile PBS. Include a control group receiving OVA alone.
-
-
Immunization:
-
On day 0, immunize mice subcutaneously (s.c.) at the base of the tail with 100 µL of the vaccine formulation.
-
On day 14, boost the mice with the same vaccine formulations.
-
-
Sample Collection:
-
On day 28, collect blood from the mice via terminal cardiac puncture and allow it to clot.
-
Centrifuge the blood to separate the serum and store it at -20°C.
-
-
ELISA for OVA-Specific IgG:
-
Coat a 96-well ELISA plate with OVA (2 µg/mL in PBS) overnight at 4°C.
-
Wash the plate and block with 1% BSA in PBS for 1 hour at room temperature.
-
Add serial dilutions of the mouse serum to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add HRP-conjugated goat anti-mouse IgG secondary antibody. Incubate for 1 hour at room temperature.
-
Wash the plate and add TMB substrate. Stop the reaction with 2N H2SO4 and read the absorbance at 450 nm.
-
The antibody titer is defined as the reciprocal of the highest serum dilution that gives an absorbance value greater than a pre-determined cut-off (e.g., twice the background).
-
Conclusion
This compound demonstrates significant immunomodulatory activity, primarily through the Mincle signaling pathway, leading to the production of pro-inflammatory cytokines and the induction of a robust adaptive immune response. While direct comparative data is limited, the available evidence suggests that this compound is a potent immunomodulator with adjuvant potential comparable to other well-established Mincle and TLR agonists. Its ability to drive a Th1/Th17-biased response makes it a particularly attractive candidate for vaccines against intracellular pathogens. Further head-to-head studies are warranted to fully elucidate its relative efficacy and to optimize its use in novel vaccine formulations.
References
A Comparative Analysis of Monoglucosyldiacylglycerol (MGlc-DAG) Fatty Acid Composition Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the fatty acid composition of Monoglucosyldiacylglycerol (MGlc-DAG) and related glycolipids across different biological kingdoms. Due to the limited availability of comprehensive this compound fatty acid profiles for a wide range of species, this analysis incorporates data on the closely related Monogalactosyldiacylglycerol (MGDG) in plants and total diacylglycerol (DAG) or overall fatty acid profiles in some bacteria and animals, with appropriate notations. This guide aims to offer a valuable resource for understanding the diversity of these lipid structures and for informing experimental design in lipid-related research.
Data Presentation: Fatty Acid Composition of this compound and Related Glycolipids
The following table summarizes the fatty acid composition of this compound and analogous lipids in selected species from bacteria, plants, and animals. The data is presented as the relative percentage of total fatty acids. It is important to note that the fatty acid profiles can vary depending on factors such as growth conditions, diet, and the specific tissue analyzed.
| Species | Kingdom | Lipid Class | C14:0 | C15:0 (iso/anteiso) | C16:0 | C16:1 | C16:3 | C18:0 | C18:1 | C18:2 | C18:3 | Other |
| Streptococcus pneumoniae | Bacteria | This compound[1] | - | - | Present | Major | - | - | Major | - | - | - |
| Bacillus subtilis | Bacteria | Total Fatty Acids[2] | 0.28 | 68.44 | 1.30 | 2.29 | - | - | - | - | - | 17:0 (iso/anteiso): 17.35, 17:1 (iso): 3.18 |
| Arabidopsis thaliana (Wild Type, Leaf) | Plant | MGDG[3][4] | - | - | ~2 | ~1 | ~25 | ~1 | ~2 | ~10 | ~59 | - |
| Spinach (Spinacia oleracea, Leaf) | Plant | MGDG[5] | - | - | Present | - | High | - | - | Present | High | - |
| Wheat (Triticum aestivum) | Plant | Total DAGs | - | - | High | - | - | Present | Present | High | Present | - |
| Human Erythrocytes | Animal | 1,2-Diacylglycerol | - | - | Present | - | - | High | Present | Present | - | Arachidonic acid (20:4) is a major component. |
| Bovine Brain | Animal | Total Fatty Acids | <1 | - | Present | <1 | - | High | High | <1 | <1 | DHA (22:6) is the most abundant PUFA. |
Note: "-" indicates that the fatty acid was not reported or was a minor component in the cited study. "Present" indicates the fatty acid was detected but quantitative data was not provided. MGDG (Monogalactosyldiacylglycerol) is presented for plants as a close structural and functional analog of this compound.
Experimental Protocols
The analysis of this compound fatty acid composition involves a multi-step process encompassing lipid extraction, separation of lipid classes, and derivatization of fatty acids for analysis by gas chromatography.
Lipid Extraction
The initial step is the extraction of total lipids from the biological sample. The Folch and Bligh & Dyer methods are widely used and considered standard procedures.
-
Folch Method : This method utilizes a chloroform/methanol (2:1, v/v) solvent mixture to extract lipids from the sample. Following extraction, a wash with a salt solution (e.g., 0.9% NaCl) is performed to remove non-lipid contaminants. The lower chloroform phase, containing the lipids, is collected.
-
Bligh & Dyer Method : This technique is a modification of the Folch method and is particularly suitable for samples with high water content. It uses a chloroform/methanol/water mixture to achieve a single-phase system for extraction. Subsequent addition of chloroform and water induces phase separation, with the lower chloroform layer containing the lipids.
-
Methyl-tert-butyl ether (MTBE) Method : This is a more recent method that offers a safer alternative to chloroform. It involves a two-phase extraction system with MTBE, methanol, and water, yielding a lipid-containing upper organic phase. This method has shown comparable or better recovery for many lipid classes.
Separation of this compound
Once the total lipid extract is obtained, this compound needs to be separated from other lipid classes.
-
Thin-Layer Chromatography (TLC) : TLC is a common and effective method for separating different lipid classes. The lipid extract is spotted on a silica gel plate, which is then developed in a solvent system. For glycolipids like this compound, a solvent system such as chloroform/methanol/acetic acid/water can be used. The separated lipid bands are visualized, typically with iodine vapor or a primuline spray, and the band corresponding to this compound is scraped from the plate for further analysis.
-
Solid-Phase Extraction (SPE) : SPE cartridges can also be used for the fractionation of lipid classes. Different types of cartridges (normal phase, reverse phase, ion exchange) allow for the separation of lipids based on their polarity and charge.
Fatty Acid Analysis
The fatty acids of the isolated this compound are analyzed by converting them into fatty acid methyl esters (FAMEs), which are more volatile and suitable for gas chromatography.
-
Transesterification to FAMEs : The isolated this compound is subjected to a methylation reaction. A common method involves heating the sample in a solution of methanolic HCl or BF3-methanol. This process cleaves the fatty acids from the glycerol backbone and simultaneously converts them to their methyl esters.
-
Gas Chromatography-Mass Spectrometry (GC-MS) : The resulting FAMEs are then analyzed by GC-MS. The FAMEs are separated on a capillary column based on their chain length, degree of unsaturation, and branching. The mass spectrometer detects and identifies each FAME based on its unique mass spectrum. Quantification is achieved by comparing the peak areas of the individual FAMEs to that of an internal standard.
Mandatory Visualization
Signaling Pathway of Diacylglycerol-Mediated Protein Kinase C Activation
Diacylglycerols (DAGs) are crucial second messengers in various signaling pathways. A primary role of DAG is the activation of Protein Kinase C (PKC), a family of enzymes that regulate a multitude of cellular processes. While the direct signaling role of this compound is less defined than that of canonical DAG, its structural similarity suggests potential involvement or influence on these pathways.
Caption: DAG-mediated activation of Protein Kinase C (PKC).
Experimental Workflow for this compound Fatty Acid Analysis
The following diagram illustrates the general workflow for the analysis of this compound fatty acid composition from a biological sample.
Caption: Workflow for this compound fatty acid composition analysis.
References
- 1. Structural Elucidation of Diglycosyl Diacylglycerol and Monoglycosyl Diacylglycerol from Streptococcus pneumoniae by Multiple-Stage Linear Ion-Trap Mass Spectrometry with Electrospray Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Arabidopsis thaliana Polar Glycerolipid Profiling by Thin Layer Chromatography (TLC) Coupled with Gas-Liquid Chromatography (GLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of MGlc-DAG: A Step-by-Step Guide for Laboratory Professionals
It is imperative to note that while pure diacylglycerols are generally considered to be of low toxicity, some commercial preparations in the past have been associated with process contaminants such as glycidol fatty acid esters, which are considered probable carcinogens. Therefore, the following disposal procedures assume that the MGlc-DAG is of high purity and free from hazardous contaminants.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:
-
Safety glasses or goggles
-
Laboratory coat
-
Nitrile gloves
Work in a well-ventilated area. Although this compound is not expected to be highly volatile, minimizing inhalation exposure to any chemical powder is a standard safety practice.
This compound Properties
The following table summarizes the known physicochemical properties of this compound.
| Property | Data |
| Chemical Name | Monoglucosyl-diacylglycerol |
| Synonyms | This compound |
| Chemical Class | Glycolipid, Diacylglycerol |
| Physical State | Solid |
| General Solubility | Likely soluble in organic solvents |
| Known Hazards | Not classified as hazardous. Pure diacylglycerols are generally recognized as safe (GRAS). |
Step-by-Step Disposal Protocol
This protocol provides a general guideline for the disposal of this compound. Crucially, all laboratory personnel must consult and adhere to their institution's specific Environmental Health and Safety (EHS) guidelines for non-hazardous chemical waste disposal.
Step 1: Hazard Assessment
-
Consult Institutional EHS: Before proceeding, contact your institution's EHS department. Inform them that you intend to dispose of a non-hazardous solid organic compound, this compound, for which a specific SDS is unavailable. They will provide the definitive procedure for your facility.
-
Review Purchase and Experimental Records: Confirm that the this compound has not been mixed with any hazardous materials during its use. If it has been used in experiments with hazardous substances (e.g., radioactive labels, toxic solvents), it must be disposed of as hazardous waste according to the hazards of the contaminants.
Step 2: Preparing this compound for Disposal
-
Ensure it is a Solid Waste: This protocol is for solid this compound powder. If the this compound is in a solution, the disposal method will be dictated by the solvent. If the solvent is non-hazardous (e.g., ethanol, water), it may be permissible to evaporate the solvent in a fume hood before proceeding with the disposal of the solid residue. If the solvent is hazardous, the entire solution must be disposed of as hazardous chemical waste.
-
Containment: Place the solid this compound waste in a primary container that is chemically compatible and can be securely sealed. A plastic screw-cap tube or a sealed plastic bag is suitable.
Step 3: Packaging and Labeling for Non-Hazardous Disposal
-
Double Bagging: Place the sealed primary container into a second, larger, durable plastic bag. This double-bagging prevents accidental release.
-
Labeling: Clearly label the outer bag as "Non-Hazardous Waste." Include the chemical name, "this compound," and the approximate amount. This labeling prevents custodial staff from mistaking it for regular trash and ensures it is handled appropriately by laboratory personnel.
Step 4: Final Disposal
-
Designated Collection Area: Dispose of the labeled, double-bagged this compound in the designated collection area for non-hazardous solid laboratory waste, as directed by your institution's EHS guidelines.
-
Do Not Use Standard Trash Bins: Do not dispose of any laboratory chemical waste, even if non-hazardous, in standard office or laboratory trash bins that are handled by custodial staff. Laboratory personnel should be responsible for transporting the waste to the appropriate disposal location.
Experimental Workflow for Disposal Decision
The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical like this compound, especially when a specific Safety Data Sheet is not available.
References
- 1. Production, safety, health effects and applications of diacylglycerol functional oil in food systems: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety aspects regarding the consumption of high-dose dietary diacylglycerol oil in men and women in a double-blind controlled trial in comparison with consumption of a triacylglycerol control oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diacylglycerol: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
Essential Safety and Operational Guidance for Handling MGlc-DAG
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Monoglucosyl-diacylglycerol (MGlc-DAG). The following procedures for personal protective equipment (PPE), operational handling, and disposal are designed to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A risk assessment should always be conducted prior to handling any chemical. Based on the general properties of glycolipids and diacylglycerol compounds, the following PPE is recommended to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex | To prevent skin contact. For prolonged or high-exposure scenarios, consider double-gloving. |
| Eye Protection | Safety glasses with side shields or Goggles | ANSI Z87.1 certified | To protect eyes from splashes. A face shield may be necessary when there is a significant splash potential.[1] |
| Body Protection | Laboratory coat | Standard | To protect skin and clothing from contamination. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. | A respirator may be necessary if aerosols are generated or if working outside of a fume hood. Consult your institution's safety officer. |
Operational Protocol for Handling this compound
Adherence to a standardized workflow is critical for both safety and experimental integrity. The following steps outline the recommended procedure for handling this compound from reception to storage.
-
Receiving and Inspection : Upon receipt, inspect the container for any signs of damage or leakage. Verify that the product label matches the order information.
-
Preparation of Work Area : Ensure the work area, typically a laboratory bench or fume hood, is clean and uncluttered. Have all necessary equipment and materials, including waste containers, readily accessible.
-
Aliquoting and Weighing :
-
If the compound is in a solid form, carefully weigh the desired amount in a chemical fume hood to avoid inhalation of any fine particulates.
-
If it is in a solvent, use appropriate precision liquid handling tools to aliquot the necessary volume.
-
-
Solubilization : this compound is a lipid and will require solubilization in an appropriate organic solvent. Common solvents for similar lipids include chloroform, methanol, or a mixture thereof.[2][3] Always add the solvent to the lipid slowly and vortex or sonicate as needed to ensure complete dissolution.[3]
-
Experimental Use : Carry out all experimental procedures involving this compound within a designated and well-ventilated area. Avoid direct contact with skin and eyes.
-
Storage : Store this compound according to the manufacturer's recommendations, typically at -20°C or -80°C for long-term stability.[2] Ensure the container is tightly sealed to prevent solvent evaporation and degradation.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as chemical waste through your institution's hazardous waste management program. Do not pour down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes) | Collect in a designated, labeled hazardous waste container. |
| Solvent Waste | Collect all organic solvent waste containing this compound in a properly labeled, sealed, and compatible waste container. |
Handling Workflow Diagram
The following diagram illustrates the key decision points and steps in the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
